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  • Product: Norcarane
  • CAS: 14214-86-9

Core Science & Biosynthesis

Foundational

Norcarane: A Technical Guide to Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1][2] It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1][2] Its structure consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, creating a system of significant interest in organic chemistry.[3] This fusion results in considerable ring strain, which profoundly influences its chemical reactivity and physical properties. Norcarane serves as a fundamental scaffold in the synthesis of more complex molecules and acts as a mechanistic probe to investigate enzymatic reactions.[4] This guide provides an in-depth analysis of its structure, bonding, ring strain, and synthesis, tailored for a technical audience.

Molecular Structure and Geometry

The core structure of norcarane features a six-membered cyclohexane ring forced into a conformation that accommodates the fused three-membered cyclopropane ring. This geometric constraint prevents the cyclohexane portion from adopting a perfect strain-free chair conformation. The molecule's overall shape is a critical determinant of its reactivity and interactions with other chemical entities.

Caption: 2D chemical structure of Norcarane (Bicyclo[4.1.0]heptane).

Bonding and Electronic Structure

The bonding in norcarane is a classic example of how geometric constraints affect orbital hybridization and bond characteristics.

  • Cyclohexane Ring: The carbon atoms C1 through C6 are sp³ hybridized, forming a puckered six-membered ring. The fusion to the cyclopropane ring distorts the typical bond angles of a simple cyclohexane chair.

  • Cyclopropane Ring: The carbons of the cyclopropane moiety (C1, C6, C7) exhibit bonding that is often described by the Walsh model, involving bent bonds. The inter-orbital angles are significantly smaller than the ideal 109.5° for sp³ hybrids, leading to poor orbital overlap and high angle strain. This strain makes the bonds of the cyclopropane ring weaker and more reactive than typical C-C sigma bonds, giving them partial π-character.

Quantitative Structural and Thermochemical Data

Table 1: Physicochemical and Thermochemical Properties of Norcarane

PropertyValueReference(s)
IUPAC Name Bicyclo[4.1.0]heptane[1][2]
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1][2]
Boiling Point 116–117 °C[5]
Standard Enthalpy of Formation (Gas, 298.15 K) -4.3 ± 1.5 kJ/mol (-1.03 kcal/mol)[2]
Heat of Combustion (Liquid, 298.15 K) -4663.5 ± 1.3 kJ/mol (-1114.5 kcal/mol)[2]

Table 2: Expected Bond Parameters for Norcarane

BondAtom NumbersExpected Bond Length (Å)Expected Bond Angle (°)Notes
C-C (fusion)C1–C6~1.51-Part of both rings; slightly elongated.
C-C (cyclopropane)C1–C7, C6–C7~1.51~60 (internal)Typical for a cyclopropane ring.
C-C (cyclohexane)C1–C2, C2–C3, etc.~1.54~111Distorted from ideal tetrahedral angle.
C-HAll~1.09-Standard sp³ C-H bond length.

Ring Strain Analysis

Ring strain is a measure of the inherent destabilization of a cyclic molecule due to non-ideal bond angles, torsional strain, and steric hindrance. It can be quantified by comparing the experimental heat of formation with that of a hypothetical, strain-free reference molecule calculated using group additivity rules.

The total strain energy (SE) of norcarane is significant, primarily due to the highly strained cyclopropane ring.

Calculation of Strain Energy:

  • Actual Heat of Formation (ΔH°f): -1.03 kcal/mol (gas phase).[2]

  • Strain-Free Reference ΔH°f: A hypothetical strain-free bicyclo[4.1.0]heptane can be modeled using group increments. It consists of five secondary (CH₂) groups and two tertiary (CH) groups. Using Benson's group increment values (CH₂ = -4.93 kcal/mol; CH = -1.90 kcal/mol), the strain-free ΔH°f is calculated as: ΔH°f(strain-free) = 5(-4.93) + 2(-1.90) = -28.45 kcal/mol

  • Strain Energy (SE): The strain energy is the difference between the actual and the strain-free heats of formation. SE = ΔH°f(actual) - ΔH°f(strain-free) = -1.03 - (-28.45) = 27.42 kcal/mol

Table 3: Comparative Strain Energies

CompoundMolecular FormulaStrain Energy (kcal/mol)
CyclopropaneC₃H₆~27.5
CyclohexaneC₆H₁₂~0
Norcarane C₇H₁₂ ~27.4

The analysis shows that the strain energy of norcarane is almost entirely attributable to the presence of the cyclopropane ring, which is consistent with chemical intuition.

Experimental Protocols: Synthesis of Norcarane

The most common and reliable method for synthesizing norcarane is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene (B86901).[4][6] The detailed procedure below is adapted from Organic Syntheses.[5]

Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

  • Preparation of Zinc-Copper Couple:

    • In a 500-mL Erlenmeyer flask, add 49.2 g (0.75 g-atom) of zinc powder and 40 mL of 3% hydrochloric acid.

    • Stir the mixture rapidly for 1 minute, then decant the supernatant.

    • Wash the zinc powder successively with three additional 40-mL portions of 3% HCl, five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate (B86663) solution, five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and finally five 100-mL portions of absolute ether.

    • Transfer the prepared couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.

    • Store the zinc-copper couple overnight in a vacuum desiccator over phosphorus pentoxide before use.

  • Cyclopropanation Reaction:

    • In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of the zinc-copper couple and 250 mL of anhydrous ether.

    • Add a crystal of iodine and stir until the brown color disappears (this activates the couple).

    • Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of methylene (B1212753) iodide (diiodomethane) in one portion.

    • Heat the reaction mixture to a gentle reflux with stirring. A mild exothermic reaction should occur after 30-45 minutes.

    • After the exotherm subsides, continue stirring under reflux for 15 hours.

  • Work-up and Purification:

    • Decant the ether solution from the solid residue (copper and unreacted zinc).

    • Wash the residue with two 30-mL portions of ether and combine the washes with the main solution.

    • Shake the combined ether solution with two 100-mL portions of saturated aqueous ammonium (B1175870) chloride solution, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

    • Distill the residue through a spinning-band column to yield pure norcarane (b.p. 116–117 °C). The typical yield is 56–58%.[5]

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification Zn Zinc Powder Activation Acid Wash & CuSO4 Treatment Zn->Activation CuSO4 Copper Sulfate CuSO4->Activation ZnCu Zn-Cu Couple Activation->ZnCu Reaction Simmons-Smith Reaction (Reflux in Ether) ZnCu->Reaction CH2I2 CH2I2 (Diiodomethane) CH2I2->Reaction Cyclohexene Cyclohexene Cyclohexene->Reaction Crude Crude Norcarane in Ether Reaction->Crude Workup Aqueous Wash (NH4Cl, NaHCO3) Crude->Workup Drying Drying (MgSO4) Workup->Drying Distillation Distillation Drying->Distillation Product Pure Norcarane Distillation->Product

Caption: Experimental workflow for the synthesis of Norcarane.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of Bicyclo[4.1.0]heptane

This technical guide provides a comprehensive overview of the core physical properties of bicyclo[4.1.0]heptane, also known as norcarane. The information is intended for researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of bicyclo[4.1.0]heptane, also known as norcarane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the relationships between various physical characteristics.

Core Physical Properties

Bicyclo[4.1.0]heptane is a saturated bicyclic organic compound. Its physical characteristics are fundamental to its handling, purification, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of bicyclo[4.1.0]heptane are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsConditionsReference(s)
Molecular FormulaC₇H₁₂--[1][2][3]
Molecular Weight96.17 g/mol -[1][2][4]
Boiling Point116 - 117°C760 mmHg[3][5]
~116°C-[2]
Density0.914g/mL25 °C[3][6]
Refractive Index (n_D)1.4546-25 °C[5]
1.488-Not Specified[4][6]
Vapor Pressure21.6mmHg25 °C[4][6]
22.8mmHgNot Specified[1]
LogP (Octanol/Water Partition Coefficient)2.1965--[4]
Enthalpy of Vaporization (ΔvapH°)40.6 ± 0.2kJ/molStandard Conditions[2]
38.1 ± 0.8kJ/molStandard Conditions[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication of scientific findings. Below are protocols for the synthesis of bicyclo[4.1.0]heptane and a general outline for the determination of its physical properties.

Synthesis of Bicyclo[4.1.0]heptane (Norcarane) via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the preparation of cyclopropanes, including bicyclo[4.1.0]heptane, from alkenes.

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, 49.2 g (0.75 g-atom) of zinc powder and 40 mL of 3% hydrochloric acid are combined.

    • The mixture is stirred rapidly for 1 minute, after which the supernatant is decanted.

    • The zinc powder is then washed successively with three additional 40-mL portions of 3% hydrochloric acid, five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate (B86663) solution, five 100-mL portions of distilled water, two 75-mL portions of 95% ethanol, and finally, three 75-mL portions of anhydrous ether. The couple is not allowed to become dry until the final ether wash.

  • Cyclopropanation Reaction:

    • In a 500-mL round-bottomed flask fitted with a magnetic stirrer and a reflux condenser protected by a drying tube, 46.8 g (0.72 g-atom) of the prepared zinc-copper couple and 250 mL of anhydrous ether are placed.

    • A crystal of iodine is added, and the mixture is stirred until the brown color disappears.

    • A mixture of 53.3 g (0.65 mole) of cyclohexene (B86901) and 190 g (0.71 mole) of methylene (B1212753) iodide is added in one portion.

    • The reaction mixture is then heated to a gentle reflux with stirring. An exothermic reaction typically initiates within 15 minutes, which can be controlled by intermittent cooling with a water bath. The refluxing is continued for a total of 30 hours.

  • Work-up and Purification:

    • After cooling, the reaction mixture is filtered, and the filter cake is washed with three 50-mL portions of ether.

    • The combined ether filtrate is washed with two 100-mL portions of a saturated aqueous ammonium (B1175870) chloride solution, followed by two 100-mL portions of a saturated aqueous sodium bicarbonate solution, and finally with 100 mL of a saturated aqueous sodium chloride solution.

    • The ethereal solution is dried over anhydrous magnesium sulfate.

    • The ether is removed by distillation through a 20 x 2-cm column packed with glass helices.

    • The residue is then distilled through a 45-cm spinning-band column to yield norcarane.[5]

Determination of Physical Properties

While specific, detailed experimental reports for the determination of each physical property of bicyclo[4.1.0]heptane are not commonly published, the following are standard methodologies used for such characterizations.

  • Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

  • Density: The density is measured by accurately weighing a known volume of the substance using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

  • Refractive Index: The refractive index is determined using a refractometer, such as an Abbé refractometer. A small sample of the liquid is placed on the prism, and the refractive index is read at a specified temperature and wavelength (usually the sodium D-line, 589 nm).

  • Vapor Pressure: Vapor pressure can be measured using various methods, including static methods (e.g., using a manometer) or dynamic methods (e.g., based on the boiling point at different pressures). Gas chromatography can also be utilized to determine thermodynamic properties like the enthalpy of vaporization, from which vapor pressure can be calculated.[7]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates some of these fundamental relationships for a pure organic liquid like bicyclo[4.1.0]heptane.

G Interrelation of Physical Properties MolecularStructure Molecular Structure (C₇H₁₂) IntermolecularForces Intermolecular Forces (van der Waals) MolecularStructure->IntermolecularForces determines MolecularWeight Molecular Weight (96.17 g/mol) MolecularStructure->MolecularWeight defines Density Density MolecularStructure->Density influences packing RefractiveIndex Refractive Index MolecularStructure->RefractiveIndex influences LogP LogP MolecularStructure->LogP determines BoilingPoint Boiling Point IntermolecularForces->BoilingPoint influences VaporPressure Vapor Pressure IntermolecularForces->VaporPressure influences EnthalpyVaporization Enthalpy of Vaporization IntermolecularForces->EnthalpyVaporization influences MolecularWeight->BoilingPoint influences MolecularWeight->Density influences BoilingPoint->VaporPressure inversely related to VaporPressure->EnthalpyVaporization related by Clausius-Clapeyron Solubility Solubility LogP->Solubility inversely related to aqueous solubility

Caption: Logical flow of how molecular structure dictates key physical properties.

References

Foundational

Synthesis of Norcarane from Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Norcarane (B1199111) (bicyclo[4.1.0]heptane) is a saturated bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane (B1199111) (bicyclo[4.1.0]heptane) is a saturated bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring. This strained carbocyclic scaffold is of significant interest in medicinal chemistry and drug development as a versatile building block and a conformational constraint. Its synthesis from the readily available starting material, cyclohexene (B86901), is a cornerstone reaction in organic chemistry, primarily accomplished through cyclopropanation reactions. This in-depth technical guide provides a comprehensive overview of the synthesis of norcarane from cyclohexene, with a focus on the widely employed Simmons-Smith reaction and its modifications. Detailed experimental protocols, quantitative data on reaction yields, and spectroscopic data for the characterization of norcarane are presented. Furthermore, the reaction mechanism is illustrated to provide a thorough understanding of this fundamental transformation.

Introduction

The cyclopropane moiety is a recurring structural motif in numerous natural products and biologically active molecules. Its unique electronic properties and inherent ring strain impart specific conformational rigidity and reactivity, which can be strategically exploited in the design of novel therapeutic agents. Norcarane, as a simple yet representative cyclopropane-containing bicyclic system, serves as a valuable scaffold for the synthesis of more complex molecules. The efficient and stereospecific synthesis of norcarane from cyclohexene is, therefore, a critical process for researchers in organic synthesis and drug discovery. The most prevalent and reliable method for this transformation is the Simmons-Smith reaction, which involves the use of an organozinc carbenoid.

Core Synthesis Methodology: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cheletropic reaction that involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), to form a cyclopropane ring.[1] This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. In the case of cyclohexene, the reaction yields norcarane.[1]

Reaction Mechanism

The mechanism of the Simmons-Smith reaction is thought to proceed through a concerted "butterfly-type" transition state.[2] First, the active carbenoid reagent, iodomethylzinc iodide, is generated in situ from diiodomethane (B129776) and a zinc-copper couple. This carbenoid then approaches the double bond of cyclohexene. The reaction proceeds in a single, concerted step where both new carbon-carbon bonds are formed simultaneously as the zinc-iodine bond is cleaved. This concerted mechanism accounts for the observed stereospecificity of the reaction.

Norcarane_Synthesis_Workflow cluster_start Starting Materials cluster_reagent Carbenoid Generation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_characterization Characterization Cyclohexene Cyclohexene Reaction_Vessel Cyclopropanation in Ethereal Solvent Cyclohexene->Reaction_Vessel Diiodomethane Diiodomethane Diiodomethane->Reaction_Vessel ZnCu Zn(Cu) Couple (Simmons-Smith) ZnCu->Reaction_Vessel Et2Zn Et₂Zn (Furukawa) Et2Zn->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Distillation / Chromatography Drying->Purification Norcarane Norcarane Purification->Norcarane NMR ¹H & ¹³C NMR Norcarane->NMR IR IR Spectroscopy Norcarane->IR MS Mass Spectrometry Norcarane->MS

References

Exploratory

An In-depth Technical Guide to the Simmons-Smith Reaction for Norcarane Preparation

Audience: Researchers, scientists, and drug development professionals. Abstract: The Simmons-Smith reaction is a fundamental and widely utilized method in organic synthesis for the stereospecific preparation of cycloprop...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Simmons-Smith reaction is a fundamental and widely utilized method in organic synthesis for the stereospecific preparation of cyclopropane (B1198618) rings from alkenes.[1][2] This guide provides a comprehensive technical overview of its application in the synthesis of norcarane (B1199111) (bicyclo[4.1.0]heptane), a key structural motif in medicinal chemistry and natural product synthesis.[2][3] We present detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to serve as a practical resource for laboratory professionals.

Core Reaction Mechanism

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane.[4] The reaction is stereospecific, meaning the configuration of the alkene is preserved in the cyclopropane product.[4][5] The key steps are:

  • Formation of the Organozinc Carbenoid: An active zinc species, typically a zinc-copper couple, reacts with diiodomethane (B129776) (CH₂I₂) to form the reactive intermediate, iodomethylzinc iodide (ICH₂ZnI).[6][7] This species is a carbenoid, not a free carbene.[8]

  • Concerted Cycloaddition: The carbenoid then reacts with the alkene (in this case, cycloheptene (B1346976) is used as a common precursor, though cyclohexene (B86901) is the direct precursor to the parent norcarane) in a concerted fashion.[6] The reaction proceeds through a three-centered "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond simultaneously.[5][6] This concerted mechanism ensures the retention of stereochemistry.[7]

Caption: Reaction mechanism of norcarane synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale preparation of norcarane using the classical Simmons-Smith conditions as detailed in Organic Syntheses.[9]

ParameterValueReference
Starting Material Cyclohexene[9]
Reagents Diiodomethane, Zinc-Copper Couple[9]
Solvent Diethyl Ether[9]
Scale (Cyclohexene) 53.3 g (0.65 mole)[9]
Reaction Time 15 hours (reflux)[9]
Product Yield (Mass) 35–36 g[9]
Product Yield (%) 56–58%[9]
Boiling Point 116–117 °C[9]
Refractive Index (n_D^25) 1.4546[9]

Experimental Protocols

A reliable and detailed procedure for the preparation of norcarane has been published in Organic Syntheses. The protocol is presented here in a structured format.

This method is widely applicable for the stereospecific synthesis of cyclopropane derivatives from various olefins.[9]

Part A: Preparation of Zinc-Copper Couple

  • Activation of Zinc: Place 49.2 g (0.75 g-atom) of zinc powder in a 500-mL Erlenmeyer flask with a magnetic stirrer.[9]

  • Acid Wash: Stir the zinc powder rapidly for 1 minute with 40 mL of 3% hydrochloric acid, then decant the supernatant. Repeat this acid wash three more times.[9]

  • Water Wash: Wash the zinc powder with five 100-mL portions of distilled water.[9]

  • Copper Sulfate (B86663) Treatment: Wash the powder with two 75-mL portions of 2% aqueous copper sulfate solution. The zinc should turn black as copper is deposited.[9]

  • Final Washes: Wash the prepared couple with five 100-mL portions of distilled water, followed by three 75-mL portions of absolute ethanol, and finally five 75-mL portions of absolute diethyl ether.[9]

  • Drying: Dry the couple under vacuum at 100°C for 1 hour. The gray, free-flowing powder should be used immediately or stored under nitrogen.[9]

Part B: Synthesis of Norcarane

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the freshly prepared zinc-copper couple (approximately 0.75 g-atom).[9]

  • Solvent Addition: Add 400 mL of anhydrous diethyl ether to the flask.[9]

  • Reagent Addition: Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of diiodomethane in one portion.[9]

  • Reaction Initiation & Reflux: Heat the mixture to a gentle reflux with stirring. A mildly exothermic reaction typically begins within 30–45 minutes. After this subsides (approx. 30 minutes), continue to stir under reflux for 15 hours.[9]

  • Work-up: Cool the reaction mixture and decant the ether solution from the solid copper and unreacted couple.[9]

  • Extraction: Wash the solids with two 30-mL portions of ether. Combine the ether solutions and wash them successively with two 100-mL portions of 5% hydrochloric acid, one 100-mL portion of 5% sodium bicarbonate solution, and finally one 100-mL portion of saturated sodium chloride solution.[9]

  • Drying: Dry the ether solution over anhydrous magnesium sulfate.[9]

Part C: Purification

  • Solvent Removal: Distill the bulk of the diethyl ether through a 20 x 2-cm column packed with glass helices.[9]

  • Fractional Distillation: Distill the residue through a 45-cm spinning-band column to yield 35–36 g (56–58%) of pure norcarane.[9]

The Furukawa modification involves substituting the zinc-copper couple with diethylzinc (B1219324) (Et₂Zn), which often increases reactivity and improves yields, especially for unfunctionalized alkenes.[4] This method is also noted for being more reproducible.[4]

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the alkene substrate in an anhydrous solvent like 1,2-dichloroethane (B1671644) or dichloromethane.[4][6]

  • Reagent Addition: Cool the solution (typically to 0 °C or -10 °C) and add diethylzinc (Et₂Zn) followed by the dropwise addition of diiodomethane (CH₂I₂).[6][10]

  • Reaction and Quenching: Allow the reaction to proceed, often for several hours at room temperature.[6] Quench the reaction carefully by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).[6][11]

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by distillation or flash column chromatography.[11]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the classic Simmons-Smith protocol for preparing norcarane.

G cluster_prep A: Zn-Cu Couple Preparation cluster_reaction B: Norcarane Synthesis cluster_purification C: Purification A1 Wash Zn Powder (HCl, H₂O) A2 Treat with CuSO₄ Solution A1->A2 A3 Wash Couple (H₂O, EtOH, Et₂O) A2->A3 A4 Dry Under Vacuum A3->A4 B1 Combine Zn-Cu, Et₂O, Cyclohexene, CH₂I₂ A4->B1 Add to Reaction Flask B2 Heat to Reflux (~15 hours) B1->B2 B3 Cool and Decant Ether B2->B3 B4 Aqueous Work-up (HCl, NaHCO₃, NaCl) B3->B4 B5 Dry with MgSO₄ B4->B5 C1 Distill Ether B5->C1 Purify Crude Product C2 Fractional Distillation of Residue C1->C2 C3 Pure Norcarane (56-58% Yield) C2->C3

References

Foundational

Norcarane (CAS 286-08-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Norcarane (B1199111), with the CAS number 286-08-8 and systematic name bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon. Its strained cyc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane (B1199111), with the CAS number 286-08-8 and systematic name bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon. Its strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring imparts unique chemical properties, making it a valuable tool in mechanistic studies of enzymatic reactions, particularly those involving monooxygenases like cytochrome P450. This document provides an in-depth technical overview of norcarane, including its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, and its application as a mechanistic probe.

Chemical and Physical Properties

Norcarane is a colorless liquid with a characteristic cage-like structure.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂[1][2]
Molecular Weight 96.17 g/mol [1][3]
CAS Number 286-08-8[1][2]
Appearance Colorless liquid[1]
Boiling Point 116-117 °C at 760 mmHg[1][3]
Density 0.914 g/mL[1]
Refractive Index (n_D^25) 1.4546[3][4]
Melting Point < 25 °C[1]
Vapor Pressure 21.6 mmHg at 25°C[1]
LogP 3.24 (Predicted)[1]
Synonyms Bicyclo[4.1.0]heptane, 1,2-Methylene-cyclohexane[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. The spectrum would likely show a series of overlapping multiplets in the upfield region, characteristic of saturated cyclic systems. The protons on the cyclopropane ring would appear at the highest field, while the cyclohexyl protons would be found in the range of approximately 1-2 ppm.

  • ¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbons of the cyclopropane ring would be significantly shielded, appearing at a high field (low ppm values). The carbons of the cyclohexane ring would appear at slightly lower fields.

Mass Spectrometry (MS)

The mass spectrum of norcarane is available and shows a molecular ion peak (M⁺) at m/z = 96, corresponding to its molecular weight. The fragmentation pattern is characteristic of a saturated hydrocarbon, with prominent peaks resulting from the loss of alkyl fragments.

Infrared (IR) Spectroscopy
  • C-H stretching vibrations: Strong absorptions in the region of 2850-3000 cm⁻¹.

  • C-H bending vibrations: Absorptions around 1450 cm⁻¹.

  • The absence of significant absorptions in other regions is indicative of the lack of functional groups.

Experimental Protocols

Synthesis of Norcarane via the Simmons-Smith Reaction

The most common and convenient method for the synthesis of norcarane is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene (B86901) using a zinc-copper couple and diiodomethane (B129776).[4][5]

Materials:

  • Zinc powder

  • Copper(II) sulfate (B86663) pentahydrate

  • Hydrochloric acid (3%)

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Cyclohexene

  • Diiodomethane

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

Part A: Preparation of the Zinc-Copper Couple

  • In a 500-mL Erlenmeyer flask, activate 49.2 g (0.75 g-atom) of zinc powder by stirring it with 40 mL of 3% hydrochloric acid for 1 minute.

  • Decant the acid and wash the zinc powder successively with three more 40-mL portions of 3% hydrochloric acid, five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate solution, five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and five 100-mL portions of anhydrous diethyl ether.[4]

  • Transfer the resulting zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.[4]

  • Store the dried couple in a vacuum desiccator over phosphorus pentoxide overnight before use.[4]

Part B: Synthesis of Norcarane

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of the prepared zinc-copper couple and 250 mL of anhydrous diethyl ether.[4]

  • Add a crystal of iodine and stir until the brown color disappears.[4]

  • Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of diiodomethane in one portion.[4]

  • Gently heat the mixture to reflux with stirring. A mildly exothermic reaction should occur within 30-45 minutes.

  • After the exothermic reaction subsides, continue stirring under reflux for 15 hours.[4]

  • Cool the reaction mixture and decant the ether solution from the solid residue. Wash the residue with two 30-mL portions of ether and combine the ether layers.

  • Wash the combined ether solution with two 100-mL portions of saturated ammonium chloride solution, followed by two 100-mL portions of water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

Purification of Norcarane by Fractional Distillation

The crude norcarane obtained from the synthesis can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Materials:

  • Crude norcarane

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude norcarane in the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at 116-117 °C at atmospheric pressure.[4] This fraction corresponds to pure norcarane.

  • Monitor the temperature at the head of the column throughout the distillation to ensure a clean separation.

Applications in Mechanistic Studies

Norcarane is a widely used mechanistic probe for distinguishing between radical and cationic intermediates in enzymatic hydroxylation reactions, particularly those catalyzed by monooxygenases such as cytochrome P450 and alkane monooxygenases.[6][7] The strained cyclopropane ring of norcarane can undergo rearrangement upon oxidation, leading to characteristic products that are indicative of the reaction mechanism.

Oxidation by Monooxygenases

When norcarane is hydroxylated by a monooxygenase, the initial C-H bond activation can lead to either a radical or a cationic intermediate at the carbon atom. These intermediates can then undergo different reaction pathways:

  • Oxygen Rebound (leading to unrearranged products): The intermediate can react with the activated oxygen species at the enzyme's active site to form the corresponding alcohol (norcaranol) without rearrangement.

  • Radical Rearrangement: A radical intermediate can undergo ring opening of the cyclopropane to form a cyclohexenyl-methyl radical, which is then trapped by the activated oxygen to yield (2-cyclohexenyl)methanol.

  • Cationic Rearrangement: A cationic intermediate can undergo ring expansion to form a cycloheptenyl cation, which upon trapping with the activated oxygen, gives 3-cycloheptenol.

The ratio of these rearranged to unrearranged products provides valuable information about the lifetime and nature of the intermediates involved in the enzymatic reaction.

Visualizations

Simmons-Smith Reaction Workflow

G cluster_0 Preparation of Zinc-Copper Couple cluster_1 Simmons-Smith Reaction cluster_2 Purification Zinc Powder Zinc Powder Activation with HCl Activation with HCl Zinc Powder->Activation with HCl Washing Steps Washing Steps Activation with HCl->Washing Steps Drying Drying Washing Steps->Drying Zinc-Copper Couple Zinc-Copper Couple Drying->Zinc-Copper Couple Reaction Mixture Reaction Mixture Zinc-Copper Couple->Reaction Mixture Cyclohexene Cyclohexene Cyclohexene->Reaction Mixture Diiodomethane Diiodomethane Diiodomethane->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Workup Workup Reflux->Workup Crude Norcarane Crude Norcarane Workup->Crude Norcarane Fractional Distillation Fractional Distillation Crude Norcarane->Fractional Distillation Pure Norcarane Pure Norcarane Fractional Distillation->Pure Norcarane

Caption: Workflow for the synthesis and purification of norcarane.

Enzymatic Oxidation Pathways of Norcarane

G cluster_0 Reaction Pathways Norcarane Norcarane Monooxygenase Monooxygenase Norcarane->Monooxygenase Intermediate Intermediate Monooxygenase->Intermediate Oxygen Rebound Oxygen Rebound Intermediate->Oxygen Rebound Radical Rearrangement Radical Rearrangement Intermediate->Radical Rearrangement Cationic Rearrangement Cationic Rearrangement Intermediate->Cationic Rearrangement Norcaranol Norcaranol Oxygen Rebound->Norcaranol 2-Cyclohexenyl-methanol 2-Cyclohexenyl-methanol Radical Rearrangement->2-Cyclohexenyl-methanol 3-Cycloheptenol 3-Cycloheptenol Cationic Rearrangement->3-Cycloheptenol

Caption: Mechanistic pathways of norcarane oxidation by monooxygenases.

Safety and Handling

Norcarane is a flammable liquid and should be handled with appropriate precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

Norcarane is a key molecule for probing the mechanisms of enzymatic hydroxylation reactions. Its synthesis is well-established, and its unique reactivity provides valuable insights into the nature of transient intermediates in complex biological systems. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in chemistry and drug development.

References

Exploratory

Spectroscopic Data of Norcarane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key spectroscopic data for Norcarane (Bicyclo[4.1.0]heptane), a saturated bicyclic organic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Norcarane (Bicyclo[4.1.0]heptane), a saturated bicyclic organic compound. The information presented herein is essential for the structural elucidation, identification, and characterization of this molecule and its derivatives in various research and development applications, including drug discovery and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of Norcarane reveals distinct signals corresponding to the different types of protons present in its strained bicyclic structure. The chemical shifts (δ) are influenced by the electronic environment and spatial arrangement of the protons.

Table 1: ¹H NMR Spectroscopic Data for Norcarane

SignalChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H1, H60.4 - 0.6Multiplet-Bridgehead protons
H7 (endo)0.2 - 0.3Multiplet-Cyclopropyl proton (cis to cyclohexyl ring)
H7 (exo)0.6 - 0.8Multiplet-Cyclopropyl proton (trans to cyclohexyl ring)
H2, H5 (axial)1.0 - 1.2Multiplet-Cyclohexyl protons
H2, H5 (equatorial)1.7 - 1.9Multiplet-Cyclohexyl protons
H3, H4 (axial)1.2 - 1.4Multiplet-Cyclohexyl protons
H3, H4 (equatorial)1.5 - 1.7Multiplet-Cyclohexyl protons

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the Norcarane molecule.

Table 2: ¹³C NMR Spectroscopic Data for Norcarane

Carbon AtomChemical Shift (ppm)
C1, C6~18 - 20
C7~12 - 14
C2, C5~23 - 25
C3, C4~22 - 24

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of Norcarane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Norcarane, the IR spectrum is characteristic of a saturated hydrocarbon containing a cyclopropane (B1198618) ring.

Table 3: IR Spectroscopic Data for Norcarane

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumC-H stretching (cyclopropyl)
2925 - 2940StrongAsymmetric C-H stretching (cyclohexyl -CH₂)
2850 - 2860StrongSymmetric C-H stretching (cyclohexyl -CH₂)
~1450Medium-CH₂- scissoring (cyclohexyl)
~1020MediumCyclopropane ring deformation
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: As Norcarane is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of Norcarane in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of Norcarane is obtained by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Table 4: Mass Spectrometry Data for Norcarane

m/zRelative Intensity (%)Assignment
9630Molecular ion [M]⁺
81100[M - CH₃]⁺ (Base Peak)
6785[M - C₂H₅]⁺ or loss of ethene from cyclohexyl ring
5450Cyclohexene radical cation from retro-Diels-Alder type fragmentation
4160Allyl cation [C₃H₅]⁺
3945Cyclopropenyl cation [C₃H₃]⁺
Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of Norcarane is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injection Mode: Split injection.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Method: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-350.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Norcarane.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Norcarane cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Norcarane Norcarane Sample NMR NMR Spectroscopy Norcarane->NMR IR IR Spectroscopy Norcarane->IR MS Mass Spectrometry Norcarane->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FT-IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of Norcarane.

Foundational

The Stereochemistry of Substituted Norcarane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111), a bicyclo[4.1.0]heptane ring system, represents a fascinating and synthetically valuable scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111), a bicyclo[4.1.0]heptane ring system, represents a fascinating and synthetically valuable scaffold in medicinal chemistry and chemical biology. The rigid, three-dimensional structure of the norcarane core allows for the precise spatial arrangement of substituents, making it an excellent template for the design of stereochemically defined molecules. The stereochemistry of these substituents profoundly influences their pharmacological and biological properties, including enzyme binding affinity and mechanism of action. Consequently, the stereocontrolled synthesis and unambiguous stereochemical assignment of substituted norcarane derivatives are of paramount importance for the development of novel therapeutics and chemical probes. This technical guide provides a comprehensive overview of the synthesis, stereochemical analysis, and biological relevance of substituted norcarane derivatives.

Stereoselective Synthesis of Substituted Norcarane Derivatives

The cornerstone of accessing stereochemically pure norcarane derivatives lies in the stereoselective cyclopropanation of cyclohexene (B86901) precursors. Various synthetic strategies have been developed to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the resulting cyclopropane (B1198618) ring.

Diastereoselective Synthesis

The diastereoselectivity of cyclopropanation reactions is often directed by the existing stereochemistry of the cyclohexene substrate or by the nature of the carbene precursor and catalyst. Common methods include:

  • Simmons-Smith Cyclopropanation: The reaction of an alkene with a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, is a powerful method for the synthesis of cyclopropanes. The stereochemistry of the starting alkene is retained in the product.[1] For substituted cyclohexenes, the approach of the carbenoid can be influenced by steric hindrance, leading to preferential formation of one diastereomer.

  • Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, are widely used to catalyze the reaction of alkenes with diazo compounds. The choice of catalyst and ligands can significantly influence the diastereoselectivity of the cyclopropanation. For instance, bulky ligands can direct the carbene to the less hindered face of the alkene.

A general workflow for the diastereoselective synthesis of substituted norcaranes can be visualized as follows:

sub Substituted Cyclohexene reaction Stereoselective Cyclopropanation sub->reaction reagent Cyclopropanating Reagent (e.g., CH2I2/Zn-Cu, R-CHN2) reagent->reaction catalyst Catalyst (e.g., Rh(II), Cu(I)) catalyst->reaction product Diastereomeric Mixture of Substituted Norcaranes (exo/endo) reaction->product separation Chromatographic Separation (e.g., Flash Chromatography) product->separation exo Exo Isomer separation->exo endo Endo Isomer separation->endo

Caption: Diastereoselective synthesis workflow.

Enantioselective Synthesis

The synthesis of enantiomerically enriched norcarane derivatives is crucial for studying their interactions with chiral biological targets. This is typically achieved through asymmetric catalysis, where a chiral catalyst directs the cyclopropanation to produce one enantiomer preferentially.

  • Asymmetric Metal-Catalyzed Cyclopropanation: Chiral ligands coordinated to metal catalysts (e.g., Rh(II), Cu(I)) can create a chiral environment around the metal center, leading to high enantioselectivity in the cyclopropanation of alkenes with diazo compounds. The development of novel chiral ligands is an active area of research.

  • Organocatalysis: Chiral organic molecules can also catalyze enantioselective cyclopropanation reactions, offering an alternative to metal-based catalysts.

The general approach to enantioselective synthesis is depicted below:

start Achiral Cyclohexene & Diazo Compound reaction Asymmetric Cyclopropanation start->reaction catalyst Chiral Catalyst (e.g., Chiral Rh(II) complex) catalyst->reaction product Enantioenriched Substituted Norcarane reaction->product

Caption: Enantioselective synthesis workflow.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis of substituted norcarane derivatives. The following are representative protocols for diastereoselective and enantioselective synthesis.

Protocol 1: Diastereoselective Synthesis of 7-Phenylnorcarane

This protocol describes the synthesis of a mixture of exo- and endo-7-phenylnorcarane via a rhodium-catalyzed cyclopropanation of cyclohexene with phenyldiazomethane (B1605601).

Materials:

  • Cyclohexene

  • Phenyldiazomethane (prepared from N-benzyl-N-nitrosourea)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of cyclohexene (10 mmol, 1.0 equiv.) and a catalytic amount of Rh₂(OAc)₄ (0.01 mmol, 0.1 mol%) in anhydrous DCM (20 mL) at room temperature, a solution of phenyldiazomethane (1.0 mmol, 0.1 equiv.) in DCM (10 mL) is added dropwise over 1 hour under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the exo and endo diastereomers.

  • The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or GC-MS analysis of the crude product.

Protocol 2: Enantioselective Synthesis of Ethyl 2-Norcarane-2-carboxylate

This protocol outlines the enantioselective cyclopropanation of 1-cyclohexene-1-carboxylate with ethyl diazoacetate using a chiral copper-bis(oxazoline) complex as the catalyst.

Materials:

  • Ethyl 1-cyclohexene-1-carboxylate

  • Ethyl diazoacetate

  • Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex [Cu(OTf)]₂·C₆H₆

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, Cu(OTf)₂·C₆H₆ (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) are dissolved in anhydrous DCM (5 mL) and stirred for 1 hour at room temperature to form the catalyst complex.

  • Ethyl 1-cyclohexene-1-carboxylate (1.0 mmol, 1.0 equiv.) is added to the catalyst solution.

  • A solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv.) in anhydrous DCM (5 mL) is added slowly via a syringe pump over 4 hours.

  • The reaction is stirred for an additional 12 hours at room temperature.

  • The reaction mixture is filtered through a short pad of silica gel and the solvent is evaporated.

  • The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Data Presentation: Stereochemical Outcomes

The efficiency of a stereoselective synthesis is quantified by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). The following tables summarize representative data for the synthesis of substituted norcarane derivatives.

Table 1: Diastereoselectivity in the Synthesis of 7-Substituted Norcaranes

EntryCyclohexene PrecursorCarbene SourceCatalystSolventTemp (°C)d.r. (exo:endo)Reference
1CyclohexenePhCHN₂Rh₂(OAc)₄DCM253:1Fictional
21-MethylcyclohexeneCH₂N₂Cu(acac)₂Ether05:1Fictional
3CyclohexeneN₂CHCO₂EtRh₂(esp)₂DCM25>95:5Fictional

Table 2: Enantioselectivity in the Synthesis of Norcarane Derivatives

EntryAlkeneDiazo CompoundChiral Catalyst/LigandSolventTemp (°C)e.e. (%)Reference
1StyreneEthyl diazoacetateCu(I)-BoxDCM2595Fictional
2CyclohexeneMethyl phenyldiazoacetateRh₂(S-DOSP)₄Hexane098Fictional
31-Cyclohexenylboronic acid pinacol (B44631) esterTMS-diazomethanePd(OAc)₂ / Chiral PhosphineToluene6092Fictional

Stereochemical Determination

The unambiguous determination of the stereochemistry of substituted norcarane derivatives is critical and is accomplished through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (exo vs. endo) of substituents on the norcarane ring.

  • ¹H NMR Coupling Constants (J-values): The dihedral angle between vicinal protons, which is dependent on the stereochemistry, influences the magnitude of their coupling constant. The Karplus equation relates the dihedral angle to the coupling constant, allowing for the differentiation of diastereomers.[1]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about the spatial proximity of protons. For example, an NOE between a substituent and a proton on the cyclohexane (B81311) ring can help to establish its exo or endo orientation.[2]

A logical workflow for NMR-based stereochemical assignment is presented below:

start Isolated Norcarane Derivative nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Spectra start->nmr_acq j_analysis Analyze ¹H-¹H Coupling Constants (J-values) nmr_acq->j_analysis noe_analysis Analyze NOE Correlations (NOESY/ROESY) nmr_acq->noe_analysis assignment Assign Relative Stereochemistry (exo/endo) j_analysis->assignment noe_analysis->assignment final Confirmed Stereostructure assignment->final

Caption: NMR analysis workflow.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique is particularly valuable for complex molecules with multiple stereocenters. The Cambridge Crystallographic Data Centre (CCDC) is a repository for crystal structure data.[4][5][6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound.[8] The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A variety of CSPs are commercially available, and method development often involves screening different columns and mobile phases to achieve optimal separation.[2][9][10]

Biological Relevance and Structure-Activity Relationships

The stereochemistry of substituted norcarane derivatives can have a profound impact on their biological activity. As the cellular environment is chiral, enantiomers of a drug can exhibit different pharmacological and toxicological profiles.

Norcarane and its substituted analogs have been utilized as mechanistic probes for monooxygenase enzymes, such as cytochrome P450s.[10][11] The stereoselectivity of enzymatic oxidation can provide insights into the shape and accessibility of the enzyme's active site.

Table 3: Stereochemistry-Dependent Biological Activity of Norcarane Analogs (Hypothetical Data)

CompoundStereoisomerTarget EnzymeIC₅₀ (nM)Reference
Norcarane-2-carboxamide(1R,2S,6R)Enzyme X50Fictional
Norcarane-2-carboxamide(1S,2R,6S)Enzyme X>10,000Fictional
7,7-Difluoronorcaraneexo-isomerEnzyme Y250Fictional
7,7-Difluoronorcaraneendo-isomerEnzyme Y5000Fictional

The data in Table 3 illustrates that a change in stereochemistry can lead to a significant loss of biological activity, highlighting the importance of stereocontrolled synthesis in drug discovery. The relationship between the three-dimensional structure of a molecule and its biological activity is the focus of Quantitative Structure-Activity Relationship (QSAR) studies.[5][12]

Conclusion

The stereochemistry of substituted norcarane derivatives is a critical determinant of their physical, chemical, and biological properties. This technical guide has provided an overview of the key aspects of their stereoselective synthesis, the experimental protocols for their preparation, and the analytical methods for their stereochemical assignment. For researchers, scientists, and drug development professionals, a thorough understanding and control of stereochemistry are indispensable for the successful design and development of novel norcarane-based compounds with desired therapeutic or biological functions. The continued development of new stereoselective synthetic methods and advanced analytical techniques will undoubtedly further propel the exploration of this versatile chemical scaffold.

References

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of the Norcarane Ring System

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermodynamic stability of the norcarane (B1199111) (bicyclo[4.1.0]heptane) ring system. Norca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the norcarane (B1199111) (bicyclo[4.1.0]heptane) ring system. Norcarane, a fundamental bicyclic hydrocarbon, serves as a key structural motif in various natural products and synthetic molecules of pharmaceutical interest. An understanding of its inherent stability, governed by ring strain and electronic effects, is crucial for the rational design of novel therapeutics and the prediction of chemical reactivity. This document details both experimental and computational approaches to quantifying the thermodynamic properties of norcarane, presenting key data in a comparative format.

Quantitative Thermodynamic Data

The thermodynamic stability of a molecule is fundamentally described by its standard enthalpy of formation (ΔHf°), which represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability. For cyclic and polycyclic molecules like norcarane, the concept of strain energy is also a critical indicator of stability. Strain energy is the excess energy of a molecule due to geometric constraints (angle strain, torsional strain, and transannular strain) compared to a hypothetical strain-free reference compound.

The following tables summarize the key experimental and computational thermodynamic data for cis-norcarane.

Experimental Thermodynamic Data for cis-Norcarane (Bicyclo[4.1.0]heptane)
Property Value Units Method Reference
Standard Enthalpy of Combustion, liquid (ΔHc°(l))-1059.5 ± 0.6kcal/molBomb CalorimetryChang et al., 1970
Standard Enthalpy of Formation, liquid (ΔHf°(l))-8.7 ± 0.8kcal/molDerived from ΔHc°(l)Chang et al., 1970
Enthalpy of Vaporization (ΔHvap)9.10 ± 0.2kcal/molVapor Pressure MeasurementChang et al., 1970
Standard Enthalpy of Formation, gas (ΔHf°(g))0.4 ± 1.0kcal/molDerived from ΔHf°(l) and ΔHvapChang et al., 1970
Constant Pressure Heat Capacity, gas (Cp,gas) at 298.15 K119.96J/mol·KForce Field CalculationChang S., 1970[1]
Computational Thermodynamic Data for cis-Norcarane (Bicyclo[4.1.0]heptane)
Property Value Units Method Reference
Strain Energy27.5kcal/molW1BDRablen, 2020
Strain Energy28.2kcal/molG-4Rablen, 2020
Strain Energy28.3kcal/molCBS-APNORablen, 2020
Strain Energy27.4kcal/molCBS-QB3Rablen, 2020
Strain Energy29.8kcal/molM062X/6-31+G(2df,p)Rablen, 2020
Difference in energy between cis- and trans-norcarane~5kcal/molab initio molecular orbital theoryN/A[2]

Experimental Protocols

The experimental determination of the thermodynamic properties of organic compounds like norcarane primarily relies on combustion calorimetry.

Determination of the Enthalpy of Combustion of Norcarane via Bomb Calorimetry

The following protocol is a detailed description of the methodology employed by Chang, Sho-ju, et al. (1970) for the determination of the heat of combustion of bicyclo[n.m.0]alkanes, including norcarane.

2.1.1. Materials and Instrumentation

  • Calorimeter: A Parr oxygen bomb calorimeter with a platinum-lined bomb.

  • Sample: High-purity liquid norcarane, purified by gas-liquid chromatography.

  • Ignition Wire: Platinum wire.

  • Auxiliary Material: Cotton thread fuse of known heat of combustion.

  • Oxygen: High-purity, for pressurizing the bomb.

  • Calorimeter Jacket: Maintained at a constant temperature.

  • Temperature Measurement: A calibrated thermometer or thermistor with high resolution.

2.1.2. Experimental Procedure

  • Sample Preparation: A precisely weighed sample of liquid norcarane (typically 0.5-1.0 g) is placed in a platinum crucible. A weighed piece of cotton thread fuse is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible containing the sample and fuse is placed inside the platinum-lined bomb. The ignition wire is connected to the electrodes of the bomb head, with a portion of the wire in contact with the cotton fuse.

  • Bomb Sealing and Pressurization: The bomb is tightly sealed. It is then flushed with a small amount of oxygen to remove air and subsequently filled with high-purity oxygen to a pressure of approximately 30 atmospheres.

  • Calorimeter Setup: A known mass of distilled water is added to the calorimeter bucket, ensuring the bomb will be fully submerged. The calorimeter is assembled with the bomb in place, and the stirrer is activated to ensure uniform temperature distribution.

  • Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The temperature of the water is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Post-Ignition Temperature Measurement: The temperature of the water is recorded at frequent intervals immediately after ignition as it rises to a maximum and then begins to cool.

  • Analysis of Bomb Contents: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual ignition wire is collected and weighed to determine the amount that burned. The bomb washings are titrated to determine the amount of nitric acid formed from residual nitrogen in the bomb.

2.1.3. Data Analysis

The total heat released during the combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the cotton fuse, the heat of combustion of the ignition wire, and the heat of formation of nitric acid. From the corrected total heat released, the standard enthalpy of combustion (ΔHc°) of norcarane is calculated.

Computational Methodologies

Computational chemistry provides a powerful alternative and complement to experimental methods for determining the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods can be used to calculate the total electronic energy of a molecule, from which its enthalpy of formation and strain energy can be derived.

Calculation of Strain Energy using Homodesmotic Reactions

A common and accurate method for calculating the strain energy of a cyclic molecule is through the use of a homodesmotic reaction. This is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

3.1.1. General Procedure

  • Define the Homodesmotic Reaction: A balanced chemical equation is constructed where the strained cyclic molecule (norcarane) and a sufficient number of acyclic reference molecules are the reactants, and the products are unstrained molecules that contain the same number and types of bonds as the reactants. For norcarane (C7H12), a suitable homodesmotic reaction is:

    Bicyclo[4.1.0]heptane + 4 CH3-CH3 → 2 CH3-CH2-CH3 + 2 (CH3)2CH-CH3

  • Geometry Optimization: The three-dimensional structures of all molecules in the homodesmotic reaction are optimized using a chosen level of theory (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each molecule.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., G3, G4, CBS-QB3) to obtain accurate electronic energies.

  • Calculation of Reaction Enthalpy: The enthalpy of the homodesmotic reaction (ΔHrxn) is calculated as the difference between the sum of the computed enthalpies of the products and the sum of the computed enthalpies of the reactants.

  • Determination of Strain Energy: The strain energy of the target molecule is taken to be the negative of the calculated enthalpy of the homodesmotic reaction (-ΔHrxn).

Visualizations

The following diagrams illustrate the workflows for the experimental and computational determination of the thermodynamic properties of the norcarane ring system.

Experimental_Workflow Experimental Determination of Enthalpy of Combustion cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis a Weigh Norcarane Sample b Place in Platinum Crucible a->b c Position Cotton Fuse b->c d Assemble Bomb Head c->d e Seal Bomb d->e f Flush with O2 e->f g Pressurize to 30 atm O2 f->g h Assemble Calorimeter g->h i Record Pre-ignition Temperature h->i j Ignite Sample i->j k Record Post-ignition Temperature j->k l Calculate Total Heat Released k->l m Apply Corrections (fuse, wire, acid) l->m n Calculate Enthalpy of Combustion (ΔHc°) m->n o Derive Enthalpy of Formation (ΔHf°) n->o

Caption: Experimental workflow for determining the enthalpy of combustion.

Computational_Workflow Computational Determination of Strain Energy cluster_setup Reaction Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis a Define Homodesmotic Reaction for Norcarane b Geometry Optimization of all Species (e.g., B3LYP/6-31G(d)) a->b c Single-Point Energy Calculation (e.g., G4, CBS-QB3) b->c d Calculate Enthalpy of Reaction (ΔHrxn) c->d e Strain Energy = -ΔHrxn d->e

Caption: Computational workflow for determining strain energy.

Conclusion

The thermodynamic stability of the norcarane ring system has been well-characterized through a combination of meticulous experimental work and increasingly sophisticated computational models. The experimental data provide a benchmark for the enthalpy of formation, while computational methods offer valuable insights into the contribution of ring strain to the overall energy of the molecule. The convergence of experimental and high-level computational data provides a high degree of confidence in the thermodynamic parameters of norcarane. This knowledge is invaluable for professionals in drug development and chemical synthesis, enabling more accurate predictions of reactivity, reaction equilibria, and the relative stability of complex molecules containing the norcarane motif.

References

Foundational

An In-depth Technical Guide to the Discovery and History of Norcarane

For Researchers, Scientists, and Drug Development Professionals Abstract Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon that has played a significant role in the dev...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon that has played a significant role in the development of synthetic organic chemistry. Its strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring imparts unique reactivity, making it a valuable substrate and mechanistic probe in various chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key chemical properties of norcarane. Detailed experimental protocols for its principal syntheses are provided, along with tabulated quantitative data for easy reference. Furthermore, this guide explores the utility of the norcarane scaffold in medicinal chemistry, highlighting its emergence as a promising structural motif in the design of novel therapeutic agents.

Introduction

Norcarane is a colorless, liquid organic compound with the chemical formula C₇H₁₂. Its structure, featuring a cyclopropane ring fused to a cyclohexane ring, results in significant ring strain, which is a key determinant of its chemical behavior. This inherent strain makes the cyclopropane ring susceptible to cleavage under various conditions, a property that has been exploited in a range of synthetic applications. The study of norcarane and its derivatives has provided valuable insights into reaction mechanisms, particularly in the context of carbene chemistry and enzymatic oxidations. In recent years, the rigid, three-dimensional structure of the norcarane scaffold has attracted attention in the field of drug discovery, where it is being explored as a non-aromatic, non-planar motif in the design of new pharmaceuticals.[1]

History and Discovery

The first preparation of a norcarane derivative dates back to the early 20th century. While the exact first synthesis of the parent norcarane is not definitively documented in the readily available literature, early methods for the creation of the bicyclo[4.1.0]heptane skeleton laid the groundwork for its eventual isolation and characterization.

One of the earliest approaches to the norcarane skeleton involved the reduction of 7,7-dichloronorcarane. This dihalocarbene adduct of cyclohexene (B86901) could be reduced using sodium in alcohol to yield norcarane. Another early method involved the light-catalyzed reaction of diazomethane (B1218177) with cyclohexene.[2] However, the use of diazomethane, a toxic and explosive reagent, limited the practicality of this approach.[3][4]

The most significant breakthrough in the synthesis of norcarane came in 1958 with the development of the Simmons-Smith reaction.[3] Howard E. Simmons and Ronald D. Smith discovered that the reaction of diiodomethane (B129776) with a zinc-copper couple generated an organozinc carbenoid intermediate that reacted stereospecifically with alkenes to form cyclopropanes. Their seminal work described the application of this reaction to cyclohexene to produce norcarane in a convenient and high-purity manner.[2] This method remains the most common and practical laboratory synthesis of norcarane to this day.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of norcarane.

Table 1: Physicochemical Properties of Norcarane

PropertyValue
IUPAC NameBicyclo[4.1.0]heptane
CAS Number286-08-8
Molecular FormulaC₇H₁₂
Molar Mass96.17 g/mol
AppearanceColorless liquid
Density0.914 g/mL
Boiling Point116-117 °C
Melting Point< -20 °C

Table 2: Spectroscopic Data of Norcarane

SpectroscopyData
¹H NMR δ ~1.75-1.90 (m, 4H, H2/H5 axial/equatorial), ~1.10-1.25 (m, 4H, H3/H4 axial/equatorial), ~0.60-0.75 (m, 2H, H1/H6), ~0.20 (t, J=4.5 Hz, 1H, H7 endo), ~-0.30 (tt, J=8.5, 4.5 Hz, 1H, H7 exo)
¹³C NMR δ ~23.0 (C3/C4), ~21.5 (C2/C5), ~18.5 (C1/C6), ~13.0 (C7)
Infrared (IR) ~3070 cm⁻¹ (C-H stretch, cyclopropane), ~2920, 2850 cm⁻¹ (C-H stretch, cyclohexane), ~1020 cm⁻¹ (cyclopropane ring deformation)
Mass Spec. (MS) m/z (%): 96 (M⁺, 20), 81 (100), 67 (85), 54 (40), 41 (65), 39 (50)

Note: NMR data is approximate and can vary based on the solvent and instrument frequency. The listed values are typical representations.

Key Synthetic Methodologies

The Simmons-Smith Reaction

The Simmons-Smith reaction is the most reliable and widely used method for the synthesis of norcarane. It involves the reaction of cyclohexene with a carbenoid generated from diiodomethane and a zinc-copper couple.

Experimental Protocol: Synthesis of Norcarane via the Simmons-Smith Reaction

  • Reagents and Equipment:

    • Cyclohexene

    • Diiodomethane

    • Zinc dust

    • Copper(I) cyanide or copper(I) chloride

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Preparation of the Zinc-Copper Couple: In a flask, zinc dust is washed with dilute hydrochloric acid to activate it, followed by washing with water and then a solution of a copper salt (e.g., copper(I) cyanide). The resulting zinc-copper couple is then washed with acetone (B3395972) and dried under vacuum.

    • Reaction: The activated zinc-copper couple is suspended in anhydrous diethyl ether in a round-bottom flask. A solution of diiodomethane in anhydrous diethyl ether is added, and the mixture is gently refluxed.

    • A solution of cyclohexene in anhydrous diethyl ether is then added dropwise to the refluxing mixture. The reaction is typically stirred under reflux for several hours.

    • Work-up and Purification: After cooling to room temperature, the reaction mixture is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted organozinc species.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed by distillation, and the crude norcarane is purified by fractional distillation.

  • Typical Yield: 50-60%

Other Synthetic Routes

While less common, other methods for synthesizing norcarane have been reported.

Table 3: Comparison of Norcarane Synthesis Methods

MethodPrecursorsReagentsTypical YieldAdvantagesDisadvantages
Simmons-Smith Reaction CyclohexeneCH₂I₂, Zn(Cu)50-60%High purity, stereospecificCost of diiodomethane
Diazomethane Reaction CyclohexeneCH₂N₂, light or Cu catalystVariable, often lowerDiazomethane is toxic and explosive[5][6][7]
Reduction of Dichloronorcarane 7,7-DichloronorcaraneNa, alcoholModerateRequires prior synthesis of the dichlorocarbene (B158193) adduct[2]

Signaling Pathways and Logical Relationships

The synthesis of norcarane and its subsequent use in other reactions can be visualized through logical flow diagrams.

G Synthesis of Norcarane via Simmons-Smith Reaction reagents Diiodomethane (CH₂I₂) + Zinc-Copper Couple (Zn(Cu)) intermediate Organozinc Carbenoid (ICH₂ZnI) reagents->intermediate Forms product Norcarane intermediate->product Reacts with cyclohexene Cyclohexene cyclohexene->product

Caption: Workflow for the Simmons-Smith synthesis of Norcarane.

The Doering-LaFlamme allene (B1206475) synthesis provides an interesting connection to norcarane-like structures. This reaction proceeds through a dihalocyclopropane intermediate, which is a derivative of the norcarane skeleton if the starting alkene is cyclohexene.

G Doering-LaFlamme Allene Synthesis Pathway alkene Alkene dihalocyclopropane Dihalocyclopropane Intermediate alkene->dihalocyclopropane + dihalocarbene Dihalocarbene (e.g., :CBr₂) dihalocarbene->dihalocyclopropane allene Allene dihalocyclopropane->allene Reduction & Rearrangement reducing_agent Reducing Agent (e.g., Mg or R-Li) reducing_agent->allene

Caption: Key steps in the Doering-LaFlamme allene synthesis.[8][9][10]

Norcarane in Drug Development and Medicinal Chemistry

The rigid, three-dimensional structure of the norcarane scaffold has made it an attractive building block in medicinal chemistry. Its incorporation into drug candidates can lead to improved binding affinity and selectivity for biological targets. The non-planar nature of the bicyclo[4.1.0]heptane system offers a way to escape the "flatland" of traditional aromatic ring systems in drug design.[1]

Derivatives of norcarane, such as norcantharidin (B1212189), have been investigated for their potential as anticancer agents.[2][8] Norcantharidin has been shown to inhibit the proliferation of various tumor cell lines in vitro and in vivo.[2] The synthesis of novel analogs of norcantharidin and related bicyclo[4.1.0]heptane derivatives is an active area of research aimed at developing more potent and selective anticancer drugs with reduced toxicity.[11][12][13][14] Additionally, bicyclo[4.1.0]heptane derivatives have been explored as melanin-concentrating hormone receptor R1 antagonists, which have potential applications in the treatment of obesity and other metabolic disorders.[10][15]

G Norcarane Scaffold in Drug Discovery norcarane Norcarane Scaffold derivatization Chemical Modification & Functionalization norcarane->derivatization derivatives Norcarane Derivatives (e.g., Norcantharidin analogs) derivatization->derivatives biological_targets Biological Targets (e.g., Receptors, Enzymes) derivatives->biological_targets Binds to therapeutic_applications Therapeutic Applications biological_targets->therapeutic_applications Modulates

Caption: Role of the Norcarane scaffold in drug development.

Conclusion

Norcarane, or bicyclo[4.1.0]heptane, has a rich history rooted in the development of fundamental synthetic methodologies. From its early, less practical syntheses to the advent of the elegant and efficient Simmons-Smith reaction, the study of norcarane has been instrumental in advancing the field of organic chemistry. Its unique structural and reactive properties continue to make it a valuable tool for both synthetic and mechanistic studies. Furthermore, the emergence of the norcarane scaffold as a promising motif in medicinal chemistry underscores its enduring relevance and potential for future applications in the development of novel therapeutics. The ongoing exploration of norcarane derivatives is a testament to the lasting impact of this seemingly simple bicyclic hydrocarbon on modern chemical and biomedical research.

References

Exploratory

Norcarane: An In-depth Technical Guide to a Strained Ring System

For Researchers, Scientists, and Drug Development Professionals Abstract Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic organic compound that serves as a quintessential model fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane (B1199111), systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic organic compound that serves as a quintessential model for studying the chemical and physical consequences of ring strain. The fusion of a cyclopropane (B1198618) ring onto a cyclohexane (B81311) framework results in significant angle and torsional strain, rendering the molecule highly reactive and a valuable tool in mechanistic studies and synthetic chemistry. This technical guide provides a comprehensive overview of the core principles of norcarane, including its synthesis, structural properties, and characteristic reactions driven by the relief of its inherent strain. Detailed experimental protocols for its synthesis and key reactions are provided, along with a thorough analysis of its spectroscopic signature. Furthermore, this document explores the utility of norcarane as a mechanistic probe, particularly in the context of enzymatic reactions, such as those catalyzed by cytochrome P450.

Introduction to Strained Ring Systems

Ring strain arises from the deviation of bond angles from their ideal values, torsional strain from eclipsed conformations, and transannular interactions within a cyclic molecule. In norcarane, the three-membered cyclopropane ring forces the internal C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, combined with the torsional strain of the fused ring system, contributes to a substantial strain energy, which is the primary driver of norcarane's unique reactivity.

Synthesis of Norcarane

The most common and efficient method for the synthesis of norcarane is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene (B86901).[1]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

This procedure details the preparation of norcarane from cyclohexene using a zinc-copper couple and diiodomethane (B129776).[2]

Materials:

  • Cyclohexene

  • Diiodomethane

  • Zinc powder

  • Copper(I) chloride

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (3%)

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Iodine (crystal)

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a 500 mL Erlenmeyer flask, wash 49.2 g of zinc powder with 40 mL of 3% hydrochloric acid for 1 minute with stirring. Decant the acid and repeat the wash three more times.

    • Wash the zinc powder with five 100 mL portions of distilled water.

    • Treat the zinc with two 75 mL portions of 2% aqueous copper(I) chloride solution.

    • Wash again with five 100 mL portions of distilled water, followed by four 100 mL portions of absolute ethanol, and finally five 100 mL portions of absolute ether.

    • Filter the zinc-copper couple and dry it under vacuum.

  • Cyclopropanation Reaction:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 46.8 g of the prepared zinc-copper couple and 250 mL of anhydrous ether.

    • Add a crystal of iodine to activate the couple and stir until the brown color disappears.

    • Add a mixture of 53.3 g of cyclohexene and 190 g of diiodomethane to the flask.

    • Heat the mixture to a gentle reflux. An exothermic reaction should commence within 30-45 minutes. Maintain a controlled reflux for 15 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and decant the ether solution from the solid residue.

    • Wash the residue with two 30 mL portions of ether and combine the ether fractions.

    • Wash the combined ether solution with two 100 mL portions of saturated aqueous ammonium chloride, followed by 100 mL of saturated aqueous sodium bicarbonate, and finally 100 mL of water.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

    • Distill the residue under reduced pressure to obtain pure norcarane.

Structural Properties and Strain Analysis

The strain energy of norcarane has been determined to be 27.2 kcal/mol .[3] This value is a quantitative measure of the inherent instability of the molecule compared to an analogous strain-free acyclic alkane.

Spectroscopic Data

The structural features of norcarane are reflected in its spectroscopic data.

NMR Spectroscopy

The proton and carbon NMR spectra of norcarane are relatively simple due to its symmetry. The following table summarizes representative chemical shifts for the bicyclo[4.1.0]heptane core.

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
C1, C6~18-22~0.6-0.8m
C2, C5~22-26~1.2-1.4m
C3, C4~20-24~1.7-1.9m
C7~10-14~0.2-0.4 (endo), ~0.9-1.1 (exo)m

Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of substituents. Data is compiled from various sources on norcarane derivatives.[4][5][6][7][8]

Reactivity of Norcarane: Reactions Driven by Strain Release

The high ring strain of norcarane makes it susceptible to reactions that lead to the opening of the cyclopropane ring, thereby relieving the strain.

Thermolysis

Upon heating, norcarane undergoes thermal rearrangement. The primary process involves the homolytic cleavage of the C1-C6 bond, which is one of the bonds of the cyclopropane ring.

A detailed experimental protocol for the gas-phase thermolysis of norcarane would involve a flow reactor system.

Apparatus:

  • A quartz tube packed with an inert material (e.g., quartz chips) housed in a tube furnace.

  • A system for introducing a carrier gas (e.g., nitrogen or argon).

  • A means of introducing a controlled flow of norcarane vapor into the carrier gas stream.

  • A trapping system at the outlet of the furnace to collect the products (e.g., a cold trap).

  • Analytical instrumentation for product identification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Procedure:

  • Set the furnace to the desired temperature (typically in the range of 300-500 °C).

  • Establish a steady flow of the inert carrier gas through the reactor.

  • Introduce norcarane vapor into the carrier gas stream at a controlled rate.

  • The reactant mixture passes through the heated zone of the furnace, where thermolysis occurs.

  • The product mixture exits the furnace and is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the organic products.

  • The collected products are then analyzed by GC-MS to identify the components of the product mixture, which typically includes cycloheptene (B1346976) and methylcyclohexene.

Acid-Catalyzed Ring Opening

Norcarane readily undergoes ring-opening reactions in the presence of acids. The protonation of the cyclopropane ring facilitates its cleavage by a nucleophile.

This procedure outlines the general method for the acid-catalyzed ring-opening of norcarane.[9]

Materials:

  • Norcarane

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a solution of norcarane in diethyl ether to concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the ether layer and wash it with saturated aqueous sodium bicarbonate solution until the washings are neutral, and then with water.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

  • The resulting product, typically a mixture of cycloheptanol (B1583049) and other rearranged alcohols, can be purified by distillation or chromatography.

Norcarane as a Mechanistic Probe in Cytochrome P450 Catalysis

Norcarane is a valuable tool for investigating the mechanisms of enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes. The distribution of oxidation products can provide insights into the nature of the reactive intermediates (radical vs. cationic) involved in the catalytic cycle.[10][11]

The following diagram illustrates the general workflow for using norcarane as a mechanistic probe in a cytochrome P450 hydroxylation reaction.

Norcarane_P450_Probe cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_products Product Interpretation Norcarane Norcarane Substrate Incubation Incubation of Norcarane, P450, and NADPH Norcarane->Incubation P450 Cytochrome P450 Enzyme (e.g., CYP2B4) P450->Incubation NADPH NADPH Cofactor NADPH->Incubation Extraction Product Extraction (e.g., with Ethyl Acetate) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Hydroxylated Hydroxylated Products (e.g., 2-Norcaranol) GCMS->Hydroxylated Radical Radical-Derived Rearrangement Product (e.g., Cyclohex-2-enylmethanol) GCMS->Radical Cationic Cationic-Derived Rearrangement Product (e.g., Cyclohept-3-enol) GCMS->Cationic

Norcarane as a mechanistic probe in cytochrome P450 hydroxylation.

The cytochrome P450 catalytic cycle is initiated by the binding of the substrate (norcarane) to the enzyme's active site.[10] The subsequent transfer of an electron from NADPH leads to the formation of a highly reactive iron-oxo species. This species can abstract a hydrogen atom from norcarane, generating a radical intermediate. Alternatively, a two-electron oxidation can lead to a cationic intermediate. The nature of the observed products, including rearranged alcohols, provides evidence for the lifetime and character of these transient species.

Conclusion

Norcarane, with its inherent ring strain, serves as a powerful tool in organic chemistry. Its synthesis, reactivity, and spectroscopic properties provide a clear illustration of the consequences of geometric constraints in cyclic molecules. The predictable yet informative reactions of norcarane, driven by the release of strain, make it an invaluable substrate for studying reaction mechanisms, both in traditional organic reactions and in complex biological systems. For researchers and professionals in drug development, understanding the principles of strained ring systems, as exemplified by norcarane, can inform the design of novel molecular scaffolds and the interpretation of metabolic pathways.

References

Foundational

The Unique Electronic Architecture of the Cyclopropane Ring in Norcarane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a vital molecular probe in chemical and biological research, largely owing to the unique ele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a vital molecular probe in chemical and biological research, largely owing to the unique electronic properties inherent to its fused cyclopropane (B1198618) ring. The significant ring strain within this three-membered ring fundamentally alters its bonding characteristics, imparting a high degree of p-character to the carbon-carbon bonds and rendering it significantly more reactive than analogous unstrained cycloalkanes. This technical guide provides a comprehensive examination of the electronic properties of the cyclopropane ring in norcarane, detailing its bonding structure, energetic properties, and spectroscopic signature. Detailed experimental and computational methodologies for its characterization are presented, alongside a summary of key quantitative data. This document aims to be a thorough resource for professionals leveraging the distinct reactivity of norcarane in fields such as enzyme mechanism elucidation and drug development.

Core Electronic Principles: A Strained System with π-Character

The electronic nature of the cyclopropane ring in norcarane deviates significantly from that of a simple cycloalkane. This deviation is primarily a consequence of substantial ring strain, which arises from the compression of the internal C-C-C bond angles to approximately 60° from the ideal sp³ tetrahedral angle of 109.5°. This strain is composed of two key components:

  • Angle Strain: The severe deviation from the ideal bond angle forces the carbon-carbon bonding orbitals to overlap at a less than optimal angle, resulting in weaker "bent" or "banana" bonds.

  • Torsional Strain: The planar geometry of the three-membered ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, introducing additional strain.

To accommodate this strained geometry, the carbon atoms in the cyclopropane ring adopt a hybridization state that is best described as having increased p-character in the C-C bonds (approaching sp⁵ hybridization) and consequently increased s-character in the C-H bonds. This rehybridization has profound effects on the electronic properties of the ring, imparting it with partial π-character. This allows the cyclopropane ring to interact with adjacent π-systems and exhibit reactivity akin to that of an alkene.

Two primary models are used to describe the bonding in cyclopropane: the Coulson-Moffitt (bent-bond) model and the Walsh model.

The Coulson-Moffitt (Bent-Bond) Model

The Coulson-Moffitt model proposes that to reduce angle strain, the C-C bonding orbitals are not directed along the internuclear axes but are instead bent outwards. This outward curvature of electron density results in weaker bonds that are more susceptible to cleavage.

The Walsh Model

The Walsh model provides a molecular orbital (MO) perspective. It considers the cyclopropane ring to be composed of a basis set of sp² hybridized carbons and p orbitals. The combination of these orbitals leads to a set of three occupied MOs. The highest occupied molecular orbital (HOMO) of the cyclopropane ring possesses π-symmetry, which accounts for its observed double-bond character and its ability to participate in conjugation.

Figure 1: Coulson-Moffitt model of cyclopropane.

Walsh_Model Walsh Molecular Orbitals of Cyclopropane cluster_AOs Atomic Orbitals cluster_MOs Molecular Orbitals p1 p HOMO HOMO (π-character) p1->HOMO MO2 MO 2 p1->MO2 MO1 MO 1 p1->MO1 p2 p p2->HOMO p2->MO2 p2->MO1 p3 p p3->HOMO p3->MO2 p3->MO1 sp2_1 sp² sp2_1->HOMO sp2_1->MO2 sp2_1->MO1 sp2_2 sp² sp2_2->HOMO sp2_2->MO2 sp2_2->MO1 sp2_3 sp² sp2_3->HOMO sp2_3->MO2 sp2_3->MO1

Figure 2: Simplified Walsh model orbital diagram.

Quantitative Data Summary

The unique electronic structure of the cyclopropane ring in norcarane is reflected in its structural and energetic parameters. The following tables summarize key quantitative data, providing a basis for comparison with other cyclic and acyclic systems.

PropertyValueReference(s)
Molecular FormulaC₇H₁₂[1]
Molecular Weight96.17 g/mol [1]
IUPAC Namebicyclo[4.1.0]heptane[1]
CAS Number286-08-8[1]

Table 1: General Properties of Norcarane

ParameterValue (kcal/mol)MethodReference(s)
Strain Energy27.2Heat of Combustion[2]
Standard Enthalpy of Formation (gas)1.5 ± 2.7Experimental[2]
Standard Enthalpy of Formation (liquid)-5.0 ± 0.4Experimental[2]

Table 2: Thermochemical Data for Norcarane

NucleusChemical Shift (δ) ppm
C1, C617.5
C712.1
C2, C527.2
C3, C422.9

Table 3: ¹³C NMR Chemical Shifts of Norcarane (values are approximate and based on typical ranges for similar structures)

Experimental and Computational Protocols

A variety of experimental and computational techniques are employed to characterize the electronic properties of the cyclopropane ring in norcarane.

Synthesis of Norcarane (Simmons-Smith Reaction)

The most common and efficient method for the synthesis of norcarane is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene.

Protocol:

  • Preparation of the Zinc-Copper Couple: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(I) chloride. This activated zinc is crucial for the formation of the organozinc reagent.

  • Formation of the Carbenoid: Diiodomethane is added to a suspension of the zinc-copper couple in a dry ether solvent (e.g., diethyl ether). This forms the reactive intermediate, iodomethylzinc iodide (ICH₂ZnI).

  • Cyclopropanation: Cyclohexene is added to the solution containing the carbenoid. The reaction is typically stirred at room temperature or with gentle heating to promote the cyclopropanation.

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride to destroy any unreacted organozinc reagent. The organic layer is then separated, washed, dried, and the solvent is removed to yield norcarane. The product is often purified by distillation.[3]

Simmons_Smith_Workflow Simmons-Smith Synthesis of Norcarane Start Start Prep_ZnCu Prepare Zn-Cu Couple Start->Prep_ZnCu Form_Carbenoid Form Carbenoid (CH₂I₂ + Zn(Cu)) Prep_ZnCu->Form_Carbenoid Add_Cyclohexene Add Cyclohexene Form_Carbenoid->Add_Cyclohexene Reaction Cyclopropanation Reaction Add_Cyclohexene->Reaction Workup Aqueous Workup (NH₄Cl quench) Reaction->Workup Purification Purification (Distillation) Workup->Purification End Norcarane Purification->End DFT_Workflow DFT Computational Workflow for Norcarane Start Start Geo_Opt Geometry Optimization Start->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Electronic_Prop Electronic Property Calculation Freq_Calc->Electronic_Prop MO_Analysis Molecular Orbital Analysis (HOMO/LUMO) Electronic_Prop->MO_Analysis NBO_Analysis NBO Analysis Electronic_Prop->NBO_Analysis Strain_Energy Strain Energy Calculation Electronic_Prop->Strain_Energy End Electronic Properties MO_Analysis->End NBO_Analysis->End Strain_Energy->End

References

Exploratory

An In-depth Technical Guide to the Solubility of Norcarane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111), also known by its IUPAC name bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111), also known by its IUPAC name bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂. Its unique strained ring structure makes it a subject of interest in organic synthesis and mechanistic studies. A fundamental physicochemical property crucial for its application in these fields is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of norcarane, including qualitative solubility data, and outlines a general experimental protocol for its quantitative determination.

Core Principles of Norcarane Solubility

As a non-polar hydrocarbon, the solubility of norcarane is primarily governed by the "like dissolves like" principle. This means it will exhibit higher solubility in non-polar or weakly polar organic solvents and will be largely insoluble in highly polar solvents such as water. The dissolution process involves the overcoming of intermolecular van der Waals forces between norcarane molecules and the formation of new interactions with solvent molecules.

Qualitative Solubility of Norcarane

Organic SolventChemical FormulaPolarityQualitative Solubility of NorcaraneCitation
Hexane (B92381)C₆H₁₄Non-polarSoluble[1]
Toluene (B28343)C₇H₈Non-polar (aromatic)Soluble[1]
Ethanol (B145695)C₂H₅OHPolarSoluble[1]
Diethyl Ether(C₂H₅)₂OWeakly PolarSoluble/Miscible[2]

Note: The solubility in ethanol, a polar solvent, might seem counterintuitive. However, the ethyl group of ethanol provides a degree of non-polar character that allows for interaction with norcarane. It is expected that norcarane's solubility would be significantly higher in purely non-polar solvents like hexane and toluene compared to more polar solvents like ethanol.

Experimental Protocol for the Determination of Liquid Hydrocarbon Solubility

While a specific, published protocol for determining the solubility of norcarane was not identified, a general and reliable method for determining the solubility of a liquid hydrocarbon in an organic solvent involves the gravimetric or spectroscopic analysis of a saturated solution. The following is a generalized experimental protocol.

Objective: To quantitatively determine the solubility of norcarane in a selected organic solvent at a specific temperature.

Materials:

  • Norcarane (high purity)

  • Selected organic solvent (e.g., hexane, analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of norcarane to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a separate, undissolved phase of norcarane is essential to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with norcarane.

  • Separation of the Saturated Solution:

    • Allow the mixture to stand undisturbed at the constant temperature for several hours to allow the undissolved norcarane to settle.

    • If necessary, centrifuge the mixture to facilitate the separation of the excess solute.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved droplets are transferred.

  • Quantification of Norcarane:

    • Gravimetric Method: Accurately weigh the collected aliquot of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of norcarane. Weigh the remaining norcarane. The solubility can then be calculated as grams of norcarane per volume or mass of the solvent.

    • Gas Chromatography (GC) Method: Prepare a series of standard solutions of norcarane in the chosen solvent at known concentrations. Inject a known volume of the saturated supernatant into the GC-FID. Compare the peak area of norcarane in the sample to the calibration curve generated from the standard solutions to determine its concentration.

  • Data Analysis and Reporting:

    • Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).

    • Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of norcarane solubility.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_analysis 4. Data Analysis A Add excess Norcarane to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Allow Excess Solute to Settle B->C D Withdraw Clear Saturated Supernatant C->D E Gravimetric Analysis (Solvent Evaporation) D->E Method 1 F Instrumental Analysis (e.g., Gas Chromatography) D->F Method 2 G Calculate Solubility (g/100mL, mol/L) E->G F->G H Statistical Analysis G->H

General workflow for determining the solubility of Norcarane.

References

Foundational

Conformational Landscape of Bicyclo[4.1.0]heptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Bicyclo[4.1.0]heptane, also known as norcarane, is a saturated bicyclic hydrocarbon of significant interest in organic chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[4.1.0]heptane, also known as norcarane, is a saturated bicyclic hydrocarbon of significant interest in organic chemistry and drug design due to its unique strained ring system. The fusion of a cyclopropane (B1198618) ring onto a cyclohexane (B81311) ring dictates a complex conformational landscape that deviates significantly from simple cycloalkanes. This guide provides a comprehensive technical overview of the conformational analysis of bicyclo[4.1.0]heptane, detailing its preferred geometries, the experimental and computational methodologies used for their characterization, and a summary of key structural parameters. Understanding the conformational preferences of this bicyclic system is crucial for predicting its reactivity and for the rational design of molecules incorporating this scaffold.

Conformational Preferences of the Bicyclo[4.1.0]heptane Core

The presence of the three-membered cyclopropane ring fused to the cyclohexane ring introduces significant ring strain, which is the primary determinant of the conformational preferences of the bicyclo[4.1.0]heptane system. In contrast to cyclohexane, which predominantly adopts a strain-free chair conformation, the bicyclo[4.1.0]heptane molecule is forced into non-chair forms to accommodate the geometric constraints of the fused cyclopropane.

The chair conformation in bicyclo[4.1.0]heptane is highly strained and energetically unfavorable.[1][2] This is due to the fact that the fused cyclopropane ring would introduce excessive torsional and angle strain in a chair-like six-membered ring. Consequently, the low-energy conformations of bicyclo[4.1.0]heptane are variations of boat and twist-boat (or half-chair) geometries.[1][3]

Computational studies, supported by experimental data from gas-phase electron diffraction and microwave spectroscopy, have elucidated the subtle energy differences between these conformers. The boat-like conformation is generally considered to be the most stable, although the energy barrier to interconversion with other non-chair forms is relatively low.

Experimental and Computational Protocols

The conformational analysis of bicyclo[4.1.0]heptane relies on a combination of experimental techniques and computational modeling to provide a complete picture of its structural dynamics.

Experimental Methodologies

3.1.1 Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

  • Protocol:

    • A sample of bicyclo[4.1.0]heptane is vaporized and introduced into a high-vacuum chamber.

    • A high-energy electron beam is directed through the gas-phase sample.

    • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

    • The diffraction pattern, which is a function of the internuclear distances in the molecule, is analyzed to determine bond lengths, bond angles, and dihedral angles.

    • The experimental data is often refined in conjunction with theoretical calculations to yield a detailed structural model of the predominant conformers in the gas phase.

3.1.2 Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.

  • Protocol:

    • A gaseous sample of bicyclo[4.1.0]heptane is introduced into a waveguide or resonant cavity.

    • The sample is irradiated with microwave radiation of varying frequency.

    • Absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels of the molecule.

    • The resulting spectrum of absorption lines is analyzed to determine the rotational constants (A, B, and C).

    • These rotational constants are then used to precisely determine the molecular geometry of the observed conformer. Isotopic substitution studies can further refine the structural determination.

3.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the averaged conformation of a molecule and can be used to deduce the relative populations of different conformers.

  • Protocol:

    • A high-purity sample of bicyclo[4.1.0]heptane is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Analysis of proton-proton coupling constants (³JHH) using the Karplus equation can provide estimates of dihedral angles within the six-membered ring.

    • Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, providing further conformational constraints.

    • Variable temperature NMR studies can be employed to investigate the dynamics of conformational interconversion and to estimate the energy barriers between different conformers.

Computational Chemistry Protocols

Computational chemistry plays a vital role in identifying potential low-energy conformers and in interpreting experimental data.

  • Protocol:

    • Conformational Search: An initial conformational search is performed using molecular mechanics (e.g., MMFF94 force field) to identify a set of plausible low-energy structures for the boat, twist-boat, and other potential conformers.

    • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) or larger.

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Relative Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a more accurate method, such as a larger basis set or a higher level of theory (e.g., Møller-Plesset perturbation theory, MP2), to obtain more reliable relative energies between the conformers.

Quantitative Conformational Data

The following tables summarize the key structural parameters for the low-energy conformers of bicyclo[4.1.0]heptane as determined by computational studies and gas-phase electron diffraction. The primary source for this quantitative data is the work of Shen, Mastryukov, and Boggs (1995), and these values represent the most accurate available information on the geometry of this molecule.

Table 1: Relative Energies of Bicyclo[4.1.0]heptane Conformers

ConformerCalculation MethodRelative Energy (kcal/mol)
BoatMP2/6-31G0.00
Twist-BoatMP2/6-31GData not available in search results
ChairMP2/6-31G*Significantly higher
Note: The specific energy difference for the Twist-Boat conformer was not available in the searched literature, but it is expected to be close in energy to the Boat conformer.

Table 2: Key Geometric Parameters of the Boat Conformer of Bicyclo[4.1.0]heptane

ParameterAtom(s)Value (Å or °)
Bond Lengths
C1-C6Data not available in search results
C1-C7Data not available in search results
C2-C3Data not available in search results
C-H (avg)Data not available in search results
Bond Angles
∠C1-C7-C6Data not available in search results
∠C1-C2-C3Data not available in search results
∠C2-C3-C4Data not available in search results
Dihedral Angles
C6-C1-C2-C3Data not available in search results
C1-C2-C3-C4Data not available in search results
C2-C3-C4-C5Data not available in search results
Note: The specific bond lengths, bond angles, and dihedral angles from the primary literature could not be retrieved in the search.

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational equilibrium of bicyclo[4.1.0]heptane, highlighting the interconversion between the low-energy boat and twist-boat forms and the high-energy chair transition state.

G cluster_main Conformational Equilibrium of Bicyclo[4.1.0]heptane cluster_path Boat Boat Twist-Boat Twist-Boat Boat->Twist-Boat Chair (TS) Chair (Transition State) Boat->Chair (TS) High Energy Barrier Chair (TS)->Twist-Boat

References

Exploratory

An In-depth Technical Guide to Norcarane Derivatives: Nomenclature, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of norcarane (B1199111) derivatives, encompassing their systematic nomenclature, detailed synthetic m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of norcarane (B1199111) derivatives, encompassing their systematic nomenclature, detailed synthetic methodologies, and a summary of their biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Nomenclature of Norcarane Derivatives

Norcarane, systematically named bicyclo[4.1.0]heptane, forms the core structure of a diverse class of chemical compounds. The nomenclature of its derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic compounds.

The parent name, bicyclo[4.1.0]heptane, is derived as follows:

  • bicyclo : Indicates a bicyclic compound containing two rings.

  • [4.1.0] : These numbers, enclosed in brackets and separated by periods, represent the number of carbon atoms in the bridges connecting the two bridgehead carbons. The numbers are listed in descending order. In norcarane, there are four carbons in the main bridge, one carbon in the second bridge, and zero carbons in the direct bridge between the two bridgehead atoms.[1]

  • heptane : Specifies that the total number of carbon atoms in the bicyclic system is seven.[1]

Substituents on the norcarane ring are indicated by their locant number and name, prefixed to the parent name. The numbering of the bicyclo[4.1.0]heptane system begins at one of the bridgehead carbons, proceeds along the longest bridge to the second bridgehead carbon, continues across the next longest bridge, and finishes with the shortest bridge.

Caption: IUPAC nomenclature workflow for norcarane derivatives.

Synthesis of Norcarane Derivatives

A variety of synthetic strategies have been developed to construct the norcarane scaffold and its derivatives. The choice of method often depends on the desired substitution pattern and stereochemistry.

Simmons-Smith Cyclopropanation

A widely used method for the synthesis of the parent norcarane and its derivatives is the Simmons-Smith reaction.[2][3][4] This reaction involves the cyclopropanation of an alkene, in this case, cyclohexene (B86901) or a substituted cyclohexene, using an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple.[2][5][6]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

  • Materials:

  • Procedure (Illustrative):

    • To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of diiodomethane in diethyl ether is added dropwise. The mixture is gently heated to initiate the formation of the organozinc reagent (iodomethylzinc iodide).

    • After the formation of the carbenoid, the reaction mixture is cooled, and a solution of cyclohexene in diethyl ether is added.

    • The reaction is stirred at room temperature or with gentle heating until the starting alkene is consumed (monitored by TLC or GC).

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by distillation or column chromatography to yield norcarane (bicyclo[4.1.0]heptane).

Synthesis of N-Substituted Norcantharimide Derivatives

Norcantharidin (B1212189), an anhydride (B1165640) derivative of a modified norcarane scaffold, serves as a precursor for a range of biologically active imides.

Experimental Protocol: General Synthesis of N-Alkyl Norcantharimides [7]

  • Materials:

    • Norcantharidin

    • Appropriate primary amine (R-NH₂)

    • Anhydrous solvent (e.g., toluene (B28343), xylene)

    • Dean-Stark apparatus (for azeotropic removal of water)

  • Procedure (Illustrative):

    • A mixture of norcantharidin and the desired primary amine (1:1 molar ratio) in toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

    • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed.

    • The reaction is monitored by TLC until the starting materials are consumed.

    • The solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization or column chromatography to afford the N-substituted norcantharimide derivative.

Synthesis of 3-Azabicyclo[4.1.0]heptane Derivatives

The introduction of a nitrogen atom into the norcarane skeleton creates aza-analogs with distinct chemical and biological properties.

Synthetic Approach for 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

The synthesis of this constrained amino acid involves a multi-step sequence. An optimized route utilizes the following key steps: (i) diazomalonate insertion on 4-phthalimido-1-butene, (ii) intramolecular cyclization, and (iii) chemoselective reduction of the resulting lactam.

Caption: A generalized experimental workflow for the synthesis and characterization of norcarane derivatives.

Biological Activity of Norcarane Derivatives

Norcarane derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. Their rigid, three-dimensional structure can lead to specific interactions with biological targets.

Anticancer Activity

A prominent area of research for norcarane derivatives is oncology. Norcantharidin and its N-substituted derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
NorcantharidinLoVo (Colon)9.455[8]
DLD-1 (Colon)50.467[8]
N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximideHepG2 (Liver)8.3 ± 1.3[9]
N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximideHepG2 (Liver)16.4 ± 1.2[9]
Camptothecin-norcantharimide derivative (3g)HepG2 (Liver)Better than Camptothecin (B557342)[8]
Camptothecin-norcantharimide derivative (3f)HepG2 (Liver)Better than Camptothecin[8]
N-octyl spirocyclic imideHCT 116 (Colorectal)56-95[10]
Imidazolium derivative (6m)Hela (Cervical)Lower than Cisplatin[11]
Imidazolium derivative (6n)A549 (Lung)Lower than Cisplatin[11]
Herbicidal Activity

Certain bicyclo[4.1.0]heptane-2,4-dione derivatives have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. Some of these compounds have shown excellent herbicidal activity against both broadleaf and grassy weeds.[12] For instance, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione was found to be highly active.[12] Further optimization led to derivatives with improved crop safety, such as (1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione.[12]

Signaling Pathways

Norcantharidin, a well-studied derivative, has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

One of the identified mechanisms involves the regulation of the TRAF5/NF-κB signaling pathway . In colorectal cancer cells, norcantharidin has been found to downregulate the expression of TRAF5, which in turn inhibits the NF-κB pathway, leading to the suppression of malignant cell proliferation and the induction of apoptosis.[7][13]

Norcantharidin_Signaling_Pathway Norcantharidin Norcantharidin TRAF5 TRAF5 Norcantharidin->TRAF5 downregulates Apoptosis Apoptosis Norcantharidin->Apoptosis induces NFkB NF-κB Pathway TRAF5->NFkB activates Proliferation Malignant Proliferation NFkB->Proliferation promotes NFkB->Apoptosis inhibits

Caption: Norcantharidin-mediated inhibition of the TRAF5/NF-κB signaling pathway.

Conclusion

Norcarane derivatives represent a versatile class of compounds with a well-defined nomenclature and a range of synthetic accessibility. Their rigid, three-dimensional scaffold makes them attractive for probing biological systems and for the development of new therapeutic agents. The demonstrated anticancer and herbicidal activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, underscore the potential of this chemical class in drug discovery and agrochemical research. Further exploration of the structure-activity relationships and the synthesis of novel analogs will continue to be a fruitful area of investigation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Norcarane as a Radical Probe in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing norcarane (B1199111) (bicyclo[4.1.0]heptane) as a mechanistic probe to investigate radica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing norcarane (B1199111) (bicyclo[4.1.0]heptane) as a mechanistic probe to investigate radical intermediates in enzymatic reactions. Norcarane's unique chemical properties allow for the differentiation between radical and cationic reaction pathways, offering valuable insights into the mechanisms of various enzymes, particularly monooxygenases like cytochrome P450s and soluble methane (B114726) monooxygenase (sMMO).

Introduction to Norcarane as a Radical Clock

Norcarane is a "radical clock," a molecule that undergoes a characteristic and rapid rearrangement when a radical is formed at a specific position. The rate of this rearrangement is known, allowing researchers to "time" the lifetime of the enzymatic radical intermediate.[1][2] The key principle lies in the competition between the unimolecular rearrangement of the norcaranyl radical and the bimolecular reaction with the enzyme's reactive species (e.g., oxygen rebound).

The oxidation of norcarane by enzymes can lead to a variety of products, each indicative of a specific reaction mechanism.[3][4] The primary products are typically the endo- and exo-2-norcaranol, resulting from direct hydroxylation. However, the detection of rearranged products is crucial for mechanistic elucidation.

Mechanism of Norcarane as a Radical and Cationic Probe

The utility of norcarane as a mechanistic probe stems from the distinct products formed from either a radical or a cationic intermediate at the C2 position.

  • Radical Pathway: Formation of a 2-norcaranyl radical can lead to a ring-opened product, (cyclohex-2-en-1-yl)methanol, through a rapid rearrangement with a known rate constant (k ≈ 2 x 10⁸ s⁻¹).[1][5] The detection of this product is strong evidence for the existence of a substrate radical intermediate with a finite lifetime.

  • Cationic Pathway: A 2-norcaranyl cation intermediate can rearrange to form 3-cycloheptenol.[3][6] The observation of this product suggests a cationic mechanism is at play.

It is important to note that enzymatic reactions with norcarane can be complex, often producing a multitude of products, including those from desaturation reactions (2-norcarene and 3-norcarene) and their subsequent oxidations.[6][7] This complexity necessitates careful product identification and quantification.

Quantitative Data Summary

The following tables summarize quantitative data from studies using norcarane as a radical probe in various enzymatic systems.

Table 1: Product Distribution from the Oxidation of Norcarane and its Deuterated Analog by AlkB [5]

SubstrateProduct% of Total Products
Norcarane 2-Norcaranol26 ± 2
3-Norcaranol43 ± 3
Desaturation Products31 ± 2
(Cyclohex-2-en-1-yl)methanol (Radical Rearrangement)7 ± 1
3,3,4,4-Norcarane-d₄ 2-Norcaranol-d₄65 ± 5
3-Norcaranol-d₄8 ± 1
Desaturation Products-d₃5 ± 1

Table 2: Calculated Radical Lifetimes in Cytochrome P450 Enzymes [1]

EnzymeRadical Lifetime (ps)
P450cam (CYP101)52
P450BM3 (CYP102)44
CYP2B116
CYP2E135

Experimental Protocols

General Protocol for Enzymatic Oxidation of Norcarane

This protocol provides a general framework for studying the oxidation of norcarane by cytochrome P450 enzymes. It should be optimized for the specific enzyme and experimental setup.

Materials:

  • Purified cytochrome P450 enzyme

  • Purified NADPH-cytochrome P450 reductase

  • Norcarane (substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Dithiothreitol (DTT)

  • Organic solvent (e.g., methanol (B129727) or acetone) for substrate delivery

  • Quenching solution (e.g., ethyl acetate (B1210297) with an internal standard)

  • GC-MS for product analysis

Procedure:

  • Reaction Mixture Preparation: In a glass vial, prepare the reaction mixture containing the potassium phosphate buffer, the cytochrome P450 enzyme, and the NADPH-cytochrome P450 reductase. The final volume and enzyme concentrations should be optimized based on the specific activity of the enzyme.

  • Substrate Addition: Prepare a stock solution of norcarane in an appropriate organic solvent. Add a small volume of the norcarane solution to the reaction mixture to achieve the desired final substrate concentration. Gently vortex to mix.

  • Initiation of Reaction: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a stock solution of NADPH to the mixture.

  • Incubation: Incubate the reaction for a predetermined time, ensuring that the reaction remains in the linear range of product formation.

  • Quenching the Reaction: Stop the reaction by adding a volume of quenching solution (e.g., 2 volumes of ethyl acetate containing an internal standard like dodecane). Vortex vigorously to extract the products into the organic layer.

  • Sample Preparation for GC-MS: Centrifuge the quenched reaction mixture to separate the organic and aqueous layers. Carefully transfer the organic layer to a new vial. The sample may be concentrated under a stream of nitrogen if necessary.

  • GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS). Use authentic standards for the identification and quantification of all expected products, including norcaranols, norcaranones, (cyclohex-2-en-1-yl)methanol, and 3-cycloheptenol.

Protocol for Soluble Methane Monooxygenase (sMMO) Reactions

This protocol is adapted for use with the soluble methane monooxygenase system.

Materials:

  • Purified sMMO hydroxylase (MMOH), reductase (MMOR), and component B (MMOB)

  • Norcarane

  • NADH or NADPH as the reductant

  • Buffer (e.g., MOPS buffer, pH 7.0)

  • Iron(II) solution (e.g., freshly prepared ferrous sulfate)

  • Quenching solution and internal standard

  • GC-MS for analysis

Procedure:

  • Enzyme Reconstitution: In an anaerobic environment (e.g., a glovebox), combine the MMOH, MMOR, and MMOB components in the appropriate buffer.

  • Iron Activation: Add the iron(II) solution to the enzyme mixture to reconstitute the diiron active site.

  • Substrate Addition: Introduce the norcarane substrate to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the nicotinamide (B372718) cofactor (NADH or NADPH).

  • Incubation and Quenching: Follow the incubation and quenching procedures as described in the cytochrome P450 protocol.

  • Analysis: Analyze the products using GC-MS as described previously.

Visualizations

Norcarane as a Radical Clock Mechanism

Norcarane_Radical_Clock cluster_Enzyme Enzymatic Oxidation cluster_Products Diagnostic Products Norcarane Norcarane Radical 2-Norcaranyl Radical Norcarane->Radical H-atom abstraction Cation 2-Norcaranyl Cation Norcarane->Cation Electron Transfer Hydroxylation 2-Norcaranol (Direct Hydroxylation) Radical->Hydroxylation Oxygen Rebound Rearrangement_Radical (Cyclohex-2-en-1-yl)methanol (Radical Rearrangement) Radical->Rearrangement_Radical k_rearrangement (2 x 10^8 s-1) Rearrangement_Cation 3-Cycloheptenol (Cationic Rearrangement) Cation->Rearrangement_Cation Experimental_Workflow A Prepare Enzyme Reaction Mixture B Add Norcarane (Substrate) A->B C Initiate Reaction with NADPH/NADH B->C D Incubate at Controlled Temperature C->D E Quench Reaction & Extract Products D->E F Analyze Products by GC-MS E->F G Identify & Quantify Products F->G H Mechanistic Interpretation G->H P450_Cycle Fe3_S Fe³⁺-Substrate Fe2_S Fe²⁺-Substrate Fe3_S->Fe2_S e⁻ Fe2_O2_S Fe²⁺(O₂)-Substrate Fe2_S->Fe2_O2_S O₂ Fe3_OOH_S [Fe³⁺(OOH)]⁻-Substrate Fe2_O2_S->Fe3_OOH_S e⁻, 2H⁺ FeO_S [FeO]³⁺-Substrate (Compound I) Fe3_OOH_S->FeO_S -H₂O Fe4_OH_SRad Fe⁴⁺(OH)-S• FeO_S->Fe4_OH_SRad H-atom abstraction (S-H) Fe3_SOH Fe³⁺-Product Fe4_OH_SRad->Fe3_SOH Oxygen Rebound Resting Fe³⁺ (Resting) Fe3_SOH->Resting Product (S-OH) release Resting->Fe3_S Substrate (S) binding

References

Application

Probing the Oxygen Rebound Mechanism of Cytochrome P450 with Norcarane

Application Notes and Protocols for Researchers in Drug Development and Biocatalysis Introduction Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabol...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development and Biocatalysis

Introduction

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds. A detailed understanding of their reaction mechanisms is paramount for predicting drug-drug interactions, designing novel biocatalysts, and elucidating pathways of chemical toxicity. The most widely accepted mechanism for P450-catalyzed hydroxylation involves a "radical rebound" pathway. Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable mechanistic probe, or "radical clock," to investigate the transient intermediates formed during this process. Its unique chemical structure allows for the differentiation between concerted, radical, and cationic reaction mechanisms based on the distribution of oxidation products.[1][2]

Norcarane's utility as a probe stems from the predictable rearrangements of the potential intermediates formed upon hydrogen abstraction from the substrate. A carbon radical intermediate can undergo a characteristic ring-opening rearrangement, while a cationic intermediate will rearrange to a different set of products. By analyzing the product profile of norcarane oxidation by a P450 enzyme, researchers can infer the nature of the reactive intermediates and estimate their lifetimes.[1][3]

Principle of Norcarane as a Mechanistic Probe

The oxidation of norcarane by cytochrome P450 can proceed through different pathways, each yielding a distinct product profile. The generally accepted mechanism for substrate hydroxylation by P450 enzymes involves a seven-step catalytic cycle.[1] The key step for our consideration is the hydrogen atom abstraction from the substrate by the highly reactive iron-oxo intermediate (Compound I), which generates a substrate radical and a ferryl-hydroxyl species.[4][5] This is followed by the "rebound" of the hydroxyl group to the substrate radical to form the final alcohol product.

Norcarane can distinguish between different mechanistic possibilities:

  • Radical Mechanism: If a discrete carbon radical is formed, it can undergo a rapid ring-opening rearrangement to form (2-cyclohexenyl)methanol. The rate of this rearrangement is known (k ≈ 2 x 10⁸ s⁻¹).[1][2] The detection of this rearranged product is strong evidence for a radical intermediate.

  • Cationic Mechanism: If a cationic intermediate is formed, it is expected to rearrange to produce 3-cycloheptenol.[6]

  • Concerted Mechanism: A concerted oxygen insertion into the C-H bond would result in the formation of unrearranged products, primarily endo- and exo-2-norcaranol and 3-norcaranols, without the formation of rearranged products.[6]

By quantifying the ratio of rearranged to unrearranged products, the lifetime of the radical intermediate can be estimated.[1]

Applications in Research and Drug Development

  • Elucidating P450 Reaction Mechanisms: Norcarane is used to study the fundamental mechanisms of various P450 isoforms, providing evidence for the radical rebound mechanism.[1][4]

  • Characterizing Enzyme Active Sites: The product distribution can provide insights into the steric and electronic environment of the enzyme's active site.

  • Drug Metabolism Studies: Understanding the metabolic pathways of drug candidates is crucial. While not a drug itself, norcarane serves as a model substrate to characterize the metabolic capabilities of P450 enzymes involved in drug metabolism.[7]

  • Biocatalyst Development: In the field of biotechnology, P450 enzymes are engineered for specific hydroxylation reactions. Norcarane can be used to probe the mechanism of these engineered enzymes.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies using norcarane as a probe with various cytochrome P450 enzymes.

Table 1: Dissociation Constants (Kd) for Norcarane Binding to Cytochrome P450 Enzymes [1]

EnzymeKd (μM)
P450cam (CYP101)130
P450BM3 (CYP102)160
CYP2B1150
CYP2E1350

Table 2: Product Distribution from the Oxidation of Norcarane by Cytochrome P450 Enzymes [1][6]

Enzyme2-Norcaranols (%)3-Norcaranols (%)Norcaranones (%)(2-cyclohexenyl)methanol (Radical Rearrangement) (%)3-Cycloheptenol (Cationic Rearrangement) (%)
P450cam (CYP101)>75MinorMinor1.3~0.5
P450BM3 (CYP102)>75MinorMinor1.1~0.5
CYP2B1>75MinorMinor0.5~0.5
CYP2E1>75MinorMinor0.9Not Detected

Note: The formation of desaturation products (2-norcarene and 3-norcarene) and their subsequent oxidation products can complicate the analysis and may lead to an overestimation of the rearranged products.[9][10]

Table 3: Calculated Radical Intermediate Lifetimes [1][3]

EnzymeRadical Lifetime (ps)
P450cam (CYP101)52
P450BM3 (CYP102)44
CYP2B116
CYP2E135

Experimental Protocols

The following are generalized protocols for in vitro experiments using norcarane as a probe for cytochrome P450 activity. Specific concentrations and incubation conditions may need to be optimized for different P450 isoforms and experimental setups.

Protocol 1: Incubation of Norcarane with Bacterial P450s (e.g., P450cam, P450BM3)

Materials:

  • Purified P450 enzyme (e.g., P450cam or P450BM3)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Norcarane solution (in a suitable solvent like methanol (B129727) or DMSO)

  • NADH or NADPH solution

  • For P450cam: Putidaredoxin and putidaredoxin reductase

  • Superoxide (B77818) dismutase

  • Catalase (for some systems)

  • Quenching solution (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Internal standard for GC-MS analysis (e.g., dodecane)

Procedure:

  • Prepare a reaction mixture in a glass vial containing potassium phosphate buffer (e.g., 50 mM, pH 7.4).

  • Add the P450 enzyme to a final concentration of 1-2 μM.

  • For P450cam, add putidaredoxin and putidaredoxin reductase in an appropriate molar ratio to the P450.

  • Add superoxide dismutase (e.g., 2 μM) to minimize the formation of non-specific oxidation products.

  • Add norcarane to the desired final concentration (e.g., 500 μM).

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the nicotinamide (B372718) cofactor (NADH for P450cam systems, NADPH for P450BM3) to a final concentration of 100-200 μM.[1]

  • Incubate the reaction for a specific time period (e.g., 15-60 minutes), ensuring linearity of product formation.

  • Stop the reaction by adding a quenching solvent (e.g., 2 volumes of ethyl acetate) containing an internal standard.

  • Vortex the mixture vigorously to extract the products.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new vial for analysis.

  • Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Protocol 2: Incubation of Norcarane with Mammalian P450s in Reconstituted Systems or Microsomes

Materials:

  • Human liver microsomes or a reconstituted system containing purified P450, P450 reductase, and cytochrome b₅.

  • Potassium phosphate buffer (pH 7.4)

  • DLPC (l-α-phosphatidylcholine dilauroyl) for reconstituted systems

  • Norcarane solution

  • NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH solution

  • Superoxide dismutase

  • Catalase

  • Magnesium chloride (MgCl₂)

  • Quenching solution (e.g., ethyl acetate)

  • Internal standard for GC-MS analysis

Procedure:

  • For a reconstituted system, pre-mix DLPC (e.g., 200 μg/mL), the P450 enzyme (e.g., 0.5 μM), P450 reductase (e.g., 0.5 μM), and cytochrome b₅ (e.g., 1 μM) in buffer.[1] Incubate at room temperature for about 10 minutes.

  • For microsomal incubations, add the desired amount of microsomal protein to the buffer.

  • Add superoxide dismutase (e.g., 0.5 μM) and catalase (e.g., 100 μg/mL).[1]

  • Add norcarane to the desired final concentration (e.g., 500 μM).

  • Add MgCl₂ to a final concentration of 3-10 mM.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH generating system or NADPH.

  • Incubate at 37°C with shaking for a predetermined time.

  • Terminate the reaction and extract the products as described in Protocol 1.

  • Analyze the products by GC-MS.

Visualizations

Cytochrome_P450_Catalytic_Cycle cluster_cycle P450 Catalytic Cycle Fe3_S Fe³⁺ + Substrate (RH) Fe2_S Fe²⁺-RH Fe3_S->Fe2_S e⁻ (from Reductase) Fe2_O2_S Fe²⁺-O₂-RH Fe2_S->Fe2_O2_S O₂ Fe3_OOH_S [Fe³⁺-OOH-RH]⁻ Fe2_O2_S->Fe3_OOH_S e⁻, 2H⁺ CpdI Compound I [Fe⁴⁺=O]⁺-RH (porphyrin radical cation) Fe3_OOH_S->CpdI -H₂O Fe4_OH_R_rad Fe⁴⁺-OH + R• CpdI->Fe4_OH_R_rad H abstraction Fe3_ROH Fe³⁺ + Product (ROH) Fe4_OH_R_rad->Fe3_ROH Oxygen Rebound Fe3_ROH->Fe3_S -ROH +RH Norcarane_Oxidation_Pathways cluster_pathways Norcarane as a Mechanistic Probe Norcarane Norcarane Radical_Intermediate Norcaranyl Radical Norcarane->Radical_Intermediate H• Abstraction Cationic_Intermediate Norcaranyl Cation Norcarane->Cationic_Intermediate Hypothetical One-Electron Oxidation Unrearranged_Products 2- and 3-Norcaranols (Unrearranged) Norcarane->Unrearranged_Products Concerted Insertion (Hypothetical) P450_CpdI P450 [Fe⁴⁺=O]⁺ Radical_Intermediate->Unrearranged_Products Oxygen Rebound Radical_Rearrangement (2-cyclohexenyl)methanol (Rearranged) Radical_Intermediate->Radical_Rearrangement Ring Opening Cationic_Rearrangement 3-Cycloheptenol (Rearranged) Cationic_Intermediate->Cationic_Rearrangement Rearrangement Experimental_Workflow cluster_workflow Experimental Workflow for Norcarane Probe Assay Preparation Prepare Reaction Mixture (P450, Buffer, Norcarane) Initiation Initiate Reaction (Add NADPH/NADH) Preparation->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Quenching Quench Reaction & Add Internal Standard Incubation->Quenching Extraction Extract Products with Organic Solvent Quenching->Extraction Analysis Analyze by GC-MS Extraction->Analysis Quantification Quantify Products & Determine Ratios Analysis->Quantification

References

Method

Application Notes and Protocols: Synthesis and Evaluation of Functionalized Norcarane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111) (bicyclo[4.1.0]heptane) and its functionalized derivatives represent a class of compounds with significant potential in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111) (bicyclo[4.1.0]heptane) and its functionalized derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) framework provides a rigid scaffold that can be strategically modified to interact with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of functionalized norcarane derivatives, with a focus on norcantharidin (B1212189) analogues, which have demonstrated notable activity as inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A).

Synthetic Strategies

The construction of the norcarane scaffold can be achieved through several synthetic methodologies. The most common approaches include:

  • Simmons-Smith Reaction: This classic method involves the cyclopropanation of cyclohexene (B86901) using a zinc-copper couple and diiodomethane. It is a reliable method for generating the parent norcarane structure.

  • Diels-Alder Cycloaddition: A powerful strategy for the synthesis of highly functionalized and stereochemically complex norcarane derivatives. A key example is the reaction of furan (B31954) with maleic anhydride (B1165640) to produce an exo-adduct, which serves as a precursor to norcantharidin.

  • Intramolecular Cyclization: Various intramolecular reactions, such as the thermal or photochemical decomposition of pyrazolines, can also yield the bicyclo[4.1.0]heptane system.

Data Presentation: Biological Activity of Norcantharidin Analogues

Norcantharidin, a demethylated analogue of cantharidin (B1668268), is a known inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[1] Extensive research has focused on the synthesis of norcantharidin analogues to improve potency and selectivity. The following tables summarize the in vitro biological activity of selected functionalized norcantharidin derivatives.

Table 1: Inhibition of Protein Phosphatases 1 and 2A by Norcantharidin Analogues

CompoundStructurePP1 IC₅₀ (µM)PP2A IC₅₀ (µM)Selectivity (PP1/PP2A)
NorcantharidinAnhydride9.0 ± 1.43.0 ± 0.40.33
9 Morpholino-substituted> 502.8 ± 0.10> 17.8
10 Thiomorpholine-substituted3.2 ± 05.1 ± 0.411.59
19 Cantharidin analogue5.9 ± 2.20.79 ± 0.10.13
23 2,4,6-trimethylaniline48 ± 985 ± 30.56
35 p-morphilinoaniline6.5 ± 2.37.9 ± 0.820.82

Data sourced from McCluskey et al. (2007).[1][2]

Table 2: In Vitro Anticancer Activity of Norcantharidin Analogues (GI₅₀, µM)

CompoundHT29 (Colon)SW480 (Colon)MCF-7 (Breast)A2780 (Ovarian)H460 (Lung)A431 (Skin)DU145 (Prostate)BE2-C (Neuroblastoma)SJ-G2 (Glioblastoma)
Norcantharidin~45~45~45~45~45~45~45~45~45
9 ~9.6~9.6~9.6~9.6~9.6~9.6~9.6~9.6~9.6
19 ~3.3~3.3~3.3~3.3~3.3~3.3~3.3~3.3~3.3

GI₅₀ is the concentration required to inhibit cell growth by 50%. Data sourced from McCluskey et al. (2007).[1]

Experimental Protocols

Protocol 1: Synthesis of Norcantharidin (Parent Compound)

This protocol describes a two-step synthesis of norcantharidin, a key precursor for the functionalized analogues described in this document.

Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride

  • To a solution of maleic anhydride (1.0 eq) in diethyl ether at 0 °C, add furan (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The precipitated product, exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Reduction to Norcantharidin

  • Dissolve the exo-adduct from Step 1 in a suitable solvent such as ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield norcantharidin as a white solid.

Protocol 2: General Procedure for the Synthesis of Norcantharimide Analogues

This protocol provides a general method for the synthesis of N-substituted norcantharimides from norcantharidin and a primary amine.[3]

  • To a stirred solution of norcantharidin (1.0 eq) in an appropriate solvent (e.g., toluene (B28343) or xylenes), add the desired primary amine (1.1 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired norcantharimide analogue.

Visualizations

Experimental Workflow: Synthesis of Norcantharimide Analogues

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Functionalization cluster_3 Analysis furan Furan exo_adduct exo-Adduct furan->exo_adduct Diethyl Ether, RT maleic_anhydride Maleic Anhydride maleic_anhydride->exo_adduct norcantharidin Norcantharidin exo_adduct->norcantharidin H₂, Pd/C, EtOAc norcantharimide Norcantharimide Analogue norcantharidin->norcantharimide Toluene, Reflux primary_amine Primary Amine (R-NH₂) primary_amine->norcantharimide bio_assay Biological Assays (PP1/PP2A, Anticancer) norcantharimide->bio_assay G cluster_0 Norcarane Derivative Action cluster_1 Phosphatase Regulation cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Norcarane Norcantharidin Analogue PP1 PP1 Norcarane->PP1 Inhibition PP2A PP2A Norcarane->PP2A Inhibition MAPK MAPK Pathway PP1->MAPK Dephosphorylation (Negative Regulation) Cell_Cycle Cell Cycle Regulation PP1->Cell_Cycle Dephosphorylation (Regulation) PP2A->MAPK Dephosphorylation (Negative Regulation) PI3K_Akt PI3K/Akt Pathway PP2A->PI3K_Akt Dephosphorylation (Negative Regulation) Wnt Wnt Pathway PP2A->Wnt Dephosphorylation (Negative Regulation) PP2A->Cell_Cycle Dephosphorylation (Regulation) Proliferation Decreased Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Wnt->Proliferation Cell_Cycle->Proliferation

References

Application

Application Note and Protocol: Simmons-Smith Synthesis of Norcarane

Abstract This document provides a detailed experimental protocol for the synthesis of norcarane (B1199111) (bicyclo[4.1.0]heptane) via the Simmons-Smith reaction. The procedure involves the cyclopropanation of cyclohexen...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of norcarane (B1199111) (bicyclo[4.1.0]heptane) via the Simmons-Smith reaction. The procedure involves the cyclopropanation of cyclohexene (B86901) using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple.[1][2] This method is a classic and reliable way to stereospecifically form a cyclopropane (B1198618) ring, preserving the configuration of the original alkene.[2][3] The protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a step-by-step guide from reagent preparation to product purification and characterization.

Reaction Scheme

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid reacting with an alkene to form a cyclopropane.[2] The synthesis of norcarane from cyclohexene proceeds as follows:

Figure 1: Overall reaction for the Simmons-Smith synthesis of norcarane from cyclohexene.

The active reagent, often represented as iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple.[2]

Data Presentation

This section summarizes the key quantitative data associated with the final product, norcarane.

Table 1: Physicochemical Properties of Norcarane

PropertyValueReference
Molecular FormulaC₇H₁₂[4][5]
Molar Mass96.17 g/mol [4][5]
AppearanceColorless liquid[6]
Boiling Point116–117 °C[1][6]
Density0.914 g/mL[5][6]
Refractive Index (n²⁵D)1.4546[1]

Table 2: Typical Reaction Parameters and Yield

ParameterValueReference
Reactant Scale (Cyclohexene)0.65 mole[1]
SolventAnhydrous Ether[1]
Reaction TimeVaries (reflux until reaction subsides)[1]
Typical Yield56–58%[1]

Experimental Protocols

This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]

3.1. Part A: Preparation of Zinc-Copper Couple

The activity of the zinc is crucial for the success of the reaction. This procedure creates a highly active zinc-copper couple.

Materials:

  • Zinc powder (49.2 g, 0.75 g-atom)

  • 3% Hydrochloric acid (HCl)

  • Distilled water

  • 2% Aqueous copper (II) sulfate (B86663) (CuSO₄) solution

  • Absolute ethanol

  • Anhydrous ether

  • 500-mL Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Place 49.2 g of zinc powder into a 500-mL Erlenmeyer flask with a magnetic stirrer.

  • Add 40 mL of 3% HCl and stir rapidly for 1 minute. Decant the supernatant liquid.[1]

  • Wash the zinc powder successively with:

    • Three additional 40-mL portions of 3% HCl.[1]

    • Five 100-mL portions of distilled water.[1]

    • Two 75-mL portions of 2% aqueous CuSO₄ solution. Stir until the blue color disappears.

    • Five 100-mL portions of distilled water.[1]

    • Four 100-mL portions of absolute ethanol.[1]

    • Five 100-mL portions of anhydrous ether.[1]

  • Transfer the prepared couple to a Büchner funnel and wash with additional anhydrous ether.[1]

  • Cover the funnel tightly with a rubber dam and suction-dry the couple until it reaches room temperature.[1]

  • For best results, store the zinc-copper couple overnight in a vacuum desiccator over phosphorus pentoxide before use.[1]

3.2. Part B: Synthesis of Norcarane

Materials:

  • Prepared Zinc-Copper Couple (46.8 g, 0.72 g-atom)

  • Anhydrous ether (250 mL)

  • Iodine (one crystal)

  • Cyclohexene (53.3 g, 0.65 mole)

  • Methylene (B1212753) iodide (diiodomethane) (190 g, 0.71 mole)

  • 500-mL round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with Drierite)

Procedure:

  • Assemble a 500-mL round-bottomed flask with a magnetic stirrer and a reflux condenser protected by a drying tube.

  • Add the prepared zinc-copper couple (46.8 g) and 250 mL of anhydrous ether to the flask.[1]

  • Add a single crystal of iodine to activate the couple. Stir the mixture until the brown color of the iodine disappears.[1]

  • In a single portion, add a mixture of cyclohexene (53.3 g) and methylene iodide (190 g).[1]

  • Heat the reaction mixture under gentle reflux with continuous stirring. The reaction is typically initiated within 15 minutes, evidenced by the spontaneous boiling of the ether.

  • Continue stirring and gentle reflux until the reaction subsides.

  • Allow the mixture to cool to room temperature.

3.3. Workup and Purification

Materials:

  • Ice bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus (including a packed column or spinning-band column for best results)

Procedure:

  • Cool the reaction flask in an ice bath.

  • Carefully decant the ethereal solution from the unreacted zinc into a separatory funnel.

  • Wash the remaining zinc residue with two 50-mL portions of ether and add these washes to the separatory funnel.

  • Cautiously add saturated aqueous NH₄Cl solution to the zinc residue to decompose any remaining reactive species.

  • Wash the combined ethereal solution in the separatory funnel successively with:

    • Two 100-mL portions of saturated aqueous NH₄Cl solution.

    • Two 100-mL portions of saturated aqueous NaHCO₃ solution.

    • One 100-mL portion of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and remove the bulk of the ether by distillation through a simple column.[1]

  • Purify the residue by fractional distillation, preferably using a spinning-band column, to yield pure norcarane.[1]

  • Collect the fraction boiling at 116–117 °C.[1] The expected yield is 35–36 g (56–58%).[1]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of norcarane.

Simmons_Smith_Workflow Experimental Workflow for Simmons-Smith Synthesis of Norcarane cluster_A Part A: Zinc-Copper Couple Preparation cluster_B Part B: Norcarane Synthesis cluster_C Part C: Workup & Purification start Start A1 1. Wash Zinc Powder with 3% HCl start->A1 A2 2. Wash with Distilled Water A1->A2 A3 3. Treat with 2% CuSO4 (aq) Solution A2->A3 A4 4. Wash with Water, Ethanol, and Ether A3->A4 A5 5. Suction Dry in Büchner Funnel A4->A5 A6 6. Store in Vacuum Desiccator Overnight A5->A6 B1 1. Charge Flask with Zn-Cu Couple & Ether A6->B1 B2 2. Add Iodine Crystal to Activate B1->B2 B3 3. Add Cyclohexene & Methylene Iodide Mixture B2->B3 B4 4. Heat under Gentle Reflux B3->B4 B5 5. Cool to Room Temperature B4->B5 C1 1. Decant Ethereal Solution B5->C1 C2 2. Wash with sat. NH4Cl, NaHCO3, and Brine C1->C2 C3 3. Dry Organic Layer (e.g., MgSO4) C2->C3 C4 4. Filter and Remove Bulk Ether C3->C4 C5 5. Fractional Distillation of Residue C4->C5 end Pure Norcarane (b.p. 116-117 °C) C5->end

Caption: Workflow for Norcarane Synthesis.

References

Method

Application of Norcarane in the Total Synthesis of Natural Products: The Case of Avenaol

Introduction The norcarane (B1199111) (bicyclo[4.1.0]heptane) skeleton, a bridged carbocycle featuring a cyclopropane (B1198618) fused to a cyclohexane (B81311) ring, represents a fascinating structural motif in organic...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The norcarane (B1199111) (bicyclo[4.1.0]heptane) skeleton, a bridged carbocycle featuring a cyclopropane (B1198618) fused to a cyclohexane (B81311) ring, represents a fascinating structural motif in organic chemistry. While not widespread in nature, its unique conformational constraints and inherent ring strain make it a valuable building block in the stereocontrolled synthesis of complex natural products. This application note details the strategic use of a norcarane derivative in the first total synthesis of (±)-Avenaol, a germination stimulant isolated from black oat (Avena strigosa). The synthesis, accomplished by Yasui, Ota, Tsukano, and Takemoto, showcases an elegant approach to constructing the all-cis-substituted cyclopropane ring embedded within the bicyclo[4.1.0]heptanone core of Avenaol.[1][2][3]

Strategic Approach: Norcarane Skeleton Construction

The central challenge in the total synthesis of Avenaol lies in the construction of its unique bicyclo[4.1.0]heptanone framework, which is further decorated with three contiguous stereocenters on the cyclopropane ring, all in a cis-configuration.[1][2][4] The synthetic strategy ingeniously addresses this challenge by first forming a substituted norcarane derivative, which is then elaborated to the final natural product.

Two key transformations are pivotal in forging the norcarane core:

  • Rhodium-Catalyzed Intramolecular Cyclopropanation of an Allene (B1206475): This step serves to construct the bicyclo[4.1.0]heptane ring system in the form of an alkylidenecyclopropane. This reaction proceeds from a carefully designed allene precursor, which upon treatment with a rhodium catalyst, undergoes an intramolecular cyclopropanation to yield the strained bicyclic system with high efficiency.

  • Iridium-Catalyzed Stereoselective Double-Bond Isomerization: The alkylidenecyclopropane intermediate from the previous step is then subjected to a stereoselective isomerization of the exocyclic double bond. This crucial step, catalyzed by an iridium complex, establishes the desired all-cis stereochemistry of the substituents on the cyclopropane ring, a hallmark of the Avenaol structure.[1][2]

Data Presentation

The following table summarizes the quantitative data for the key reactions involved in the construction of the norcarane core in the total synthesis of Avenaol.

StepReactionStarting MaterialProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Rh-catalyzed intramolecular cyclopropanation of an alleneAllene 6a Alkylidenecyclopropane 11a Rh₂(OAc)₄ (5 mol%)Toluene (B28343)80187-
2Ir-catalyzed stereoselective double-bond isomerizationAlcohol 13 all-cis-substituted cyclopropane 4 [Ir(cod)(pyr)PCy₃]PF₆ (Crabtree's catalyst), H₂CH₂Cl₂rt126810:1

Experimental Protocols

Rhodium-Catalyzed Intramolecular Cyclopropanation of Allene 6a

To a solution of the allene 6a (1.00 g, 2.74 mmol) in toluene (27 mL) was added Rh₂(OAc)₄ (60.6 mg, 0.137 mmol) at room temperature. The resulting mixture was stirred at 80 °C for 1 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) = 10:1) to afford the alkylidenecyclopropane 11a (825 mg, 87%) as a colorless oil.

Characterization Data for 11a: ¹H NMR (400 MHz, CDCl₃) δ 7.67 (d, J = 8.4 Hz, 2H), 7.40-7.36 (m, 3H), 5.15 (s, 1H), 4.95 (s, 1H), 4.25 (q, J = 7.2 Hz, 2H), 2.40-2.32 (m, 2H), 2.22-2.15 (m, 2H), 1.75 (s, 3H), 1.32 (t, J = 7.2 Hz, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 166.4, 143.5, 133.5, 129.5, 128.3, 127.7, 127.6, 110.1, 60.5, 31.9, 29.7, 25.8, 22.7, 14.3.

Iridium-Catalyzed Stereoselective Double-Bond Isomerization of Alcohol 13

To a solution of the alcohol 13 (100 mg, 0.24 mmol) in degassed CH₂Cl₂ (4.8 mL) was added [Ir(cod)(pyr)PCy₃]PF₆ (Crabtree's catalyst; 19.3 mg, 0.024 mmol). The atmosphere in the reaction vessel was replaced with hydrogen gas, and the mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate = 4:1) to give the all-cis-substituted cyclopropane 4 (68.5 mg, 68%) as a white solid.

Characterization Data for 4: ¹H NMR (400 MHz, CDCl₃) δ 7.28-7.24 (m, 2H), 6.90-6.86 (m, 2H), 4.47 (s, 2H), 3.80 (s, 3H), 3.65 (d, J = 5.6 Hz, 2H), 2.05-1.98 (m, 1H), 1.85-1.78 (m, 1H), 1.65-1.58 (m, 1H), 1.30 (s, 3H), 1.25-1.18 (m, 1H), 0.95 (s, 9H), 0.10 (s, 6H). ¹³C NMR (101 MHz, CDCl₃) δ 159.2, 130.3, 129.2, 113.8, 72.8, 65.2, 55.3, 34.2, 31.9, 29.7, 26.0, 25.8, 18.4, -5.3.

Mandatory Visualization

Total_Synthesis_of_Avenaol cluster_start Starting Materials cluster_synthesis Key Synthetic Sequence cluster_end Final Product start Commercially Available Starting Materials allene Allene Precursor (6a) start->allene Multi-step Synthesis rh_step Rh-Catalyzed Intramolecular Cyclopropanation allene->rh_step akc Alkylidenecyclopropane (11a) (Norcarane Derivative) rh_step->akc elaboration Further Elaboration akc->elaboration alcohol Alcohol Intermediate (13) elaboration->alcohol ir_step Ir-Catalyzed Stereoselective Double-Bond Isomerization alcohol->ir_step cis_norcarane all-cis-Substituted Norcarane (4) ir_step->cis_norcarane end_steps Final Elaboration and Ring Closure cis_norcarane->end_steps avenaol (±)-Avenaol end_steps->avenaol

Caption: Synthetic strategy for (±)-Avenaol highlighting the formation of the norcarane core.

The total synthesis of Avenaol provides a compelling example of the strategic application of norcarane chemistry in the construction of complex natural products. The rhodium-catalyzed intramolecular cyclopropanation of an allene serves as an efficient method for generating the core bicyclo[4.1.0]heptane ring system, while the subsequent iridium-catalyzed isomerization allows for precise stereochemical control. These key transformations, which proceed in high yields, underscore the utility of norcarane-based strategies for accessing intricate molecular architectures and are of significant interest to researchers in synthetic organic chemistry and drug development.

References

Application

Application Notes and Protocols for Norcarane Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111), with the systematic name bicyclo[4.1.0]heptane, is a saturated bicyclic organic compound. Its structure features a cycloh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111), with the systematic name bicyclo[4.1.0]heptane, is a saturated bicyclic organic compound. Its structure features a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. The significant ring strain and the unique electronic character of the cyclopropane moiety, which imparts "double bond character," make norcarane and its derivatives reactive towards various reagents, particularly electrophiles.[1][2] This reactivity makes the norcarane scaffold a valuable tool in mechanistic studies and a building block in organic synthesis. Its derivatives are also explored in medicinal chemistry for the development of novel therapeutic agents.[3][4]

This document provides detailed application notes and experimental protocols for the reactions of norcarane with electrophiles and nucleophiles, intended for use in research and development settings.

Reactions with Electrophiles

The cyclopropane ring in norcarane is susceptible to attack by electrophiles, often leading to ring-opening products. The reaction proceeds via the formation of a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement.[1][5]

Application Note: Electrophilic Halogenation

Electrophilic addition of halogens, such as bromine (Br₂), to norcarane results in the opening of the cyclopropane ring. The reaction proceeds through a bromonium ion-like intermediate, followed by nucleophilic attack by the bromide ion.[6] This leads to the formation of 1,3-disubstituted cyclohexane derivatives, typically as a mixture of diastereomers. The decolorization of the bromine solution serves as a positive indicator for the reaction.[6][7]

Protocol: Electrophilic Bromination of Norcarane

This protocol describes the addition of bromine to norcarane, leading to ring-opened dibrominated products.

Materials:

  • Norcarane (Bicyclo[4.1.0]heptane)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (B1220275) solution (10% aqueous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve norcarane (1.0 g, 10.4 mmol) in 20 mL of anhydrous carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.66 g, 10.4 mmol) in 10 mL of carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred norcarane solution at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the bromine color is completely discharged.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and water (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product (a mixture of 1,3-dibromocycloheptane isomers) by column chromatography or distillation.

Application Note: Acid-Catalyzed Ring Opening

Strong acids can protonate the cyclopropane ring of norcarane, leading to a carbocation intermediate that is subsequently attacked by a nucleophile (e.g., the conjugate base of the acid or the solvent).[8] This reaction can yield a variety of products, including substituted cycloheptenes and cyclohexylmethanols, depending on the reaction conditions and the nature of the acid and solvent used.[1]

Diagram: General Mechanism of Electrophilic Addition to Norcarane

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Norcarane Norcarane Carbocation Carbocation Intermediate Norcarane->Carbocation Electrophilic Attack Electrophile Electrophile (E⁺) Electrophile->Carbocation Product1 Ring-Opened Product Carbocation->Product1 Nucleophilic Attack (Nu⁻) Product2 Rearrangement Product Carbocation->Product2 Rearrangement

Caption: Electrophilic attack on norcarane forms a carbocation, leading to various products.

Application Note: Norcarane as a Mechanistic Probe

Norcarane is widely used as a mechanistic probe in studies of monooxygenase enzymes like cytochrome P450.[1][2][9] The distribution of oxidation products can reveal the nature of the reactive intermediates in the enzyme's catalytic cycle.

  • Concerted Mechanism: Primarily yields endo- and exo-2-norcaranol.

  • Radical Intermediate: Can lead to the formation of (2-cyclohexenyl)methanol through rearrangement.

  • Cationic Intermediate: May produce 3-cycloheptenol.

Data Presentation: Product Distribution in Enzymatic Oxidation of Norcarane

The following table summarizes typical product distributions from the oxidation of norcarane by cytochrome P450 enzymes, which suggests the presence of multiple reaction pathways.

Product ClassRepresentative ProductsTypical Yield (%)[1]Inferred Intermediate
Primary Alcohols endo- and exo-2-Norcaranol> 75%Concerted or short-lived radical
Rearrangement (2-Cyclohexenyl)methanolMinorRadical
Rearrangement 3-CycloheptenolMinorCationic
Ketones 2-Norcaranone, 3-NorcaranoneMinorFurther oxidation of alcohols
Desaturation 2-Norcarene, 3-NorcareneMinorDesaturase activity

Reactions with Nucleophiles

Unsubstituted norcarane is generally unreactive towards nucleophiles due to the lack of a suitable electrophilic center and leaving group. However, substituted norcaranes, particularly those with a leaving group at the C7 position (the "bridge" carbon), can undergo nucleophilic substitution.

Application Note: Nucleophilic Substitution on 7-Halonorcaranes

7-Bromo- and 7-iodobicyclo[4.1.0]heptane can react with nucleophiles, such as carbanions and phosphide (B1233454) ions.[10] These reactions often proceed through a radical nucleophilic substitution (Sʀɴ1) mechanism rather than a classical Sɴ1 or Sɴ2 pathway. The Sʀɴ1 mechanism involves an electron transfer step to generate a radical anion, which then fragments to a radical and a halide anion.

Diagram: Sʀɴ1 Reaction Workflow

G ReactantNode ReactantNode IntermediateNode IntermediateNode ProductNode ProductNode ReagentNode ReagentNode Substrate 7-Halonorcarane (R-X) RadicalAnion Radical Anion [R-X]⁻˙ Substrate->RadicalAnion Initiation (e⁻ transfer) Nucleophile Nucleophile (Nu⁻) Nucleophile->RadicalAnion ProductAnion Product Radical Anion [R-Nu]⁻˙ Nucleophile->ProductAnion Radical Norcaranyl Radical (R˙) RadicalAnion->Radical Fragmentation Radical->ProductAnion Propagation ProductAnion->Substrate Product Substituted Norcarane (R-Nu) ProductAnion->Product e⁻ transfer

Caption: The Sʀɴ1 radical chain mechanism for nucleophilic substitution on 7-halonorcarane.

Synthesis of Norcarane

The most common and convenient laboratory synthesis of norcarane is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene (B86901).[11][12]

Protocol: Synthesis of Norcarane via the Simmons-Smith Reaction

This protocol is adapted from the procedure published in Organic Syntheses.[11]

Part A: Preparation of Zinc-Copper Couple

  • Place zinc powder (49.2 g, 0.75 g-atom) in a 500-mL Erlenmeyer flask.

  • Wash the zinc powder by stirring rapidly for 1 minute with 40 mL of 3% hydrochloric acid, then decanting the liquid. Repeat this wash three more times.

  • Wash the zinc powder successively with: five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate solution, five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and five 100-mL portions of absolute ether.

  • Transfer the couple to a Büchner funnel, wash with more ether, and suction-dry until it reaches room temperature. Store in a vacuum desiccator over P₂O₅ overnight before use.

Part B: Synthesis of Norcarane

  • In a 500-mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, place the prepared zinc-copper couple (46.8 g, 0.72 g-atom) and 250 mL of anhydrous ether.

  • Add a crystal of iodine and stir until the brown color disappears.

  • Add a mixture of cyclohexene (53.3 g, 0.65 mole) and diiodomethane (B129776) (190 g, 0.71 mole) in one portion.

  • Heat the mixture to a gentle reflux with stirring. An exothermic reaction should commence within 30-45 minutes.

  • After the exotherm subsides, continue stirring under reflux for 15 hours.

  • Cool the reaction, decant the ether solution, and wash the remaining solids with two 30-mL portions of ether.

  • Combine the ether solutions and wash with two 100-mL portions of saturated ammonium (B1175870) chloride solution, followed by 100 mL of saturated sodium bicarbonate solution and 100 mL of water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • Distill the remaining liquid to yield pure norcarane (b.p. 116–117 °C). Expected yield is 56–58%.[11]

Diagram: Simmons-Smith Reaction Workflow

G ReactantNode ReactantNode IntermediateNode IntermediateNode ProductNode ProductNode ReagentNode ReagentNode Cyclohexene Cyclohexene Norcarane Norcarane Cyclohexene->Norcarane CH2I2 Diiodomethane (CH₂I₂) Carbenoid Iodomethylzinc Iodide (IZnCH₂I) CH2I2->Carbenoid ZnCu Zinc-Copper Couple (Zn(Cu)) ZnCu->Carbenoid Ether Carbenoid->Norcarane Cyclopropanation ZnI2 ZnI₂ Carbenoid->ZnI2

Caption: Synthesis of norcarane from cyclohexene using the Simmons-Smith reagent.

Applications in Drug Development

The bicyclo[4.1.0]heptane (norcarane) scaffold is present in a variety of biologically active molecules and natural products. Its rigid, three-dimensional structure is valuable for constraining the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[13] Norcantharidin (B1212189), a demethylated analogue of cantharidin, contains a related bridged bicyclic system and serves as a lead compound in cancer research.[3][4] The synthesis of various norcarane derivatives allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, aiming to optimize potency, selectivity, and pharmacokinetic properties.[9]

References

Method

Application Notes and Protocols for Ring-Opening Reactions of the Norcarane Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111), also known as bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111), also known as bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring. The inherent ring strain of the three-membered ring makes the norcarane scaffold susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized seven-membered carbocycles (cycloheptane and cycloheptene (B1346976) derivatives). These products are valuable intermediates in organic synthesis and can be key structural motifs in pharmacologically active molecules. This document provides an overview of common ring-opening strategies for the norcarane scaffold, including acid-catalyzed, transition-metal-catalyzed, and electrophilic-induced reactions, complete with experimental protocols and quantitative data where available.

Acid-Catalyzed Ring-Opening Reactions

Acid-catalyzed ring-opening of norcarane and its derivatives typically proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack. The regioselectivity and stereoselectivity of the reaction are influenced by the substitution pattern on the norcarane scaffold, the nature of the nucleophile, and the type of acid catalyst employed.

Solvolysis with Alcohols

The reaction of norcarane derivatives with alcohols in the presence of an acid catalyst can lead to the formation of cycloheptene ethers. The reaction of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene with various alcohols has been studied, providing insights into the catalytic conditions.[1] Although this is a modified norcarane system, the principles of acid catalysis are applicable.

Table 1: Effect of Acid Catalysts on the Ring-Opening of a Cyclopropanated 3-Aza-2-Oxabicyclic Alkene with Methanol (B129727) [1]

EntryCatalyst (equiv.)SolventTime (h)Yield (%)
1FeCl₃ (0.1)CH₃OH240
2Yb(OTf)₃ (0.1)CH₃OH2425
3Sc(OTf)₃ (0.1)CH₃OH2433
4HBF₄ (0.1)CH₃OH2445
5H₂SO₄ (0.1)CH₃OH2448
6HNO₃ (0.1)CH₃OH2456
7PPTS (0.1)CH₃OH2461

Experimental Protocol: General Procedure for Acid-Catalyzed Methanolysis [1]

  • To a solution of the cyclopropanated 3-aza-2-oxabicyclic alkene (1.0 equiv) in methanol (0.1 M), add the acid catalyst (0.1 equiv).

  • Stir the reaction mixture at room temperature for the time indicated in Table 1.

  • Upon completion (monitored by TLC), neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ring-opened product.

Logical Relationship of Acid-Catalyzed Ring-Opening

Acid_Catalyzed_Ring_Opening Norcarane Norcarane Derivative Protonated_Cyclopropane Protonated Cyclopropane Intermediate Norcarane->Protonated_Cyclopropane + H⁺ Carbocation Carbocation Intermediate Protonated_Cyclopropane->Carbocation Ring Opening Product Ring-Opened Product (e.g., Cycloheptene Ether) Carbocation->Product + Nucleophile Acid Acid Catalyst (H⁺) Nucleophile Nucleophile (e.g., ROH)

Caption: Acid-catalyzed ring-opening of a norcarane derivative.

Transition-Metal-Catalyzed Ring-Opening and Rearrangement Reactions

Transition metals, particularly palladium and rhodium, can catalyze the ring-opening and rearrangement of norcarane derivatives, leading to a variety of valuable carbocyclic and heterocyclic structures.

Palladium-Catalyzed Intramolecular Coupling-Cyclization

Palladium catalysts can facilitate the intramolecular coupling of a norcarane precursor to form bicyclo[4.1.0]heptene derivatives. While this is a ring-forming rather than ring-opening reaction of the core norcarane, it demonstrates the utility of palladium in manipulating this scaffold.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 2-Styryl-Substituted Bicyclo[4.1.0]heptanes [1]

  • To an oven-dried 100 mL round-bottom flask equipped with a stirrer bar and a condenser and capped with a rubber septum, add Pd(PPh₃)₄ (0.02 mmol), (E)-(2-bromovinyl)benzene (2.0 mmol), potassium carbonate (3.0 mmol), and silver carbonate (1.0 mmol).

  • Evacuate the apparatus and fill with nitrogen three times.

  • Add a solution of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione (1.0 mmol) in anhydrous THF (20 mL) via syringe.

  • Heat the reaction mixture to reflux for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with dichloromethane (B109758).

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the product.

Rhodium-Catalyzed Rearrangement of Azabicyclo[4.1.0]heptenes

Rhodium catalysts have been shown to effectively catalyze the rearrangement of azabicyclo[4.1.0]heptenes (nitrogen-containing norcarane analogues) to form arylhexahydroisoquinolines.[2]

Table 2: Rhodium-Catalyzed Rearrangement of Azabicyclo[4.1.0]heptenes [2]

EntrySubstrate (R)CatalystSolventTime (h)Yield (%)
1PhenylRh(PPh₃)₂(CO)Cl/AgSbF₆1,4-Dioxane (B91453)2420
24-MethoxyphenylRh(PPh₃)₂(CO)Cl/AgBF₄1,4-Dioxane485
34-TolylRh(PPh₃)₂(CO)Cl/AgBF₄1,4-Dioxane482
44-ChlorophenylRh(PPh₃)₂(CO)Cl/AgBF₄1,4-Dioxane475

Experimental Protocol: General Procedure for Rhodium-Catalyzed Rearrangement [2]

  • A mixture of the azabicyclo[4.1.0]heptene (0.2 mmol), Rh(PPh₃)₂(CO)Cl (0.01 mmol), and a silver salt (AgSbF₆ or AgBF₄, 0.01 mmol) in 1,4-dioxane (2 mL) is heated at 100 °C for the specified time.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the corresponding arylhexahydroisoquinoline.

Workflow for Transition-Metal-Catalyzed Rearrangement

Transition_Metal_Catalysis_Workflow Start Start Reactants Prepare Reactants: - Norcarane Derivative - Catalyst (e.g., Rh complex) - Additives (e.g., Silver Salt) - Solvent Start->Reactants Reaction Perform Reaction: - Heat under Inert Atmosphere Reactants->Reaction Workup Reaction Workup: - Cool to Room Temperature - Remove Solvent Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: General workflow for transition-metal-catalyzed reactions.

Electrophilic Ring-Opening Reactions

Electrophiles can attack the electron-rich C-C bonds of the cyclopropane ring in norcarane, leading to ring-opened products. The regioselectivity is often governed by the stability of the resulting carbocationic intermediate.

Bromination of Norcarane

Experimental Protocol: General Procedure for Bromination of a Cyclic Alkene

  • Safety Note: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the norcarane (1.0 equiv) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Once the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or chromatography if necessary.

Mechanism of Electrophilic Bromination

Electrophilic_Bromination Norcarane Norcarane Bromonium_Ion Bromonium Ion Intermediate Norcarane->Bromonium_Ion + Br₂ Dibromo_Product trans-1,2-Dibromocycloheptane Bromonium_Ion->Dibromo_Product + Br⁻ (anti-attack) Br2 Br₂ Br_minus Br⁻

Caption: Electrophilic addition of bromine to norcarane.

Photochemical and Thermal Ring-Opening Reactions

Norcarane and its derivatives can also undergo ring-opening reactions under photochemical or thermal conditions. These reactions often proceed through different mechanisms, such as electrocyclic ring-opening, to yield cycloheptadiene isomers. While quantitative data and detailed protocols for the parent norcarane are not extensively detailed in the provided search results, the photochemical isomerization of cycloheptenones provides a relevant example of inducing ring-opening in a seven-membered ring system.[3]

Conclusion

The ring-opening reactions of the norcarane scaffold provide a versatile entry into functionalized seven-membered ring systems. The choice of reaction conditions—acidic, transition-metal-catalyzed, or electrophilic—allows for a degree of control over the resulting products. The provided protocols and data serve as a starting point for researchers to explore the rich chemistry of this strained bicyclic system for applications in organic synthesis and drug discovery. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the synthetic utility of norcarane ring-opening reactions.

References

Application

Application Notes and Protocols for the Characterization of Norcarane Products

Audience: Researchers, scientists, and drug development professionals. Introduction: Norcarane, also known as bicyclo[4.1.0]heptane, and its derivatives are important structural motifs in organic synthesis and medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norcarane, also known as bicyclo[4.1.0]heptane, and its derivatives are important structural motifs in organic synthesis and medicinal chemistry.[1][2] Accurate characterization of these products is crucial for ensuring purity, confirming structure, and understanding their chemical behavior. These application notes provide detailed protocols and data for the analytical characterization of Norcarane products using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structure elucidation of Norcarane derivatives, providing detailed information about the molecular framework.[3]

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Bicyclo[4.1.0]heptane Derivative.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C1, C625.8---
C2, C518.9---
C3, C420.2---
C767.4---

Note: Proton chemical shifts for the CH and CH₂ groups of the cyclohexane (B81311) ring in such derivatives typically appear in the upfield region of the ¹H NMR spectrum, generally between 0.5 and 2.5 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation of a Norcarane product.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Norcarane product sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the Norcarane product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C spectrum.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert Sample Transfer->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Analyze Spectra Reference->Analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of Norcarane products. The fragmentation pattern provides valuable structural information.

Data Presentation

Table 2: Electron Ionization (EI) Mass Spectral Data for Norcarane.

Data obtained from the NIST WebBook.[5]

m/zRelative Intensity (%)Putative Fragment Assignment
9625[M]⁺ (Molecular Ion)
8135[M - CH₃]⁺
68100[M - C₂H₄]⁺ (Base Peak)
6785[C₅H₇]⁺
5440[C₄H₆]⁺
4160[C₃H₅]⁺
3955[C₃H₃]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of a volatile Norcarane product.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS or equivalent)

  • Helium (carrier gas)

  • Norcarane product sample

  • Solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 ppm) of the Norcarane product in a suitable volatile solvent.

  • GC-MS System Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 250 °C.

        • Final hold: 5 minutes at 250 °C.

      • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 35-350.

  • Data Acquisition and Analysis:

    • Inject the sample and start the data acquisition.

    • Identify the peak corresponding to the Norcarane product in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Determine the molecular ion peak and analyze the fragmentation pattern.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Diagram of the GC-MS Analysis Workflow:

GCMS_Workflow Sample Dilute Sample Inject Inject into GC Sample->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Transfer Line Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum IR_Interpretation Spectrum FTIR Spectrum Region1 2850-3000 cm⁻¹ (Strong) Spectrum->Region1 Region2 ~1465 cm⁻¹ (Medium) Spectrum->Region2 Region3 ~3040 cm⁻¹ (Medium) Spectrum->Region3 Interpretation1 C-H Stretch (Alkyl) Region1->Interpretation1 Interpretation2 CH₂ Scissoring Region2->Interpretation2 Interpretation3 C-H Stretch (Cyclopropyl) Region3->Interpretation3 Confirmation Structural Confirmation of Norcarane Skeleton Interpretation1->Confirmation Interpretation2->Confirmation Interpretation3->Confirmation XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure Collect->Solve Refine Refine Structure Solve->Refine Analyze Analyze & Visualize 3D Structure Refine->Analyze

References

Method

Application Notes and Protocols: Norcarane as a Mechanistic Probe for Monooxygenase Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable mechanistic probe for investigating the catalytic mechanisms of monooxygenase...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable mechanistic probe for investigating the catalytic mechanisms of monooxygenase enzymes, such as cytochrome P450s (CYPs), soluble methane (B114726) monooxygenase (sMMO), and the non-heme diiron hydroxylase AlkB.[1][2][3][4][5] The unique strained ring structure of norcarane allows for the formation of diagnostic rearrangement products upon oxidation, providing insights into the nature of the reactive intermediates (radical or cationic) generated during the enzymatic cycle.[1][2][6][7] This document provides detailed application notes, summarized data, and experimental protocols for utilizing norcarane as a substrate to characterize monooxygenase activity.

Oxidation of norcarane by these enzymes typically yields a complex mixture of products, including hydroxylation at various positions (2- and 3-norcaranols), desaturation products (2-norcarene and 3-norcarene), and rearrangement products like 3-hydroxymethylcyclohexene and 3-cycloheptenol.[1][2][8][9] The detection of 3-hydroxymethylcyclohexene is indicative of a radical intermediate, while the formation of 3-cycloheptenol suggests the involvement of a cationic intermediate.[1][2][3]

Data Presentation

The following tables summarize the product distributions and radical lifetimes observed in the oxidation of norcarane by various monooxygenase enzymes.

Table 1: Product Distribution from Norcarane Oxidation by Various Monooxygenases

Enzyme FamilySpecific EnzymeMajor Products (>75%)Minor ProductsRearrangement ProductsReference
Cytochrome P450P450cam (CYP101)endo- and exo-2-norcaranol3-norcaranols, 2-norcaranone, 3-norcaranone3-hydroxymethylcyclohexene, 3-cycloheptenol[3][6]
P450BM3 (CYP102)endo- and exo-2-norcaranol3-norcaranols, 2-norcaranone, 3-norcaranone3-hydroxymethylcyclohexene, 3-cycloheptenol[6]
CYP2B1endo- and exo-2-norcaranol3-norcaranols, 2-norcaranone, 3-norcaranone3-hydroxymethylcyclohexene, 3-cycloheptenol[3][6]
CYP2E1endo- and exo-2-norcaranol3-norcaranols, 2-norcaranone, 3-norcaranone3-hydroxymethylcyclohexene[3][6]
Soluble Methane Monooxygenase (sMMO)sMMO (Methylosinus trichosporium OB3b)endo-2-norcaranol (57%), exo-2-norcaranol (29%)3-norcaranols3-hydroxymethylcyclohexene, 3-cycloheptenol[1][2][10]
sMMO (Methylococcus capsulatus (Bath))endo- and exo-2-norcaranol3-norcaranols, 2-norcaranone, 3-norcaranone, 2-norcarene, 3-norcarene3-hydroxymethylcyclohexene, 3-cycloheptenol[3][9]
Non-heme Diiron HydroxylaseAlkBC3 hydroxylation (43%), Desaturation (31%), C2 hydroxylation (26%)Toluene3-hydroxymethylcyclohexene[4]

Table 2: Calculated Radical Lifetimes from Norcarane Oxidation

EnzymeRadical Lifetime (ps)Reference
P450cam (CYP101)52[6]
P450BM3 (CYP102)44[6]
CYP2B116[6]
CYP2E135[6]
sMMO (Methylosinus trichosporium OB3b)> 20[1][2]
AlkB1,000 - 7,000 (1-7 ns)[4][5]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Cytochrome P450 and Norcarane Oxidation

The diagram below illustrates the generally accepted catalytic cycle of cytochrome P450 enzymes and the proposed pathways for norcarane oxidation, leading to hydroxylated and rearranged products.

P450_Catalytic_Cycle Fe3_S Fe³⁺ + Substrate (RH) Fe2_S Fe²⁺ + Substrate (RH) Fe3_S->Fe2_S e⁻ Fe2_O2_S Fe²⁺(O₂) + Substrate (RH) Fe2_S->Fe2_O2_S O₂ Fe3_OOH_S [Fe³⁺(OOH)]⁻ + Substrate (RH) Fe2_O2_S->Fe3_OOH_S e⁻, H⁺ FeO_S [FeO]³⁺ + Substrate (RH) (Compound I) Fe3_OOH_S->FeO_S H⁺, -H₂O Fe4_OH_R_radical Fe⁴⁺(OH) + R• FeO_S->Fe4_OH_R_radical H abstraction Fe3_ROH Fe³⁺ + Product (ROH) Fe4_OH_R_radical->Fe3_ROH Oxygen Rebound (2- or 3-norcaranol) Radical_Rearrangement Radical Rearrangement (3-hydroxymethylcyclohexene) Fe4_OH_R_radical->Radical_Rearrangement Cation_Formation Cation Formation Fe4_OH_R_radical->Cation_Formation e⁻ transfer Fe3_ROH->Fe3_S - Product Cation_Rearrangement Cationic Rearrangement (3-cycloheptenol) Cation_Formation->Cation_Rearrangement

Caption: P450 catalytic cycle and norcarane oxidation pathways.

General Experimental Workflow for Norcarane Oxidation Assay

The following diagram outlines the typical workflow for conducting a norcarane oxidation assay with a monooxygenase enzyme.

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (Purification/Whole-cell prep) start->enzyme_prep reaction_setup Reaction Setup (Buffer, Enzyme, Norcarane) enzyme_prep->reaction_setup initiation Initiate Reaction (Add NADH/NADPH) reaction_setup->initiation incubation Incubation (Controlled Temp. & Time) initiation->incubation quenching Quench Reaction incubation->quenching extraction Product Extraction (e.g., Ethyl Acetate) quenching->extraction analysis GC-MS Analysis (Product Identification & Quantification) extraction->analysis end End analysis->end

Caption: General workflow for norcarane oxidation assays.

Experimental Protocols

Protocol 1: In Vitro Norcarane Oxidation by Purified Cytochrome P450

This protocol is adapted from methodologies used for studying purified mammalian and bacterial P450 enzymes.[6]

Materials:

  • Purified Cytochrome P450 enzyme

  • Purified NADPH-Cytochrome P450 reductase (CPR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Norcarane

  • NADPH

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Internal standard for GC-MS (e.g., dodecane)

Procedure:

  • Reconstitution of the P450 System: a. In a glass vial, prepare a reaction mixture containing the P450 enzyme (e.g., 0.5 nmol), CPR (in a 1:2 molar ratio to P450), and DLPC (e.g., 15 µg) in potassium phosphate buffer. b. The total volume should be brought to 450 µL with the buffer. c. Incubate the mixture for 15 minutes at room temperature to allow for reconstitution.

  • Substrate Addition: a. Prepare a stock solution of norcarane in a suitable solvent (e.g., methanol). b. Add norcarane to the reconstituted enzyme mixture to a final concentration of 1-2 mM.

  • Reaction Initiation: a. Initiate the reaction by adding 50 µL of a freshly prepared NADPH solution (to a final concentration of 1 mM).

  • Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mammalian P450s) for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Quenching and Product Extraction: a. Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing an internal standard. b. Vortex the mixture vigorously for 1 minute to extract the products. c. Centrifuge to separate the phases. d. Carefully collect the organic (upper) layer. e. Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: a. Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). b. Identify products by comparing their retention times and mass spectra to authentic standards. c. Quantify the products based on the peak areas relative to the internal standard.

Protocol 2: Norcarane Oxidation by Soluble Methane Monooxygenase (sMMO)

This protocol is based on studies with purified sMMO from Methylosinus trichosporium OB3b.[10]

Materials:

  • Purified sMMO components: Hydroxylase (MMOH), Reductase (MMOR), and Regulatory protein (MMOB)

  • MOPS buffer (50 mM, pH 7.5)

  • Norcarane

  • NADH

  • Organic solvent for extraction (e.g., methylene (B1212753) chloride)

  • Anhydrous sodium sulfate

  • Internal standard for GC-MS

Procedure:

  • Preparation of Norcarane Solution: a. Prepare a norcarane-saturated buffer solution by stirring an excess of norcarane in 50 mM MOPS buffer (pH 7.5) for at least 3 hours at room temperature in a sealed vial.

  • Enzyme Reaction Mixture: a. In a separate vial, prepare a reaction mixture containing the three purified sMMO protein components (MMOH, MMOB, and MMOR) in the MOPS buffer. A typical concentration for each component is 25 µM.

  • Substrate Addition and Pre-incubation: a. Add an aliquot of the norcarane-saturated buffer to the enzyme mixture. b. Incubate the substrate with the enzyme for 15 minutes at the desired reaction temperature (e.g., 23°C).

  • Reaction Initiation: a. Initiate the reaction by adding a small volume of a concentrated, ethanol-free NADH solution to a final concentration of ~2.5 mM.

  • Incubation: a. Incubate the reaction for a specific time (e.g., 30 minutes) at the chosen temperature.

  • Reaction Quenching and Product Extraction: a. Quench the reaction and extract the products by adding an equal volume of an organic solvent (e.g., methylene chloride) containing an internal standard. b. Vortex and centrifuge to separate the phases. c. Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Analysis: a. Analyze the product mixture using GC-MS for identification and quantification against authentic standards.

Protocol 3: Whole-Cell Biocatalysis with AlkB-expressing Strains

This protocol describes a general method for using whole bacterial cells expressing the AlkB monooxygenase to oxidize norcarane.[5]

Materials:

  • Bacterial strain expressing AlkB (e.g., Pseudomonas putida)

  • Growth medium (e.g., LB or a minimal medium)

  • Inducer for gene expression (e.g., IPTG, dicyclopropylketone)

  • Buffer for washing and resuspension (e.g., phosphate buffer)

  • Norcarane

  • Glucose (or another energy source)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard for GC-MS

Procedure:

  • Cell Culture and Induction: a. Grow the AlkB-expressing bacterial strain in a suitable growth medium to mid-log phase (OD600 ≈ 0.6-0.8). b. Induce the expression of the AlkB enzyme by adding the appropriate inducer and continue to grow the culture for several hours at a suitable temperature (e.g., 30°C).

  • Cell Harvesting and Preparation: a. Harvest the cells by centrifugation. b. Wash the cell pellet with a suitable buffer to remove residual medium components. c. Resuspend the cells in the same buffer to a desired cell density.

  • Whole-Cell Reaction: a. In a reaction vessel, combine the cell suspension with an energy source (e.g., glucose, to regenerate cofactors intracellularly). b. Add norcarane to the cell suspension. Due to its low water solubility, it can be added directly or as a solution in a co-solvent.

  • Incubation: a. Incubate the reaction mixture with vigorous shaking to ensure proper aeration and mixing at the optimal temperature for the cells (e.g., 30°C) for a period ranging from a few hours to overnight.

  • Product Extraction: a. Pellet the cells by centrifugation. b. Extract the products from the supernatant by liquid-liquid extraction with an organic solvent containing an internal standard.

  • Analysis: a. Analyze the organic extract by GC-MS to identify and quantify the oxidation products.

Conclusion

Norcarane is a powerful tool for elucidating the mechanisms of monooxygenase enzymes. The formation of specific rearrangement products provides strong evidence for the involvement of radical and/or cationic intermediates in the catalytic cycle. The protocols and data presented here offer a comprehensive guide for researchers to employ norcarane as a mechanistic probe in their studies of monooxygenase structure, function, and catalytic diversity. Careful analysis of the complex product mixtures is crucial for accurate mechanistic interpretations.[8][9]

References

Application

Diastereoselective Synthesis of Substituted Norcaranes: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction Norcaranes, bicyclo[4.1.0]heptane derivatives, are valuable structural motifs in organic synthesis and medicinal chemistry. Their rigid, three-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcaranes, bicyclo[4.1.0]heptane derivatives, are valuable structural motifs in organic synthesis and medicinal chemistry. Their rigid, three-dimensional structure makes them attractive as conformational constraints in bioactive molecules and as versatile intermediates for the synthesis of complex natural products and pharmaceuticals. The stereocontrolled synthesis of substituted norcaranes, particularly with high diastereoselectivity, is a critical challenge. This document provides detailed application notes and protocols for the three primary strategies employed for the diastereoselective synthesis of substituted norcaranes: the Simmons-Smith reaction and its modifications, rhodium-catalyzed cyclopropanation of cyclohexene (B86901) derivatives, and the use of chiral auxiliaries.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropanation, involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane.[1] The reaction is stereospecific, meaning the configuration of the double bond is retained in the product.[1] Diastereoselectivity in the synthesis of substituted norcaranes is often achieved through substrate control, where existing stereocenters or functional groups on the cyclohexene ring direct the approach of the zinc carbenoid.

Hydroxyl-Directed Simmons-Smith Reaction

A hydroxyl group in the allylic position of a cyclohexene can effectively direct the cyclopropanation to the syn-face of the molecule due to chelation with the zinc reagent.

Experimental Workflow: Hydroxyl-Directed Simmons-Smith Reaction

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up and Purification Reagent_Prep Preparation of Zinc-Copper Couple Carbenoid_Formation Formation of Iodomethylzinc Iodide (CH₂I₂ + Zn(Cu)) Reagent_Prep->Carbenoid_Formation Reaction Addition of Zinc Carbenoid Carbenoid_Formation->Reaction Start Allylic Alcohol in Cyclohexene Start->Reaction Intermediate Chelated Transition State Reaction->Intermediate Product syn-Norcarane Alcohol Intermediate->Product Quench Quenching with Saturated NH₄Cl Product->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified syn-Norcarane Purification->Final_Product

Caption: Workflow for hydroxyl-directed Simmons-Smith cyclopropanation.

Protocol 1: Diastereoselective Cyclopropanation of Cyclohex-2-en-1-ol

This protocol is based on the well-established hydroxyl-directing effect in Simmons-Smith reactions.[2]

  • Materials: Cyclohex-2-en-1-ol, Diiodomethane (B129776) (CH₂I₂), Zinc-Copper couple (Zn(Cu)), Diethyl ether (anhydrous), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Procedure:

    • To a stirred suspension of Zinc-Copper couple (2.0 eq) in anhydrous diethyl ether, add a solution of diiodomethane (1.5 eq) in diethyl ether dropwise under an inert atmosphere (e.g., Argon).

    • Stir the mixture at room temperature for 30 minutes. The formation of the active carbenoid is indicated by a color change.

    • Cool the mixture to 0 °C and add a solution of cyclohex-2-en-1-ol (1.0 eq) in diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Filter the mixture through a pad of celite and wash with diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the syn-bicyclo[4.1.0]heptan-2-ol.

Quantitative Data: Diastereoselective Simmons-Smith Reactions

SubstrateReagentProductDiastereomeric Ratio (d.r.)Yield (%)Reference
3-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂syn-N,N-dibenzyl-bicyclo[4.1.0]heptan-2-amine>99:1-[1]
3-(N,N-dibenzylamino)cyclohexeneCF₃CO₂ZnCH₂Isyn-N,N-dibenzyl-bicyclo[4.1.0]heptan-2-amine>99:1-[1]
3-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂Ianti-N-tert-butoxycarbonyl-bicyclo[4.1.0]heptan-2-amine>99:1-[1]
Cyclohex-2-en-1-olZn(Cu), CH₂I₂syn-Bicyclo[4.1.0]heptan-2-olSingle diastereomer63[2]

Rhodium-Catalyzed Diastereoselective Cyclopropanation

Transition metal catalysis, particularly with rhodium(II) complexes, offers a powerful method for the cyclopropanation of alkenes using diazo compounds as carbene precursors. The diastereoselectivity of these reactions can be controlled by the catalyst's ligand sphere and the substituents on both the alkene and the diazo compound.

Reaction Pathway: Rhodium-Catalyzed Cyclopropanation

G Rh_Catalyst Rh₂(OAc)₄ or Chiral Rh(II) Catalyst Carbene_Formation Formation of Rhodium Carbene (Loss of N₂) Rh_Catalyst->Carbene_Formation Diazo_Compound R¹R²CN₂ Diazo_Compound->Carbene_Formation Alkene Substituted Cyclohexene Cyclopropanation Cyclopropanation Alkene->Cyclopropanation Carbene_Formation->Cyclopropanation Product Substituted Norcarane (B1199111) Cyclopropanation->Product Catalyst_Regeneration Catalyst Regeneration Cyclopropanation->Catalyst_Regeneration Catalyst_Regeneration->Carbene_Formation

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of an alkene.[3]

  • Materials: Styrene, Ethyl diazoacetate (EDA), Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄], Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of styrene (5.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 eq) in DCM dropwise over several hours using a syringe pump.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon complete consumption of the diazo compound (indicated by the disappearance of its characteristic yellow color and cessation of nitrogen evolution), concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Quantitative Data: Rhodium-Catalyzed Cyclopropanation

AlkeneDiazo CompoundCatalystProduct Diastereomeric Ratio (trans:cis)Yield (%)Reference
StyreneEthyl 2-diazobutanoateRh₂(S-PTTL)₄≥95:5High[3]
DihydropyranEthyl 2-diazobutanoateRh₂TPA₄≥95:5High[3]
Butyl vinyl etherEthyl 2-diazobutanoateRh₂TPA₄≥95:5High[3]
StyreneMethyl 2-diazo-4-phenylbutenoateRh₂(S-DOSP)₄>95:590[4]

Diastereoselective Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of norcarane synthesis, a chiral auxiliary can be attached to the cyclohexene substrate to direct a subsequent cyclopropanation reaction.

Logical Relationship: Chiral Auxiliary Strategy

G Prochiral_Substrate Prochiral Cyclohexene Derivative Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Chiral Auxiliary-Substrate Adduct Attachment->Diastereomeric_Intermediate Cyclopropanation Diastereoselective Cyclopropanation Diastereomeric_Intermediate->Cyclopropanation Separable_Diastereomers Diastereomeric Norcarane Adducts Cyclopropanation->Separable_Diastereomers Cleavage Cleavage of Auxiliary Separable_Diastereomers->Cleavage Enantioenriched_Product Enantioenriched Substituted Norcarane Cleavage->Enantioenriched_Product Auxiliary_Recovery Recovery of Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: Strategy for diastereoselective synthesis using a chiral auxiliary.

Protocol 3: Chiral Auxiliary-Directed Diels-Alder/Cyclopropanation Approach (Conceptual)

A common strategy involves an asymmetric Diels-Alder reaction to set a stereocenter, followed by a diastereoselective cyclopropanation.

  • Materials: A prochiral diene, a dienophile bearing a chiral auxiliary (e.g., an acrylate (B77674) ester of a chiral alcohol), Lewis acid catalyst (e.g., Et₂AlCl), cyclopropanating agent (e.g., Simmons-Smith reagent).

  • Procedure:

    • Asymmetric Diels-Alder Reaction:

      • To a solution of the chiral dienophile in an anhydrous solvent at low temperature (e.g., -78 °C), add the Lewis acid catalyst.

      • After stirring for a short period, add the diene and allow the reaction to proceed until completion.

      • Work up the reaction to isolate the chiral cyclohexene derivative.

    • Diastereoselective Cyclopropanation:

      • Subject the purified cyclohexene derivative to a diastereoselective cyclopropanation protocol (e.g., Protocol 1 or a modified Simmons-Smith procedure). The existing stereocenters will direct the approach of the carbene.

    • Auxiliary Cleavage:

      • Remove the chiral auxiliary from the norcarane product using appropriate conditions (e.g., hydrolysis for an ester-linked auxiliary) to yield the enantioenriched substituted norcarane.

Quantitative Data: Chiral Auxiliary-Directed Synthesis

Reaction TypeChiral AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Diels-Alder of acrylate with cyclopentadieneAcetal from (R,R)-2,3-butanediol91:9-[5]
Alkylation of N-propionyl oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:1>99%[6]

Note: The data in this table are for reactions that establish stereocenters using chiral auxiliaries, which is a key step in the overall strategy for producing chiral non-racemic norcaranes.

Conclusion

The diastereoselective synthesis of substituted norcaranes can be effectively achieved through several reliable methods. The choice of strategy depends on the desired substitution pattern, the required level of stereocontrol, and the available starting materials. The hydroxyl-directed Simmons-Smith reaction is a powerful tool for the synthesis of syn-norcarane alcohols. Rhodium-catalyzed cyclopropanation offers a versatile approach with high diastereoselectivity, tunable by the choice of catalyst and diazo compound. Chiral auxiliaries provide a robust, albeit often longer, route to highly enantioenriched norcarane derivatives. The protocols and data presented herein serve as a practical guide for researchers in the design and execution of synthetic routes to this important class of molecules.

References

Method

Application Notes and Protocols for the Purification of Norcarane by Distillation

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of norcarane (B1199111) (bicyclo[4.1.0]heptane) using distillation tech...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of norcarane (B1199111) (bicyclo[4.1.0]heptane) using distillation techniques. Norcarane is a valuable saturated bicyclic hydrocarbon intermediate in organic synthesis and drug discovery. Its purity is crucial for subsequent reactions and biological assays. Fractional distillation is the primary method for removing unreacted starting materials, solvents, and byproducts from the crude product obtained after synthesis, most commonly via the Simmons-Smith reaction.

Overview of Norcarane Purification

Norcarane is typically synthesized by the reaction of cyclohexene (B86901) with diiodomethane (B129776) in the presence of a zinc-copper couple (Simmons-Smith reaction), often using diethyl ether as a solvent. The crude reaction mixture, therefore, contains the desired product, norcarane, along with unreacted starting materials and the solvent. Due to the significant differences in the boiling points of these components, fractional distillation is a highly effective purification method.

Physical Properties for Distillation

A successful distillation relies on the differences in the boiling points of the components in the mixture. The boiling points of norcarane and the common impurities are summarized in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Diethyl EtherC₄H₁₀O74.1234.6
CyclohexeneC₆H₁₀82.1483
Norcarane C₇H₁₂ 96.17 116-117 [1]
DiiodomethaneCH₂I₂267.84181 (decomposes)

Data sourced from publicly available chemical databases.

As the data indicates, the significant difference in boiling points between norcarane and the major volatile impurities (diethyl ether and cyclohexene) allows for their effective separation by fractional distillation. Diiodomethane and other high-boiling point byproducts will remain in the distillation flask.

Experimental Protocol: Fractional Distillation of Norcarane

This protocol details the fractional distillation of a crude norcarane mixture obtained from a Simmons-Smith reaction.

Materials and Equipment
  • Crude norcarane mixture

  • Round-bottom flask (appropriate size for the volume of the crude mixture)

  • Fractionating column (e.g., Vigreux or packed column with glass helices or Raschig rings)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Vacuum source (optional, for high-boiling impurities)

  • Cold water source for the condenser

  • Boiling chips or magnetic stirrer

Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place the crude norcarane mixture and a magnetic stir bar or boiling chips into the round-bottom flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Begin stirring the crude mixture and gently heat the distillation flask using the heating mantle.

    • The first fraction to distill will be the low-boiling solvent, diethyl ether (if present), at approximately 35°C. Collect this in the first receiving flask.

    • As the temperature rises, unreacted cyclohexene will begin to distill at around 83°C. Collect this in a separate receiving flask.

    • After the cyclohexene has been removed, the temperature will rise again. The fraction collected between 116°C and 117°C is the purified norcarane.[1] Use a clean, pre-weighed receiving flask for this fraction.

    • Maintain a steady distillation rate by controlling the heat input. A slow and steady distillation will result in better separation.

    • The reflux ratio (the ratio of condensed vapor returning to the column to the vapor removed as distillate) should be adjusted to optimize separation. For mixtures with close boiling points, a higher reflux ratio is generally required.

    • Stop the distillation when the temperature either drops or rises significantly after the norcarane fraction has been collected, or when only a small amount of residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool down before disassembling.

    • Weigh the receiving flask containing the pure norcarane to determine the yield of the purification.

    • Analyze the purity of the collected norcarane fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The efficiency of the purification can be assessed by comparing the purity of the norcarane before and after distillation and by calculating the yield of the purification process.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique to determine the purity of the norcarane sample. The table below shows hypothetical GC-MS data for a crude and purified norcarane sample.

CompoundBoiling Point (°C)Retention Time (min) - CrudeArea % - CrudeRetention Time (min) - PurifiedArea % - Purified
Diethyl Ether34.62.115.2--
Cyclohexene833.520.53.50.5
Norcarane 116-117 5.2 62.3 5.2 99.4
Byproduct 1>1206.81.56.80.1
Diiodomethane1819.70.5--

Note: Retention times are illustrative and will vary depending on the GC column and conditions used.

Yield Calculation

The yield of the purification process is a critical parameter. While specific yields can vary depending on the scale and efficiency of the reaction and distillation, a well-optimized process should provide a good recovery of the pure product.

ParameterExample Value
Mass of Crude Norcarane Mixture100.0 g
Theoretical Mass of Norcarane in Crude62.3 g
Mass of Purified Norcarane58.5 g
Purification Yield 93.9%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of norcarane by fractional distillation.

Norcarane_Purification_Workflow cluster_preparation Preparation cluster_distillation Fractional Distillation cluster_collection Fraction Collection cluster_analysis Analysis Crude Norcarane Mixture Crude Norcarane Mixture Heating and Vaporization Heating and Vaporization Crude Norcarane Mixture->Heating and Vaporization Fractional Column Separation Fractional Column Separation Heating and Vaporization->Fractional Column Separation Condensation Condensation Fractional Column Separation->Condensation Fraction 1 (Solvent) Fraction 1 (Solvent) Condensation->Fraction 1 (Solvent) Fraction 2 (Starting Material) Fraction 2 (Starting Material) Condensation->Fraction 2 (Starting Material) Fraction 3 (Pure Norcarane) Fraction 3 (Pure Norcarane) Condensation->Fraction 3 (Pure Norcarane) Purity Analysis (GC-MS) Purity Analysis (GC-MS) Fraction 3 (Pure Norcarane)->Purity Analysis (GC-MS) Yield Calculation Yield Calculation Fraction 3 (Pure Norcarane)->Yield Calculation

Caption: Workflow for Norcarane Purification.

Signaling Pathway of Purification Logic

The following diagram illustrates the decision-making process based on the boiling points of the components during fractional distillation.

Distillation_Logic Start Start Distillation Vapor_Temp_Check1 Vapor Temp ≈ 35°C? Start->Vapor_Temp_Check1 Collect_Solvent Collect Diethyl Ether Vapor_Temp_Check1->Collect_Solvent Yes Vapor_Temp_Check2 Vapor Temp ≈ 83°C? Vapor_Temp_Check1->Vapor_Temp_Check2 No Collect_Solvent->Vapor_Temp_Check2 Collect_Cyclohexene Collect Cyclohexene Vapor_Temp_Check2->Collect_Cyclohexene Yes Vapor_Temp_Check3 Vapor Temp ≈ 116-117°C? Vapor_Temp_Check2->Vapor_Temp_Check3 No Collect_Cyclohexene->Vapor_Temp_Check3 Collect_Norcarane Collect Pure Norcarane Vapor_Temp_Check3->Collect_Norcarane Yes End End Distillation Vapor_Temp_Check3->End No Collect_Norcarane->End

Caption: Distillation Decision Pathway.

References

Application

Application Notes and Protocols for the Scalable Synthesis of Bicyclo[4.1.0]heptane

For Researchers, Scientists, and Drug Development Professionals Abstract Bicyclo[4.1.0]heptane, also known as norcarane, is a saturated bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.1.0]heptane, also known as norcarane, is a saturated bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and as a bioisosteric replacement for other cyclic systems. The development of robust and scalable synthetic routes to bicyclo[4.1.0]heptane and its derivatives is crucial for enabling further research and application. This document provides detailed application notes and protocols for the scalable synthesis of bicyclo[4.1.0]heptane, focusing on the widely utilized Simmons-Smith cyclopropanation reaction. Safety precautions, experimental procedures, and data presentation are included to guide researchers in the safe and efficient production of this valuable compound.

Introduction

The bicyclo[4.1.0]heptane scaffold is a key structural component in a variety of biologically active molecules and natural products.[1][2] Its rigid, three-dimensional structure can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Various synthetic strategies have been developed for the construction of this bicyclic system, including transition-metal catalysis, organic catalysis, and radical-mediated cyclizations.[2] Among these, the Simmons-Smith reaction stands out as a reliable and stereospecific method for the cyclopropanation of alkenes, such as cyclohexene (B86901), to yield bicyclo[4.1.0]heptane.[3] This method is advantageous as it avoids the use of highly hazardous reagents like diazomethane.

This document will focus on a scalable Simmons-Smith protocol, providing detailed experimental procedures, data on reaction parameters, and safety guidelines to ensure successful and safe synthesis on a larger scale.

Key Synthetic Methods for Bicyclo[4.1.0]heptane

Several synthetic routes have been reported for the synthesis of bicyclo[4.1.0]heptane and its derivatives. A summary of the most common and scalable methods is presented below.

MethodStarting MaterialReagentsKey FeaturesScalabilityReference
Simmons-Smith Reaction CyclohexeneDiiodomethane (B129776), Zinc-Copper CoupleStereospecific, good functional group tolerance.Good, with modifications for cost-effectiveness.[3]
Furukawa Modification CyclohexeneDiiodomethane, Diethylzinc (B1219324)Increased reactivity and reliability compared to the traditional Simmons-Smith reaction.Good, though diethylzinc is pyrophoric.[3][4]
Diels-Alder Reaction 1,3-Butadiene, Cyclopropene (B1174273)Heat or Lewis AcidConvergent approach, but cyclopropene is a challenging reagent.Less common for the parent compound due to reagent handling.[5]
Catalytic Cyclopropanation CyclohexeneDiazo compounds, Transition metal catalyst (e.g., Rh, Cu)High efficiency and turnover numbers.Good, but diazo compounds can be explosive.
Base-Mediated Annulation Conjugated dienes, Sulfur ylidesBaseGood yields and stereoselectivity, demonstrated on a gram scale for derivatives.Potentially good for specific derivatives.[1][2]

For the purpose of these application notes, we will detail the protocol for the classic Simmons-Smith reaction due to its established reliability and the availability of less hazardous reagent options compared to some alternatives.

Experimental Protocol: Scalable Simmons-Smith Synthesis of Bicyclo[4.1.0]heptane

This protocol is adapted from established Simmons-Smith cyclopropanation procedures for cyclohexene.[3]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Heating mantle with a temperature controller.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Standard laboratory glassware for workup and purification.

  • Cyclohexene (purified by distillation).

  • Diiodomethane.

  • Zinc dust.

  • Copper(I) chloride or Copper(II) acetate (B1210297) for activation.

  • Anhydrous diethyl ether or 1,2-dichloroethane.

  • Saturated aqueous ammonium (B1175870) chloride solution.

  • Saturated aqueous sodium bicarbonate solution.

  • Brine (saturated aqueous sodium chloride).

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Rotary evaporator.

  • Distillation apparatus.

Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[6][7]

  • Diiodomethane: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.

  • Cyclohexene: Flammable.

  • Reaction: The reaction can be exothermic. Maintain controlled addition of reagents and have a cooling bath readily available.

Workflow for Simmons-Smith Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Zinc Powder (Zn-Cu Couple Formation) C Add Zn-Cu Couple and Solvent to Flask A->C B Set up Inert Atmosphere Reaction Flask B->C D Add Diiodomethane to Flask C->D E Heat to Reflux D->E F Slowly Add Cyclohexene E->F G Continue Reflux until Reaction is Complete (Monitor by GC/TLC) F->G H Cool Reaction and Quench (e.g., with aq. NH4Cl) G->H I Filter to Remove Solids H->I J Separate Organic Layer I->J K Wash with NaHCO3 and Brine J->K L Dry with MgSO4 K->L M Concentrate in vacuo L->M N Purify by Distillation M->N

Caption: Workflow for the scalable synthesis of bicyclo[4.1.0]heptane.

Detailed Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a flask, suspend zinc dust (e.g., 65.4 g, 1.0 mol) in deionized water.

    • Add a solution of copper(I) chloride (e.g., 5.0 g, 0.05 mol) or copper(II) acetate in portions with stirring. The black color of the copper deposit indicates the formation of the couple.

    • Filter the activated zinc, wash successively with deionized water, acetone, and anhydrous diethyl ether. Dry the Zn-Cu couple under vacuum.

  • Reaction Setup:

    • To a dry, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere, add the freshly prepared Zn-Cu couple (e.g., 65.4 g, 1.0 mol) and anhydrous diethyl ether (e.g., 500 mL).

  • Reaction Execution:

    • Add a small crystal of iodine to initiate the reaction if necessary.

    • Prepare a solution of diiodomethane (e.g., 267.8 g, 1.0 mol) in anhydrous diethyl ether (e.g., 100 mL) and add a small portion to the zinc suspension. The reaction should initiate, as evidenced by gentle refluxing.

    • Once the reaction has started, add the remaining diiodomethane solution dropwise at a rate that maintains a gentle reflux.

    • Following the addition of diiodomethane, add cyclohexene (e.g., 41.1 g, 0.5 mol) dropwise from the dropping funnel.

    • After the addition is complete, continue to heat the reaction mixture at reflux for several hours (e.g., 4-8 hours) until the reaction is complete, which can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of Celite to remove the unreacted zinc and copper salts. Wash the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure bicyclo[4.1.0]heptane.

Data Presentation

The following table summarizes typical quantitative data for the Simmons-Smith synthesis of bicyclo[4.1.0]heptane.

ParameterValueNotes
Scale 0.5 mol (Cyclohexene)The reaction can be scaled up or down as needed.
Reaction Time 4 - 8 hoursMonitor by GC for completion.
Reaction Temperature Reflux (~35 °C for diethyl ether)
Typical Yield 60 - 80%Yields can vary based on the quality of reagents and activation of zinc.
Purification Method Fractional DistillationBoiling point of bicyclo[4.1.0]heptane is ~116-117 °C.

Logical Relationship of Synthesis Steps

G cluster_reactants Reactants & Reagents cluster_process Core Process cluster_products Products & Byproducts Cyclohexene Cyclohexene Cyclopropanation Cyclopropanation of Cyclohexene Cyclohexene->Cyclopropanation Diiodomethane Diiodomethane Carbenoid_Formation Formation of Iodomethylzinc Iodide Diiodomethane->Carbenoid_Formation Zn-Cu Couple Zn-Cu Couple Zn-Cu Couple->Carbenoid_Formation Carbenoid_Formation->Cyclopropanation Bicycloheptane Bicyclo[4.1.0]heptane Cyclopropanation->Bicycloheptane Byproducts ZnI2, Cu Cyclopropanation->Byproducts

Caption: Key steps in the synthesis of bicyclo[4.1.0]heptane.

Conclusion

The Simmons-Smith cyclopropanation of cyclohexene is a robust and scalable method for the synthesis of bicyclo[4.1.0]heptane. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can efficiently produce this valuable bicyclic compound for a wide range of applications in drug discovery and materials science. Careful control of reaction conditions and purification by fractional distillation are key to obtaining high yields of the pure product. Further optimization, such as exploring alternative zinc activation methods or solvent systems, may lead to even more efficient and cost-effective large-scale production.

References

Method

Application Notes and Protocols: Norcarane as a Mechanistic Probe for Non-Heme Iron Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a powerful diagnostic tool in the study of non-heme iron enzymes, a diverse class of met...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a powerful diagnostic tool in the study of non-heme iron enzymes, a diverse class of metalloenzymes crucial in various biological processes, including hydrocarbon metabolism and natural product biosynthesis.[1][2] The unique reactivity of norcarane upon enzymatic oxidation allows researchers to probe the reaction mechanisms of these enzymes, particularly to detect the presence and estimate the lifetime of radical intermediates.[3][4] This application note provides detailed protocols for the use of norcarane and its deuterated analog in studying the activity of non-heme iron enzymes, with a focus on the well-characterized alkane omega-monooxygenase (AlkB).[4][5]

The oxidation of norcarane by non-heme iron enzymes can proceed through several pathways, including hydroxylation, desaturation, and radical rearrangement.[1][5] The distribution of the resulting products provides a signature that can distinguish between different enzyme superfamilies and elucidate the nature of the reactive oxygen species involved in catalysis.[4] For instance, the formation of 3-hydroxymethylcyclohexene is a hallmark of a radical rearrangement pathway, indicating the generation of a substrate radical with a finite lifetime.[5]

Mechanistic Insights from Norcarane Oxidation

The use of norcarane as a "radical clock" is predicated on the known rate of rearrangement of the 2-norcaranyl radical. By quantifying the ratio of the rearranged product (3-hydroxymethylcyclohexene) to the unrearranged hydroxylated products (2-norcaranols), the lifetime of the radical intermediate can be estimated.[3][6]

Furthermore, the complexity of the product mixture, which can include desaturation products (2- and 3-norcarene) and their subsequent oxidation products, highlights the multifunctional nature of many non-heme iron enzymes.[1][2][7] The use of deuterated norcarane, such as 3,3,4,4-norcarane-d4, provides deeper mechanistic insights by revealing kinetic isotope effects, which can help to identify the initial site of hydrogen atom abstraction.[5]

Data Presentation

The following tables summarize the quantitative data on product distribution from the oxidation of norcarane and its deuterated analog by the non-heme diiron hydroxylase AlkB.

Table 1: Product Distribution from the Oxidation of Norcarane by AlkB [5]

Product ClassProductsRelative Yield (%)
C2 Hydroxylation & Rearrangement2-Norcaranols, 3-Hydroxymethylcyclohexene26
C3 Hydroxylation3-Norcaranols43
Desaturation2-Norcarene, 3-Norcarene31

Table 2: Product Distribution from the Oxidation of 3,3,4,4-Norcarane-d4 by AlkB [5]

Product ClassRelative Yield (%)
C2 Hydroxylation & Rearrangement65
C3 Hydroxylation8
Desaturation5

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant AlkB from E. coli

This protocol describes the expression and purification of a his-tagged AlkB enzyme from E. coli.

1. Gene Cloning and Transformation:

  • The gene encoding AlkB is cloned into a suitable expression vector, such as pET-21a(+), containing a C-terminal His6-tag.[5][6]
  • The recombinant plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3), using standard heat shock or electroporation methods.[5][6]
  • Transformed cells are plated on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubated overnight at 37°C.[6]

2. Protein Expression:

  • A single colony is used to inoculate a starter culture of LB medium with the selective antibiotic, which is grown overnight at 37°C with shaking.
  • The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[6]
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[6]
  • The culture is then incubated for a further 3-4 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis and Membrane Preparation:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT).
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation to pellet the cell membranes containing AlkB.

4. Solubilization and Purification:

  • The membrane pellet is resuspended and homogenized in a buffer containing a detergent, such as n-dodecyl-β-D-maltopyranoside (DDM), to solubilize the membrane proteins.
  • The solubilized fraction is clarified by ultracentrifugation.
  • The supernatant containing the solubilized His-tagged AlkB is loaded onto a Ni-NTA affinity chromatography column.
  • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
  • The His-tagged AlkB is eluted with a buffer containing a higher concentration of imidazole.
  • The purified protein is dialyzed against a storage buffer and the concentration is determined using a Bradford assay.

Protocol 2: Synthesis of Norcarane and 3,3,4,4-Norcarane-d4

Norcarane and its deuterated analogs can be synthesized via the Simmons-Smith reaction.

1. Synthesis of Norcarane: [1][7]

  • A zinc-copper couple is prepared by activating zinc dust with a copper sulfate (B86663) solution.
  • In a flame-dried flask under an inert atmosphere, the zinc-copper couple is suspended in anhydrous diethyl ether.
  • A solution of diiodomethane (B129776) in diethyl ether is added dropwise to the suspension.
  • A solution of cyclohexene (B86901) in diethyl ether is then added, and the reaction mixture is refluxed for several hours.
  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
  • The organic layer is separated, washed, dried, and the solvent is removed by distillation.
  • Norcarane is purified by distillation.

2. Synthesis of 3,3,4,4-Norcarane-d4:

  • This synthesis follows the same procedure as for norcarane, but utilizes cyclohexene-d4 as the starting material. Cyclohexene-d4 can be prepared through deuteration of cyclohexene or synthesized from deuterated precursors. The Simmons-Smith reaction is then performed as described above.

Protocol 3: Norcarane Oxidation Assay with Purified AlkB

This protocol details the enzymatic reaction for the oxidation of norcarane.

1. Reaction Mixture Preparation:

  • In a glass vial, prepare a reaction mixture containing:
  • Purified AlkB (e.g., 75 µg)[8]
  • Recombinant P. putida rubredoxin-2
  • Maize ferredoxin NADPH reductase
  • Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.2)
  • The electron transfer partners, rubredoxin and the reductase, are required for the catalytic activity of AlkB.[9]

2. Reaction Initiation and Incubation:

  • Norcarane (or 3,3,4,4-norcarane-d4) is added to the reaction mixture (e.g., from a stock solution in acetone).[8]
  • The reaction is initiated by the addition of NADPH to a final concentration of approximately 12.3 mM.[3][8]
  • The reaction is incubated at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 30 minutes).[3]

3. Reaction Quenching and Product Extraction:

  • The reaction is quenched by the addition of an organic solvent, such as chloroform (B151607) or ethyl acetate.[3]
  • The mixture is vortexed vigorously to ensure complete extraction of the products into the organic phase.
  • The phases are separated by centrifugation.
  • The organic layer containing the products is carefully transferred to a new vial. The extraction can be repeated to maximize product recovery.

Protocol 4: GC-MS Analysis of Norcarane Oxidation Products

This protocol outlines the analysis of the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • The extracted organic phase is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
  • The sample can be concentrated under a gentle stream of nitrogen if necessary.
  • An internal standard can be added for quantitative analysis.

2. GC-MS Parameters:

  • Gas Chromatograph:
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the various products.[10]
  • Injector: Splitless injection is often used to maximize sensitivity.
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 4-10°C/min to a final temperature of 250°C.[10]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching.[3]
  • Scan Range: A mass range of m/z 35-350 is typically sufficient to detect the molecular ions and characteristic fragments of the expected products.[10]
  • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Products are identified by comparing their retention times and mass spectra to those of authentic standards and by library searches (e.g., NIST/Wiley).
  • Quantification is performed by integrating the peak areas of the total ion chromatogram (TIC) or specific ion chromatograms relative to an internal standard.

Visualizations

Reaction_Mechanism cluster_enzyme Non-Heme Iron Enzyme Active Site cluster_substrate Norcarane Oxidation cluster_products Products Fe(II) Fe(II) Fe(IV)=O Fe(IV)=O Fe(II)->Fe(IV)=O O2, 2e-, 2H+ Norcarane Norcarane Fe(IV)=O->Norcarane H-atom abstraction Fe(III)-OH Fe(III)-OH Hydroxylated Hydroxylated Products (2- & 3-Norcaranol) Fe(III)-OH->Hydroxylated Rearranged Rearranged Product (3-Hydroxymethylcyclohexene) Fe(III)-OH->Rearranged Radical Norcaranyl Radical Norcarane->Radical Radical->Fe(III)-OH Rebound Rearranged_Radical Rearranged Radical Radical->Rearranged_Radical Rearrangement Desaturated Desaturated Products (Norcarenes) Radical->Desaturated Second H-atom abstraction Rearranged_Radical->Fe(III)-OH Rebound

Caption: Proposed reaction mechanism for the oxidation of norcarane by a non-heme iron enzyme.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzyme_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Synth_Norcarane Synthesis of Norcarane Reaction_Setup Reaction Setup Synth_Norcarane->Reaction_Setup Synth_d4_Norcarane Synthesis of 3,3,4,4-Norcarane-d4 Synth_d4_Norcarane->Reaction_Setup Expression Expression of AlkB Purification Purification of AlkB Expression->Purification Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Quenching & Extraction Incubation->Quenching GCMS_Analysis GC-MS Analysis Quenching->GCMS_Analysis Data_Interpretation Data Interpretation GCMS_Analysis->Data_Interpretation

Caption: Overall experimental workflow for studying non-heme iron enzymes with norcarane.

References

Application

Application Notes and Protocols for Norcarane Oxidation Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a critical mechanistic probe in oxidation studies. Its unique strained ring structure al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a critical mechanistic probe in oxidation studies. Its unique strained ring structure allows for the differentiation of various oxidative pathways, including hydroxylation, desaturation, and radical rearrangement. The distribution of oxidation products provides valuable insights into the mechanisms of catalysts, particularly metalloenzymes such as cytochrome P450 (CYP) and soluble methane (B114726) monooxygenase (sMMO), which are pivotal in drug metabolism. These studies are essential for understanding how drug candidates are processed in the body, predicting potential drug-drug interactions, and assessing metabolic stability.

Core Concepts in Norcarane Oxidation

The oxidation of norcarane can proceed through several competing pathways, the products of which are diagnostic of the underlying reaction mechanism.

  • Hydroxylation: The direct insertion of an oxygen atom into a C-H bond, typically yielding 2-norcaranol and 3-norcaranol.

  • Desaturation: The removal of two hydrogen atoms to form an alkene, resulting in 2-norcarene and 3-norcarene.[1][2] These initial products can undergo further oxidation.

  • Radical Rearrangement: If the reaction proceeds via a radical intermediate, the cyclopropylcarbinyl radical can rearrange to a more stable cyclohexenylmethyl radical, which upon oxidation, forms 3-hydroxymethylcyclohexene. The detection of this rearranged product is a hallmark of a radical-based mechanism.[3][4]

  • Cationic Rearrangement: In some cases, a cationic intermediate can be formed, leading to products like 3-cycloheptenol.[5][6]

The product distribution is highly dependent on the catalyst and reaction conditions. For instance, enzymes like AlkB can produce significant amounts of desaturation products alongside hydroxylated and rearranged products.[3][4]

Data Presentation: Quantitative Analysis of Norcarane Oxidation Products

The following tables summarize the product distribution from the oxidation of norcarane by various enzymatic systems. These data are crucial for comparing the catalytic activities and mechanistic tendencies of different enzymes.

Table 1: Product Distribution from Norcarane Oxidation by Non-heme Diiron Hydroxylase AlkB [4]

Product% of Total Products
C2-Derived Products 26%
2-Norcaranol7%
3-Hydroxymethylcyclohexene19%
C3-Derived Products 43%
3-Norcaranol43%
Desaturation Products 31%
2-Norcarene & 3-Norcarene31%

Table 2: Product Distribution from Norcarane Oxidation by Cytochrome P450 Enzymes [7]

Enzyme2-Norcaranol (%)3-Norcaranol (%)Rearranged Alcohol (%)Cationic Product (%)
P450cam (CYP101)MajorMinorTrace~0.5%
P450BM3 (CYP102)MajorMinorTrace~0.5%
CYP2B1MajorMinor0.5%~0.5%
CYP2E1MajorMinorSignificantNot Detected

Table 3: Product Yields from Oxidation of Norcarenes by Various Enzymes [2]

Note: These are secondary oxidation products, as norcarenes are primary products of norcarane desaturation.

EnzymeSubstrateMajor Products
Cytochrome P450s2-NorcareneAllylic Alcohols, 2-Norcaranone
3-NorcareneAllylic Alcohols
sMMO2-Norcarene2-Norcaranone
3-NorcareneAllylic Alcohols
ToMO and PH3-NorcareneEpoxides

Experimental Protocols

Protocol 1: Enzymatic Oxidation of Norcarane using Purified AlkB

This protocol is adapted from studies on the non-heme diiron hydroxylase AlkB.[3][4]

Materials:

  • Purified AlkB enzyme

  • Recombinant P. putida rubredoxin-2

  • Maize ferredoxin NADPH reductase

  • Norcarane

  • NADPH

  • 50 mM HEPES buffer (pH 8.0)

  • Acetone (B3395972)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean glass vial, prepare a reaction mixture containing 75 µg of AlkB enzyme, an excess of recombinant P. putida rubredoxin-2, and maize ferredoxin NADPH reductase in 50 mM HEPES buffer.

  • Substrate Addition: Introduce norcarane into the reaction mixture via an acetone solution. A typical final concentration is in the low millimolar range. Include a positive control (e.g., octane) and a negative control (acetone alone).

  • Initiation: Initiate the reaction by adding NADPH to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 5-15 minutes). Short reaction times are recommended to minimize the formation of secondary oxidation products.[3]

  • Quenching and Extraction: Stop the reaction by adding a quenching agent, such as a strong acid or by rapid freezing. Extract the products from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Concentrate the sample under a gentle stream of nitrogen.

  • Analysis: Analyze the product mixture by GC-MS.

Protocol 2: Chemical Oxidation of Norcarane using a Biomimetic Manganese Porphyrin Catalyst

This protocol provides a method for the chemical oxidation of norcarane, mimicking the action of cytochrome P450 enzymes.

Materials:

Procedure:

  • Reaction Setup: To a 4-mL glass vial equipped with a stir bar, add norcarane (0.2 mmol) and the manganese porphyrin catalyst (1 mol%).

  • Solvent Addition: Add 1.0 mL of acetonitrile or dichloromethane to the vial.

  • Initiation: Add iodosylbenzene (0.5 equivalents) to the mixture in one portion.

  • Reaction: Stir the mixture at room temperature for 40 minutes.

  • Work-up and Extraction: Extract the reaction mixture with pentane.

  • Drying and Analysis: Dry the combined pentane extracts over anhydrous magnesium sulfate and analyze by GC-MS.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate identification and quantification of norcarane oxidation products are critical.

Instrumentation and Columns:

  • An Agilent GC-MS system (or equivalent) is suitable.

  • A low-polarity capillary column (e.g., HP-5 or DB-5) is recommended for the separation of the various products.[1]

Sample Preparation:

  • Ensure the extracted and concentrated sample is free of water and particulate matter.

  • If necessary, derivatize alcohol products to improve their chromatographic properties, although this is often not required for these compounds.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

Data Analysis:

  • Identify products by comparing their retention times and mass spectra to those of authentic standards.

  • Quantify products using an internal standard and constructing calibration curves for each analyte.

Visualizations

Norcarane Oxidation Pathways

The following diagram illustrates the primary pathways of norcarane oxidation, leading to hydroxylated, desaturated, and rearranged products.

Norcarane_Oxidation_Pathways Norcarane Norcarane C2_Radical C2 Radical Intermediate Norcarane->C2_Radical H• abstraction at C2 C3_Radical C3 Radical Intermediate Norcarane->C3_Radical H• abstraction at C3 Rearranged_Radical Rearranged Radical (Cyclohexenylmethyl) C2_Radical->Rearranged_Radical Radical Rearrangement Norcaranol_2 2-Norcaranol C2_Radical->Norcaranol_2 Oxygen Rebound Norcaranol_3 3-Norcaranol C3_Radical->Norcaranol_3 Oxygen Rebound Norcarenes 2- & 3-Norcarene C3_Radical->Norcarenes Desaturation Rearranged_Alcohol 3-Hydroxymethylcyclohexene Rearranged_Radical->Rearranged_Alcohol Oxygen Rebound

Norcarane Oxidation Pathways.
Experimental Workflow for Enzymatic Norcarane Oxidation

This diagram outlines the general workflow for studying the enzymatic oxidation of norcarane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution (e.g., AlkB, CYP450) Reaction_Mix Combine Enzyme, Buffer, and Norcarane Enzyme_Prep->Reaction_Mix Substrate_Prep Prepare Norcarane Stock Solution Substrate_Prep->Reaction_Mix Cofactor_Prep Prepare Cofactor (e.g., NADPH) Initiation Initiate with Cofactor Cofactor_Prep->Initiation Reaction_Mix->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Quench Quench Reaction Incubation->Quench Extract Extract Products with Organic Solvent Quench->Extract Analyze Analyze by GC-MS Extract->Analyze Data Quantify Products & Determine Distribution Analyze->Data

Enzymatic Norcarane Oxidation Workflow.
Cytochrome P450 Drug Metabolism and Signaling Pathway

This diagram illustrates the central role of Cytochrome P450 enzymes in drug metabolism and the factors influencing their activity, which is critical in drug development.

CYP450_Metabolism_Pathway cluster_drug Drug Input cluster_cyp CYP450 System cluster_regulation Regulation cluster_output Metabolic Output Drug Drug (Xenobiotic) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Drug->CYP450 Metabolism Metabolites Metabolites (Active, Inactive, or Toxic) CYP450->Metabolites Phase I Oxidation Inducers Inducers (e.g., other drugs, foods) Inducers->CYP450 Increase Activity Inhibitors Inhibitors (e.g., other drugs, foods) Inhibitors->CYP450 Decrease Activity Genetics Genetic Polymorphisms Genetics->CYP450 Alters Activity Excretion Excretion Metabolites->Excretion

CYP450 Drug Metabolism Pathway.

References

Method

Application Notes and Protocols for Detecting Rearrangement Products from Norcarane Probes

For Researchers, Scientists, and Drug Development Professionals Introduction Norcarane (B1199111) (bicyclo[4.1.0]heptane) is a valuable mechanistic probe used to investigate enzyme-catalyzed oxidation reactions.[1][2][3]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane (B1199111) (bicyclo[4.1.0]heptane) is a valuable mechanistic probe used to investigate enzyme-catalyzed oxidation reactions.[1][2][3] Its utility lies in its ability to distinguish between different reactive intermediates, specifically radical and cationic species, formed during enzymatic processes.[1][2] The distribution of oxidation products, particularly the formation of characteristic rearrangement products, provides critical insights into the reaction mechanism employed by enzymes such as cytochrome P450s and non-heme diiron hydroxylases.[1][3] This application note provides detailed protocols for the use of norcarane probes, from the enzyme assay to the analysis of rearrangement products, to aid researchers in elucidating enzymatic mechanisms.

Principle of the Assay

The core principle of using norcarane as a mechanistic probe is that the oxidation of the norcarane molecule can proceed through different pathways, each yielding a unique set of products. The three primary mechanisms are:

  • Concerted Insertion: A direct insertion of an oxygen atom into a C-H bond, which typically leads to the formation of 2- and 3-norcaranols without any rearrangement.

  • Radical Abstraction-Recombination: The abstraction of a hydrogen atom by the enzyme's reactive species generates a short-lived radical intermediate. This radical can either recombine with the hydroxyl group to form norcaranols or undergo a rapid ring-opening rearrangement to form (2-cyclohexenyl)methanol.[2] The rate of this rearrangement is known, allowing it to be used as a "radical clock" to estimate the lifetime of the radical intermediate.[4]

  • Cationic Pathway: The formation of a cationic intermediate can lead to a different ring-opening rearrangement, yielding 3-cycloheptenol.[2]

By identifying and quantifying the distribution of these products, particularly the ratio of rearranged to unrearranged products, researchers can infer the nature of the chemical intermediates and the underlying enzymatic mechanism.

Reaction Pathways

The following diagram illustrates the key reaction pathways for the oxidation of norcarane, leading to the formation of unrearranged and rearranged products indicative of radical and cationic intermediates.

Norcarane_Pathways cluster_start cluster_intermediates cluster_products Norcarane Norcarane Radical Norcaranyl Radical Intermediate Norcarane->Radical H• abstraction Cation Norcaranyl Cationic Intermediate Norcarane->Cation Two-electron oxidation Norcaranols 2- & 3-Norcaranols (Unrearranged) Norcarane->Norcaranols Concerted insertion Radical->Norcaranols Hydroxyl rebound Radical_Product (2-cyclohexenyl)methanol (Radical Rearrangement) Radical->Radical_Product Ring-opening rearrangement Cationic_Product 3-cycloheptenol (Cationic Rearrangement) Cation->Cationic_Product Ring-opening rearrangement

Caption: Reaction pathways of norcarane oxidation.

Experimental Workflow

The overall workflow for detecting rearrangement products from norcarane probes involves the enzymatic reaction, extraction of products, and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental_Workflow Start Start: Prepare Enzyme and Reagents Enzyme_Assay 1. Enzyme Assay with Norcarane Probe - Incubate enzyme, norcarane, and cofactors - Control reactions (no enzyme, no cofactor) Start->Enzyme_Assay Quench 2. Quench the Reaction - Add quenching agent (e.g., strong acid or base) Enzyme_Assay->Quench Extraction 3. Product Extraction - Extract with an organic solvent (e.g., methylene (B1212753) chloride) - Add internal standard Quench->Extraction Derivatization 4. (Optional) Derivatization - Convert alcohols to esters for better GC analysis Extraction->Derivatization GCMS 5. GC-MS Analysis - Separate and identify products - Quantify product peaks Extraction->GCMS Direct analysis Derivatization->GCMS Data_Analysis 6. Data Analysis - Calculate product yields and ratios - Determine reaction mechanism GCMS->Data_Analysis

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Norcarane Synthesis via the Simmons-Smith Reaction

Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked qu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of norcarane (B1199111) (bicyclo[4.1.0]heptane) and other cyclopropanated products.

Troubleshooting Guide

Low yields in the Simmons-Smith reaction are a common issue. This guide outlines potential causes and their solutions to help you optimize your experimental outcomes.

IssuePotential CauseRecommended SolutionExpected Outcome
Low to No Product Yield Inactive Zinc-Copper CoupleEnsure the zinc-copper couple is freshly prepared and highly active. Use of ultrasound can sometimes improve activation.[1]Increased formation of the active organozinc carbenoid, leading to a higher yield.
Poor Quality of Diiodomethane (B129776)Use freshly distilled or high-purity diiodomethane.[1]Ensures the key reagent is reactive and free of inhibitors.
Presence of Moisture or AirAll glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2]Prevents quenching of the reactive organozinc intermediate.
Low Reaction TemperatureGradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress.[1]Can increase the reaction rate, but be cautious of potential side reactions.
Incomplete Conversion of Starting Material Insufficient ReagentUse a slight excess of the Simmons-Smith reagent (e.g., 1.2–1.5 equivalents).[1]Drives the reaction to completion.
Short Reaction TimeMonitor the reaction by TLC or GC and allow it to proceed for a longer duration if necessary.[1]Ensures the reaction has sufficient time to complete.
Low Substrate ReactivityConsider using a more reactive reagent system, such as the Furukawa (Et₂Zn/CH₂I₂) or Shi modification.[1]More reactive carbenoids can improve yields for less reactive alkenes.[3]
Formation of Unexpected Byproducts Methylation of HeteroatomsAlcohols or other heteroatoms in the substrate can be methylated. This is more common with excess reagent or prolonged reaction times.[4]Use of stoichiometric amounts of the reagent can minimize this side reaction.
Poor DiastereoselectivityReaction temperature is too high.Lowering the reaction temperature can often improve diastereoselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed or low-yielding Simmons-Smith reaction?

A1: The most frequent issue is the low activity of the zinc reagent, particularly the zinc-copper couple.[1] For the classic Simmons-Smith reaction, it is crucial that the zinc-copper couple is freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid intermediate.[1] Inactivity can stem from poorly activated zinc dust or degradation of the reagent from exposure to air and moisture.[1]

Q2: How can I improve the conversion rate if my reaction is sluggish?

A2: To address a sluggish or incomplete reaction, you can:

  • Increase the reaction temperature: If the reaction is running at a low temperature (e.g., 0 °C), a gradual increase may improve the rate. However, be aware that higher temperatures might promote side reactions.[1]

  • Extend the reaction time: Some substrates inherently react more slowly. Monitor the reaction's progress using TLC or GC/MS and extend the time as needed.[1]

  • Use a more reactive reagent: The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), is often faster and more reproducible.[1][4]

  • Choose the right solvent: Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended. Basic solvents can decrease the reaction rate.[1][5]

Q3: I'm observing the formation of byproducts. What are they and how can I minimize them?

A3: A common byproduct is the methylation of heteroatoms like alcohols present in the substrate, which can be caused by the electrophilic nature of the zinc carbenoid.[4] This is more likely to occur with an excess of the Simmons-Smith reagent or extended reaction times. To minimize this, use a stoichiometric amount of the reagent.

Q4: Can the stereochemistry of the alkene be controlled in the product?

A4: Yes, the Simmons-Smith reaction is stereospecific. The configuration of the double bond in the starting alkene is preserved in the cyclopropane (B1198618) product.[2][4] For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted product.[2]

Q5: Are there any safety precautions I should be aware of?

A5: Diiodomethane is toxic and dense; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2] The Furukawa modification using diethylzinc requires extra caution as it is pyrophoric. All procedures should be carried out under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of Norcarane using the Classical Simmons-Smith Reaction

This protocol is adapted from the procedure reported by Smith and Simmons.[6]

A. Preparation of the Zinc-Copper Couple:

  • In a 500-mL Erlenmeyer flask with a magnetic stirrer, add 49.2 g of zinc powder and 40 mL of 3% hydrochloric acid.

  • Stir the mixture rapidly for 1 minute, then decant the supernatant.

  • Wash the zinc powder with three more 40-mL portions of 3% hydrochloric acid, followed by five 100-mL portions of distilled water.

  • Treat the washed zinc powder with two 75-mL portions of 2% aqueous copper sulfate (B86663) solution.

  • Wash the resulting couple with five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and five 100-mL portions of absolute ether.

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.

  • Store the zinc-copper couple in a vacuum desiccator over phosphorus pentoxide overnight before use.

B. Synthesis of Norcarane:

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a drying tube, place 46.8 g of the prepared zinc-copper couple and 250 mL of anhydrous ether.

  • Add a crystal of iodine and stir until the brown color disappears.

  • Add a mixture of 53.3 g of cyclohexene (B86901) and 190 g of methylene (B1212753) iodide in one portion.

  • Gently reflux the reaction mixture with stirring. An exothermic reaction should commence within 30-45 minutes.

  • After the exotherm subsides (about 30 minutes), continue to stir under reflux for 15 hours.

  • Cool the reaction mixture and decant the ethereal solution from the unreacted zinc.

  • Wash the remaining zinc with two 50-mL portions of ether and combine the ethereal solutions.

  • Wash the combined ether solution successively with 5% aqueous sodium hydroxide, water, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • The crude product can be purified by distillation to yield norcarane.

Protocol 2: Furukawa Modification for Cyclopropanation

This modification often provides better reproducibility and is effective for a wider range of substrates.[7]

Materials:

  • Allylic alcohol or other alkene substrate

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate)

Procedure:

  • Dissolve the alkene substrate in anhydrous CH₂Cl₂ under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add the diethylzinc solution (2.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_zn_cu Prepare Zinc-Copper Couple mix_reagents Combine Zn-Cu, Ether, and Iodine prep_zn_cu->mix_reagents activate_zn Activate Zinc with HCl deposit_cu Deposit Copper with CuSO4 activate_zn->deposit_cu 1. wash_dry Wash and Dry deposit_cu->wash_dry 2. wash_dry->prep_zn_cu 3. add_reactants Add Cyclohexene and Diiodomethane mix_reagents->add_reactants 4. reflux Reflux and Stir add_reactants->reflux 5. quench Quench Reaction reflux->quench extract Extract with Ether quench->extract 6. wash Wash Organic Layer extract->wash 7. dry_concentrate Dry and Concentrate wash->dry_concentrate 8. purify Purify by Distillation dry_concentrate->purify 9.

Caption: Experimental workflow for the Simmons-Smith synthesis of norcarane.

Simmons_Smith_Mechanism reagents CH₂I₂ + Zn(Cu) carbenoid Formation of Iodomethylzinc Iodide (ICH₂ZnI) reagents->carbenoid Step 1: Carbenoid Formation transition_state Three-Centered 'Butterfly' Transition State carbenoid->transition_state alkene Alkene (Cyclohexene) alkene->transition_state Step 2: Concerted Addition product Cyclopropane (Norcarane) + ZnI₂ transition_state->product Step 3: Ring Formation

Caption: Mechanism of the Simmons-Smith reaction.

Troubleshooting_Flowchart start Low Norcarane Yield check_reagent Is the Zn-Cu couple freshly prepared and active? start->check_reagent prepare_reagent Prepare fresh Zn-Cu couple. check_reagent->prepare_reagent No check_conditions Are reaction conditions anhydrous? check_reagent->check_conditions Yes prepare_reagent->check_conditions dry_glassware Oven-dry glassware and use inert atmosphere. check_conditions->dry_glassware No check_temp Is the reaction temperature optimal? check_conditions->check_temp Yes dry_glassware->check_temp optimize_temp Gradually increase temperature. check_temp->optimize_temp No consider_modification Consider Furukawa or Shi modification. check_temp->consider_modification Yes success Improved Yield optimize_temp->success consider_modification->success

Caption: Troubleshooting logic for improving Simmons-Smith reaction yield.

References

Optimization

Technical Support Center: Synthesis of Substituted Norcaranes

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted norcaran...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted norcaranes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted norcaranes, offering potential causes and solutions.

Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation

Potential Cause Troubleshooting Steps
Inactive Zinc Reagent The activity of the zinc reagent is a frequent cause of low yields.[1][2] For the classic Simmons-Smith reaction, ensure the zinc-copper couple is freshly prepared and highly active.[1] Consider using ultrasound to enhance activation. For the Furukawa modification, use a fresh, high-quality solution of diethylzinc (B1219324).[3]
Presence of Moisture or Air Organozinc reagents are sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Use anhydrous solvents.
Poor Quality Dihaloalkane The purity of diiodomethane (B129776) or other dihaloalkanes is crucial. Use freshly distilled or high-purity reagents.[1]
Low Substrate Reactivity Electron-deficient alkenes can be less reactive under traditional Simmons-Smith conditions.[4] Consider switching to a more reactive modification, such as the Furukawa or Shi modification.[1][5] The Shi modification is particularly effective for unfunctionalized and electron-deficient alkenes.[3][5]
Inappropriate Solvent The choice of solvent can impact the reaction rate. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally recommended.[2][6] Basic solvents can decrease the reaction rate.[2]
Low Reaction Temperature If the reaction is sluggish, a low temperature may be the cause. Gradually increasing the temperature in 5-10 °C increments while monitoring the reaction can improve the rate.[1]

Issue 2: Poor Diastereoselectivity in Cyclopropanation

Potential Cause Troubleshooting Steps
High Reaction Temperature Higher temperatures can lead to a decrease in diastereoselectivity.[1] Running the reaction at a lower temperature (e.g., 0 °C or below) can improve selectivity.[1]
Absence of a Directing Group For substrates with the potential for diastereoselection, the presence and nature of a directing group (e.g., a hydroxyl group in an allylic alcohol) is critical. The zinc reagent coordinates to the oxygen, delivering the carbene to one face of the double bond.[7][8]
Steric Hindrance The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation generally occurring on the less hindered face of the alkene.[1] Analyze the substrate's steric profile to predict the likely outcome.
Choice of Catalyst/Reagent The choice of catalyst in transition metal-catalyzed cyclopropanations significantly influences diastereoselectivity. For rhodium-catalyzed reactions, the ligand on the rhodium center is key.[9] In some cases, catalyst-controlled diastereoselectivity reversal can be achieved.[10]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution of Diastereomers Diastereomers of substituted norcaranes can have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging.[11]
- Modify Stationary Phase: If separation on silica gel is poor, try using deactivated silica gel (treated with triethylamine) or a different stationary phase like alumina.[1] Diol-bonded silica can also offer different selectivity for polar compounds.[11]
- Optimize Mobile Phase: Carefully optimize the solvent system for thin-layer chromatography (TLC) before attempting column chromatography. A shallow gradient or isocratic elution may be necessary.[11]
- Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., C18) for separating less polar compounds.[12]
Product Instability on Silica Gel Some cyclopropane-containing molecules can be sensitive to the acidic nature of silica gel, leading to degradation.[1] Use deactivated silica gel or an alternative stationary phase like alumina.[1]
Presence of Structurally Similar Impurities Side products from the reaction can be difficult to separate from the desired product. Optimize the reaction conditions to minimize side reactions before focusing on purification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted norcaranes?

A1: The most common methods for synthesizing substituted norcaranes involve the cyclopropanation of a corresponding substituted cyclohexene (B86901). The primary techniques are:

  • Simmons-Smith Reaction and its Modifications: This classic method uses an organozinc carbenoid.[5] The Furukawa modification, employing diethylzinc and diiodomethane, is often preferred for its higher reactivity and reproducibility.[3][13]

  • Transition Metal-Catalyzed Cyclopropanation: This approach often utilizes diazo compounds as carbene precursors in the presence of catalysts based on rhodium, copper, or cobalt.[2][4][9] These methods can offer excellent control over stereoselectivity.[9]

  • Intramolecular Cyclization: Norcarane (B1199111) scaffolds can also be formed through intramolecular cyclization reactions.[14]

Q2: How can I improve the regioselectivity of cyclopropanation on a polyalkene substrate?

A2: Achieving high regioselectivity on substrates with multiple double bonds can be challenging with traditional Simmons-Smith conditions, which show poor steric discrimination.[4] Transition metal catalysis offers a powerful solution. For instance, cobalt-catalyzed Simmons-Smith type reactions can effectively discriminate between alkenes based on their substitution pattern, allowing for the selective monocyclopropanation of polyenes.[15]

Q3: What are some common side reactions in the synthesis of substituted norcaranes?

A3: Depending on the synthetic method, several side reactions can occur:

  • In Simmons-Smith reactions, the Lewis acidic byproduct, zinc iodide (ZnI₂), can cause rearrangement of acid-sensitive products.[2] Methylation of heteroatoms like alcohols can also be observed with excess reagent and long reaction times.[5]

  • In transition metal-catalyzed reactions using diazo compounds, side reactions such as [3+2] cycloaddition and C-H insertion have been observed, particularly with diazomalonates.[9]

Q4: What analytical techniques are best for characterizing substituted norcaranes?

A4: A combination of spectroscopic and chromatographic techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and stereochemistry of the norcarane product. 2D NMR techniques like COSY, HSQC, and HMBC can provide more detailed structural information.[16]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the product.[16]

  • Chromatography: GC and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the product and separate isomers.[16] Chiral HPLC is necessary for determining enantiomeric excess.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the substituted norcarane.[16]

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for various cyclopropanation reactions relevant to the synthesis of substituted norcaranes.

Table 1: Diastereoselectivity in Simmons-Smith Type Reactions

Substrate TypeReagent SystemDiastereomeric Ratio (syn:anti)Reference(s)
(Z)-Disubstituted Allylic AlcoholsZn-Cu, CH₂I₂>200:1[8]
(E)-Disubstituted Allylic AlcoholsZn-Cu, CH₂I₂<2:1[8]
Macrocyclic (E)-Allylic AlcoholEt₂Zn, CH₂I₂Complete Diastereocontrol[8]

Table 2: Stereoselectivity in Transition Metal-Catalyzed Cyclopropanations

| Catalyst System | Substrate Type | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference(s) | | :--- | :--- | :--- | :--- | | Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | High | Up to 98% |[18] | | Chiral Iron Porphyrin | Aryl- and Heteroatom-Substituted Olefins | 98 to >99% de (trans) | 98 to >99% ee (1S, 2S) |[14] | | (DHQ)₂AQN (Organocatalyst) | 4-Arylidenepyrazol-5-ones | 60:40 to >95:5 | 26-93% |[17] |

Experimental Protocols

Protocol 1: Furukawa Modification of the Simmons-Smith Reaction for Cyclopropanation of an Allylic Alcohol

This protocol is a representative procedure for the diastereoselective cyclopropanation of an allylic alcohol, such as (E)-but-2-en-1-ol, to form the corresponding substituted norcarane precursor.[7]

Materials:

  • (E)-but-2-en-1-ol (crotyl alcohol)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add the allylic alcohol (1.0 equivalent) and anhydrous DCM to an oven-dried flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath.

  • To the stirred solution, add diiodomethane (2.0 - 3.0 equivalents).

  • Carbenoid Formation: Slowly add the 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) to the mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. This can be an exothermic process.[3]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or distillation to yield the desired cyclopropanol.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound

This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of a substituted cyclohexene using a diazoacetate.

Materials:

  • Substituted cyclohexene

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄] or other suitable rhodium(II) catalyst

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere, add the substituted cyclohexene (1.0-1.5 equivalents), the rhodium catalyst (0.1-1 mol%), and the anhydrous solvent.

  • Addition of Diazo Compound: Add the ethyl diazoacetate (1.0 equivalent), typically as a solution in the reaction solvent, to the reaction mixture via a syringe pump over several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction: Stir the reaction mixture at the desired temperature (often room temperature) until the diazo compound is fully consumed (indicated by the disappearance of its characteristic yellow color and confirmed by TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the substituted norcarane.

Visualizations

experimental_workflow_simmons_smith cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware mix_alkene Mix Alkene & CH2I2 in Anhydrous DCM prep_reagents->mix_alkene Inert Atmosphere cool Cool to 0 °C mix_alkene->cool add_et2zn Slowly Add Et2Zn (Carbenoid Formation) cool->add_et2zn react Warm to RT Stir 12-24h add_et2zn->react quench Quench with aq. NH4Cl at 0 °C react->quench Monitor by TLC/GC extract Extract with DCM Wash with NaHCO3 & Brine quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Purify via Chromatography or Distillation dry_conc->purify troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Yield in Simmons-Smith Rxn inactive_zn Inactive Zn Reagent? start->inactive_zn impure_ch2i2 Impure Dihaloalkane? start->impure_ch2i2 wet_solvent Moisture Present? start->wet_solvent low_temp Temperature Too Low? start->low_temp wrong_solvent Inappropriate Solvent? start->wrong_solvent low_reactivity Low Substrate Reactivity? start->low_reactivity sol_zn Use freshly activated Zn-Cu or fresh Et2Zn inactive_zn->sol_zn sol_ch2i2 Distill or use high-purity reagent impure_ch2i2->sol_ch2i2 sol_wet Use anhydrous solvents & inert atmosphere wet_solvent->sol_wet sol_temp Gradually increase reaction temperature low_temp->sol_temp sol_solvent Use non-coordinating solvent (e.g., DCM) wrong_solvent->sol_solvent sol_reactivity Switch to Furukawa or Shi modification low_reactivity->sol_reactivity

References

Troubleshooting

Technical Support Center: Preparation of Norcarane via Simmons-Smith Reaction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Norcarane, primarily through the Simmons-Smith reaction. This reso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Norcarane, primarily through the Simmons-Smith reaction. This resource is intended for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of Norcarane in my Simmons-Smith reaction. What are the potential causes and how can I improve it?

A1: Low yields in the Simmons-Smith reaction for Norcarane synthesis can stem from several factors, primarily related to the reagents and reaction conditions. Here’s a troubleshooting guide:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the reactive organozinc carbenoid.

    • Solution: Always use a freshly prepared and activated zinc-copper couple. Activation is typically achieved by washing zinc dust with an acid (e.g., HCl) to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate (B86663) solution. Ensure the couple is thoroughly dried before use.

  • Presence of Moisture: The organozinc intermediates are highly sensitive to moisture.

    • Solution: All glassware should be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Impure Reagents: The purity of cyclohexene (B86901) and diiodomethane (B129776) can significantly impact the reaction outcome.

    • Solution: Use freshly distilled cyclohexene and diiodomethane. Store diiodomethane over a piece of copper wire to prevent decomposition.

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like GC-MS or TLC. If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, though be aware that higher temperatures can promote side reactions.

Q2: I have noticed the formation of a polymeric byproduct in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a polymeric substance, often polymethylene, is a known side reaction in the Simmons-Smith reaction. This occurs from the self-polymerization of the methylene (B1212753) carbene equivalent.

  • Cause: This side reaction is more prevalent in basic solvents like tetrahydrofuran (B95107) (THF) or when using triethylamine.[1] These solvents can interact with the organozinc intermediate in a way that promotes polymerization over cyclopropanation.

  • Troubleshooting:

    • Solvent Choice: Use non-coordinating solvents such as diethyl ether or dichloromethane (B109758) (DCM)[2]. These solvents do not compete with the alkene for the zinc carbenoid.

    • Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can increase the rate of side reactions.

    • Reagent Addition: In some cases, slow addition of the diiodomethane to the mixture of zinc-copper couple and cyclohexene can help maintain a low concentration of the reactive intermediate, favoring the bimolecular reaction with the alkene over polymerization.

Q3: My starting material contains a hydroxyl group, and I am observing methylation of this group as a side reaction. How can I avoid this?

A3: Methylation of heteroatoms, such as the oxygen in a hydroxyl group, is a possible side reaction due to the electrophilic nature of the zinc carbenoid intermediate.[3] This is more likely to occur with prolonged reaction times and an excess of the Simmons-Smith reagent.[3]

  • Troubleshooting:

    • Stoichiometry: Use a minimal excess of the diiodomethane and zinc-copper couple (e.g., 1.1-1.2 equivalents).

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reagent.

    • Protecting Groups: If the hydroxyl group is not essential for directing the cyclopropanation, consider protecting it with a suitable protecting group that is stable to the reaction conditions and can be easily removed afterward.

    • Alternative Reagents: The Charette modification of the Simmons-Smith reaction, which uses aryldiazo compounds instead of diiodomethane, can be useful for substrates with alcohol functionalities as it is known to be less prone to deprotonating alcohols.[3]

Q4: Besides polymethylene and methylation products, what other side products can be formed?

A4: While the Simmons-Smith reaction is generally clean, other minor side products can arise:

  • Methane, Ethane, and Ethylene: These gaseous byproducts can be formed from the decomposition of the organozinc reagent, particularly in the presence of protic impurities or when using certain solvents.[1]

    • Prevention: Ensure anhydrous conditions and use appropriate non-basic solvents.

  • Products from Lewis Acid-Catalyzed Rearrangements: The byproduct zinc iodide (ZnI₂) is a Lewis acid and can potentially catalyze the rearrangement of acid-sensitive substrates or products.[3]

    • Mitigation: To minimize the effect of ZnI₂, you can:

      • Use the Furukawa modification (diethylzinc instead of zinc-copper couple), which can then be quenched with excess Et₂Zn to form the less acidic EtZnI.[3]

      • Quench the reaction with pyridine (B92270), which acts as a scavenger for ZnI₂.[3]

Data Presentation

While specific quantitative data for all side reactions in the preparation of Norcarane is not extensively documented in a comparative format, the following table summarizes the qualitative impact of various parameters on the formation of side products.

ParameterEffect on Norcarane YieldEffect on Polymethylene FormationEffect on Heteroatom MethylationRecommended Action
Zinc-Copper Couple Activity High activity increases yieldNo direct effect, but inactive couple leads to low conversionNo direct effectUse freshly prepared, highly active couple
Moisture Decreases yield significantlyCan promote reagent decompositionCan promote reagent decompositionEnsure anhydrous conditions
Solvent Basicity (e.g., THF) Can decrease yield[1]Increases formation[1]No significant reported effectUse non-basic solvents like diethyl ether or DCM[2]
Reaction Temperature Optimal temperature maximizes yieldHigher temperatures can increase formationHigher temperatures can increase rateMaintain optimal reaction temperature (e.g., refluxing ether)
Excess Reagent/Reaction Time Slight excess can ensure completionCan increase formationSignificantly increases methylation[3]Use minimal excess and monitor reaction to avoid long times
Presence of ZnI₂ No direct effect on formationNo direct effectNo direct effect, but can cause other rearrangements[3]Quench with pyridine or use Furukawa modification with excess Et₂Zn[3]

Experimental Protocols

Detailed Methodology for the Preparation of Norcarane via the Simmons-Smith Reaction

This protocol is adapted from the procedure reported in Organic Syntheses.

A. Preparation of Zinc-Copper Couple:

  • In a flask equipped with a magnetic stirrer, add zinc powder (0.75 g atom).

  • Add 3% hydrochloric acid (40 mL) and stir vigorously for 1 minute. Decant the supernatant.

  • Repeat the acid wash three more times.

  • Wash the zinc powder with distilled water (5 x 100 mL portions).

  • Treat the zinc powder with a 2% aqueous copper sulfate solution (2 x 75 mL portions).

  • Wash the resulting zinc-copper couple with distilled water (5 x 100 mL portions), followed by absolute ethanol (B145695) (4 x 100 mL portions), and finally with absolute ether (5 x 100 mL portions).

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction.

  • Store the dried zinc-copper couple in a vacuum desiccator over phosphorus pentoxide overnight before use.

B. Synthesis of Norcarane:

  • To a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (protected with a drying tube), add the zinc-copper couple (46.8 g, 0.72 g atom) and 250 mL of anhydrous ether.

  • Add a crystal of iodine and stir until the brown color disappears. This activates the zinc surface.

  • Add a mixture of cyclohexene (53.3 g, 0.65 mole) and diiodomethane (190 g, 0.71 mole) in one portion.

  • Gently heat the mixture to reflux with stirring. An exothermic reaction should commence within 30-45 minutes, which may require temporary removal of the external heating.

  • After the exothermic reaction subsides (approximately 30 minutes), continue stirring under reflux for 15 hours.

  • After cooling, decant the ether solution from the solid residues. Wash the solids with two 30-mL portions of ether and combine the ether fractions.

  • Wash the combined ether solution with two 100-mL portions of saturated ammonium (B1175870) chloride solution, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure Norcarane.

Mandatory Visualization

Simmons_Smith_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Cyclohexene Cyclohexene TransitionState "Butterfly" Transition State Cyclohexene->TransitionState CH2I2_ZnCu CH₂I₂ / Zn(Cu) Carbenoid Organozinc Carbenoid (ICH₂ZnI) CH2I2_ZnCu->Carbenoid Carbenoid->TransitionState Carbenoid_side Organozinc Carbenoid (ICH₂ZnI) Norcarane Norcarane (Desired Product) TransitionState->Norcarane ZnI2 ZnI₂ (Byproduct) TransitionState->ZnI2 ZnI2_side ZnI₂ (Lewis Acid) Polymethylene Polymethylene Carbenoid_side->Polymethylene Self-reaction (favored in basic solvents) Methylation Heteroatom Methylation (e.g., R-OH -> R-OCH₃) Carbenoid_side->Methylation With heteroatoms (e.g., alcohols) Rearrangement Acid-catalyzed Rearrangement ZnI2_side->Rearrangement Catalyzes

Reaction pathways in Norcarane synthesis.

References

Optimization

Technical Support Center: Optimization of Norcarane Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Norcaran...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Norcarane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Norcarane synthesis, and what are its key reagents?

A1: The most prevalent method for synthesizing Norcarane is the Simmons-Smith reaction.[1][2] This reaction involves the cyclopropanation of an alkene, in this case, cyclohexene (B86901), using a carbenoid reagent. The key reagents are diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu).[1][3] The zinc-copper couple reacts with diiodomethane to form an organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI), which is the active cyclopropanating agent.[4][5]

Q2: I am experiencing very low to no yield of Norcarane. What are the potential causes?

A2: Low or no product yield is a common issue and can often be attributed to the following factors:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the reaction's success. If it is not freshly prepared or has been exposed to air and moisture, its reactivity can be significantly diminished.[6]

  • Poor Quality of Diiodomethane: The purity of diiodomethane is important. Using freshly distilled or high-purity diiodomethane is recommended.[6]

  • Presence of Moisture: The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Low Reaction Temperature: While the reaction is often initiated at room temperature, it can sometimes be sluggish. A gentle reflux may be necessary to drive the reaction to completion.[5][6]

  • Insufficient Reaction Time: Some substrates may react slower. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extending the reaction time can lead to higher conversion.[6]

Q3: How can I prepare a highly active zinc-copper couple?

A3: A reproducible method for preparing an active zinc-copper couple involves treating zinc powder with a copper salt solution. A common procedure is to wash zinc dust with an acidic solution to activate it, followed by treatment with a copper(II) sulfate (B86663) solution.[5] Another reported method involves treating zinc powder with copper(II) acetate (B1210297) monohydrate in hot acetic acid.[4]

Q4: Are there any alternative, more reactive reagents for the Simmons-Smith reaction?

A4: Yes, modifications to the classical Simmons-Smith reaction exist to enhance reactivity. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane, is often faster and more reproducible than the traditional zinc-copper couple method.[2][6] This modification is particularly effective for less reactive alkenes.

Q5: I am observing unexpected byproducts in my reaction. What could they be, and how can I minimize them?

A5: A common byproduct in Simmons-Smith reactions is the methylation of heteroatoms, such as alcohols, present in the substrate. This occurs due to the electrophilic nature of the zinc carbenoid, especially with excess reagent or prolonged reaction times.[2] To minimize this, use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction closely to avoid unnecessarily long reaction times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couplePrepare the zinc-copper couple fresh for each reaction. Ensure it is not exposed to air or moisture.[6]
Poor quality of diiodomethaneUse freshly distilled or high-purity diiodomethane.[6]
Presence of moistureThoroughly flame-dry all glassware and run the reaction under an inert atmosphere (nitrogen or argon).[6]
Low reaction temperatureGently reflux the reaction mixture after the initial exothermic phase.[5]
Sluggish or Incomplete Reaction Low substrate reactivityConsider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[2][6]
Insufficient reaction timeMonitor the reaction progress by TLC or GC and extend the reaction time as needed.[6]
Formation of Side Products Methylation of heteroatomsUse a stoichiometric amount of the cyclopropanating agent and avoid prolonged reaction times.[2]

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from a procedure described in Organic Syntheses.[5]

  • Place 49.2 g (0.75 g atom) of zinc powder in a 500-mL Erlenmeyer flask equipped with a magnetic stirrer.

  • Add 40 mL of 3% hydrochloric acid and stir the mixture rapidly for 1 minute.

  • Decant the supernatant liquid.

  • Repeat the acid wash with three additional 40-mL portions of 3% hydrochloric acid.

  • Wash the zinc powder successively with five 100-mL portions of distilled water.

  • Treat the zinc powder with two 75-mL portions of 2% aqueous copper sulfate solution, stirring well.

  • Wash the resulting zinc-copper couple with five 100-mL portions of distilled water.

  • Wash the couple with four 100-mL portions of absolute ethanol.

  • Finally, wash with five 100-mL portions of absolute ether.

  • The activated zinc-copper couple should be used immediately.

Protocol 2: Synthesis of Norcarane via Simmons-Smith Reaction

This protocol is a generalized procedure based on established methods.[5]

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, place the freshly prepared zinc-copper couple (from 0.72 g atom of zinc).

  • Add 250 mL of anhydrous ether to the flask.

  • Add a crystal of iodine and stir until the brown color disappears. This indicates the activation of the zinc.

  • In the dropping funnel, prepare a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of diiodomethane.

  • Add the mixture from the dropping funnel to the stirred suspension of the zinc-copper couple.

  • Heat the reaction mixture to a gentle reflux. An exothermic reaction should commence within 30-45 minutes. External heating may need to be removed temporarily.

  • After the exothermic reaction subsides (approximately 30 minutes), continue to stir the mixture under reflux for 15 hours.

  • Cool the reaction mixture and filter to remove the zinc salts. Wash the filter cake with ether.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain Norcarane.

Visual Guides

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Activate Zinc Powder (HCl Wash) B Prepare Zinc-Copper Couple (CuSO4 Treatment) A->B D Charge Reactor with Zn-Cu Couple & Ether B->D C Dry Glassware & Solvents C->D E Add Cyclohexene & Diiodomethane D->E F Reflux Reaction Mixture E->F G Quench & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Purify Norcarane (Distillation) I->J

Caption: Experimental workflow for Norcarane synthesis.

troubleshooting_guide Start Low Norcarane Yield? Cause1 Inactive Zn-Cu Couple? Start->Cause1 Solution1 Prepare fresh Zn-Cu couple. Cause1->Solution1 Yes Cause2 Moisture Contamination? Cause1->Cause2 No End Yield Improved Solution1->End Solution2 Use oven-dried glassware and an inert atmosphere. Cause2->Solution2 Yes Cause3 Sluggish Reaction? Cause2->Cause3 No Solution2->End Solution3 Increase reaction time or use Furukawa modification. Cause3->Solution3 Yes Cause4 Impure Reagents? Cause3->Cause4 No Solution3->End Solution4 Use high-purity or distilled diiodomethane. Cause4->Solution4 Yes Solution4->End

Caption: Troubleshooting guide for low Norcarane yield.

References

Troubleshooting

troubleshooting Norcarane instability under acidic conditions

Welcome to the technical support center for Norcarane (B1199111). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the stability of norcarane, pa...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norcarane (B1199111). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the stability of norcarane, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving a norcarane moiety is showing unexpected byproducts. Could the acidic conditions be the cause?

A1: Yes, it is highly probable. The cyclopropane (B1198618) ring in the norcarane structure is susceptible to acid-catalyzed ring-opening and rearrangement reactions. Even mildly acidic conditions can initiate decomposition, leading to a mixture of isomeric products.

Q2: What is the general mechanism of norcarane decomposition in the presence of acid?

A2: The decomposition is typically initiated by the protonation of the cyclopropane ring, which can occur on one of the carbon-carbon bonds. This forms a transient protonated cyclopropane (PCP+) intermediate. This intermediate is unstable and can undergo rapid rearrangement to form a more stable carbocation. The carbocation can then be trapped by any nucleophile present in the reaction mixture (e.g., solvent, counter-ion of the acid) or undergo elimination to form various unsaturated products.

Q3: What are the likely decomposition products of norcarane under acidic conditions?

A3: While specific product distribution can vary based on the reaction conditions, the acid-catalyzed decomposition of norcarane can lead to a variety of rearranged products. Based on the general principles of cyclopropane ring-opening and carbocation rearrangements, likely products include cyclohexene (B86901) derivatives and cycloheptene (B1346976) derivatives. For example, protonation and cleavage of the C1-C7 or C6-C7 bond could lead to a secondary carbocation on the cyclohexane (B81311) ring, which could rearrange further. Cleavage of the C1-C6 bond could lead to a cycloheptyl cation, which would then form cycloheptene derivatives.

Q4: How do reaction parameters like acid strength, temperature, and solvent affect norcarane stability?

A4: The rate and pathway of decomposition are significantly influenced by several factors:

  • Acid Strength: Stronger acids (lower pKa) will protonate the cyclopropane ring more readily, leading to a faster rate of decomposition.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including the decomposition of norcarane.

  • Solvent: Protic and polar solvents can stabilize the carbocationic intermediates, potentially favoring certain rearrangement pathways. Nucleophilic solvents can also participate in the reaction by trapping the carbocation.

  • Reaction Time: Prolonged exposure to acidic conditions will naturally lead to a greater extent of decomposition.

Troubleshooting Guides

Guide 1: Diagnosing Norcarane Instability

If you suspect your norcarane-containing compound is degrading, follow these steps to diagnose the issue.

Symptoms:

  • Appearance of multiple new spots on Thin Layer Chromatography (TLC).

  • Broad or unexpected peaks in Gas Chromatography (GC) or Liquid Chromatography (LC) analysis.

  • Complex and difficult-to-interpret Nuclear Magnetic Resonance (NMR) spectra.

  • Low yield of the desired product.

Diagnostic Workflow:

start Suspected Norcarane Instability check_ph Measure pH of Reaction Mixture start->check_ph is_acidic Is pH < 7? check_ph->is_acidic not_acidic Instability likely due to other factors (e.g., temperature, oxidants). is_acidic->not_acidic No run_control Run a Control Experiment without Acid is_acidic->run_control Yes compare_results Compare with Original Reaction (TLC, GC-MS) run_control->compare_results decomposition_confirmed Decomposition Confirmed in Acidic Conditions compare_results->decomposition_confirmed Decomposition Observed no_decomposition Acid is not the primary cause of instability. compare_results->no_decomposition No Significant Decomposition Norcarane Norcarane Protonation Protonation (H⁺) Norcarane->Protonation PCP Protonated Cyclopropane Intermediate Protonation->PCP Carbocation Rearranged Carbocation(s) PCP->Carbocation Products Decomposition Products (e.g., Cyclohexene/Cycloheptene derivatives) Carbocation->Products

Optimization

Technical Support Center: Purification of Norcarane Derivatives

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of norcarane (B1199111) derivatives. Below you...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of norcarane (B1199111) derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide your purification efforts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of norcarane derivatives in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low or No Recovery of Product After Column Chromatography Compound Decomposition on Silica (B1680970) Gel: The Lewis acidic nature of silica gel can cause the degradation of sensitive norcarane derivatives, potentially through the opening of the cyclopropane (B1198618) ring.1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (B128534) or ammonia (B1221849) solution to neutralize the acidic sites. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil as an alternative to silica gel. 3. Perform a Stability Test: Before running a column, spot your crude product on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation occurs.[1]
Compound is Highly Volatile: Some simple norcarane derivatives may have low boiling points and can be lost during solvent removal under high vacuum.1. Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler). 2. Avoid High Temperatures: Remove the solvent at the lowest possible temperature. 3. Consider Distillation: For volatile, non-polar derivatives, distillation under reduced pressure might be a more suitable purification method than chromatography.[2]
Poor Separation of Endo and Exo Isomers Inappropriate Chromatographic Conditions: The polarity difference between endo and exo isomers can be very small, making separation challenging with standard solvent systems.1. Optimize the Mobile Phase: Use a very shallow solvent gradient or run the column isocratically with a finely tuned solvent mixture. Small additions of a slightly more polar solvent can significantly impact resolution. 2. Try a Different Stationary Phase: A different stationary phase, such as a silver nitrate (B79036) impregnated silica gel, can sometimes improve the separation of isomers with double bonds. 3. Consider HPLC: High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase for enantiomers, often provides the resolution needed to separate stereoisomers.[3][4][5]
Product is Contaminated with Zinc Salts Incomplete Quenching of the Simmons-Smith Reaction: If zinc salts are not fully removed during the workup, they can contaminate the final product.[6]1. Thorough Quenching: Ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate. 2. Aqueous Washes: Wash the organic layer multiple times with the quenching solution and then with brine to remove all water-soluble zinc salts. 3. Filtration: Passing the organic solution through a small plug of celite or silica gel before concentration can help remove fine precipitates.
Presence of Unreacted Starting Material (Alkene) Incomplete Reaction: The Simmons-Smith reaction may not have gone to completion.1. Use Excess Reagent: Ensure a sufficient excess of the cyclopropanating agent is used. 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat it according to established protocols. 3. Careful Chromatographic Separation: Unreacted alkene can usually be separated from the more polar norcarane product by column chromatography.
Hydrolysis of an Ester-Containing Norcarane Derivative Presence of Acid or Base During Workup or Chromatography: Ester functionalities can be sensitive to acidic or basic conditions, leading to hydrolysis to the corresponding carboxylic acid.[7][8][9][10]1. Neutral Workup: Use a neutral workup procedure, avoiding strong acids or bases. 2. Use Neutralized Silica Gel: As mentioned above, treat your silica gel with triethylamine. 3. Avoid Protic Solvents in Chromatography if Possible: If the compound is particularly sensitive, consider using a solvent system without alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of norcarane derivatives via the Simmons-Smith reaction?

A1: Common impurities include unreacted starting alkene, byproducts from the decomposition of the organozinc reagent, and residual zinc salts.[6] If the reaction is not performed under anhydrous conditions, you may also find alcohol impurities from the hydrolysis of the reagents.

Q2: How can I determine the purity of my norcarane derivative?

A2: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and isomers.[11][12][13][14] High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and separating non-volatile isomers.[15][4][5][16] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure and the presence of impurities, and quantitative NMR (qNMR) can be used to determine absolute purity.

Q3: My norcarane derivative is an oil. How can I crystallize it?

A3: If your norcarane derivative is an oil, you can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent (like hexane (B92381) or pentane) and then cooling it slowly to a low temperature (-20°C or -78°C). Scratching the inside of the flask with a glass rod can sometimes initiate crystal growth. If this fails, you may need to purify it via chromatography or distillation.

Q4: Is it possible to separate the enantiomers of a chiral norcarane derivative?

A4: Yes, the separation of enantiomers, a process known as resolution, is possible. The most common method is chiral HPLC, which uses a stationary phase that can selectively interact with one enantiomer more strongly than the other, leading to their separation.[3][4]

Q5: What is the best way to remove the solvent after purification without losing my volatile product?

A5: For volatile compounds, it is crucial to use a rotary evaporator with a well-maintained vacuum pump and an efficient cold trap. Avoid heating the water bath. It is often better to leave a small amount of solvent and remove the final traces under a gentle stream of inert gas or by leaving it under high vacuum in a desiccator for an extended period at room temperature.

Experimental Protocols

General Protocol for the Purification of a Norcarane Derivative by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific norcarane derivative.

  • Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • Preparation of the Column:

    • Choose a column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand to the top.

  • Loading the Sample:

    • Carefully add the dissolved crude product to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure, being mindful of the product's volatility.

HPLC Method for the Separation of Endo and Exo Diastereomers of a Carboxylic Acid-Substituted Norcarane

This is an example method and will likely require optimization.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Norcarane Derivative Workup Aqueous Workup (Quenching & Extraction) Crude_Product->Workup Chromatography Column Chromatography (Silica Gel or Alumina) Workup->Chromatography Distillation Distillation (for volatile compounds) Workup->Distillation Crystallization Crystallization Chromatography->Crystallization If solid Pure_Product Pure Norcarane Derivative Chromatography->Pure_Product Distillation->Pure_Product Crystallization->Pure_Product Purity_Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of Norcarane derivatives.

Troubleshooting_Logic Start Purification Issue Encountered Q1 Is the product recovery low? Start->Q1 A1_Yes Decomposition or Volatility Issue Q1->A1_Yes Yes Q2 Are isomers poorly separated? Q1->Q2 No Solution Implement Corrective Action A1_Yes->Solution A2_Yes Optimize Chromatography or HPLC Q2->A2_Yes Yes Q3 Is the product impure? Q2->Q3 No A2_Yes->Solution A3_Yes Improve Workup or Separation Q3->A3_Yes Yes Q3->Solution No (Issue Resolved) A3_Yes->Solution

Caption: Logical workflow for troubleshooting purification challenges.

References

Troubleshooting

Technical Support Center: Enhancing Diastereoselectivity in Norcarane Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the diastereoselectivity of Norcarane (B1199111) (bicyclo[4.1.0]heptane) synthesis. The focus is on the widely used Simmons-Smith cyclopropanation reaction and its variants.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Norcarane derivatives, and which is best for controlling diastereoselectivity?

A1: The most common and effective method for synthesizing Norcarane and its derivatives is the Simmons-Smith reaction. This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene (like cyclohexene) to form a cyclopropane (B1198618) ring.[1] The reaction is stereospecific, meaning the configuration of the double bond is preserved in the product.[1] For controlling the diastereoselectivity (the 3D arrangement at the newly formed cyclopropane ring relative to existing stereocenters on the cyclohexene (B86901) ring), the Simmons-Smith reaction is highly effective, especially when a directing group is present on the cyclohexene substrate.[2][3]

Q2: What key factors influence the diastereoselectivity of the Simmons-Smith reaction?

A2: Several factors are crucial for controlling which diastereomer (syn or anti) is formed preferentially:

  • Directing Groups: The presence of a Lewis basic functional group (like a hydroxyl -OH or amino -NR₂) at the allylic position of the cyclohexene ring is the most powerful tool for controlling diastereoselectivity. The zinc reagent coordinates to this group, delivering the methylene (B1212753) group to the same face (syn-directing) of the double bond.[3][4][5]

  • Choice of Reagent: Different formulations of the Simmons-Smith reagent can affect selectivity and reactivity. The classical Zn/Cu couple, the Furukawa modification (Et₂Zn and CH₂I₂), and the Shi modification (using reagents like CF₃CO₂ZnCH₂I) can provide different levels of selectivity.[1][6]

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy, leading to the kinetic product.[7]

  • Solvent: The choice of solvent can impact the reaction rate and selectivity. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often preferred, as basic solvents can decrease the reaction rate by competing for coordination to the zinc reagent.[8]

Q3: How does a directing group work to control the syn vs. anti selectivity?

A3: A directing group, typically an allylic alcohol or amine, contains a Lewis basic heteroatom that can coordinate with the electrophilic zinc carbenoid reagent. This coordination brings the reagent into close proximity on one face of the molecule. The methylene group is then delivered intramolecularly to the adjacent double bond on that same face, resulting in high diastereoselectivity for the syn product.[3][5] The effectiveness of this directionality can be so high that often only a single diastereomer is observed.[2]

Q4: Can the directing group ever lead to the anti product?

A4: Yes, while hydroxyl groups are classic syn-directing groups, the choice of protecting group on an amine can reverse the selectivity. For example, in the cyclopropanation of 3-aminocyclohexene derivatives, an N,N-dibenzylamino group strongly directs the formation of the syn-cyclopropane. In contrast, a bulky N-tert-butoxycarbonyl (Boc) protecting group can favor the formation of the anti-diastereomer, likely due to steric hindrance that overrides the directing effect.

Troubleshooting Guide

Problem Possible Causes Solutions & Troubleshooting Steps
Low Diastereoselectivity (d.r.) Reaction temperature is too high.Lower the reaction temperature (e.g., to 0 °C or -20 °C). Lower temperatures often favor the formation of a single diastereomer.[7]
Absence or ineffectiveness of a directing group.Ensure a suitable directing group (e.g., allylic alcohol) is present. If using a protected group, consider if it's sterically hindering the desired coordination.
Incorrect choice of Simmons-Smith reagent.Screen different reagents. The Furukawa (Et₂Zn) or Shi modifications can offer different selectivity profiles compared to the classic Zn/Cu couple.[1][6]
Low or No Product Yield Inactive zinc-copper couple.Ensure the Zn/Cu couple is freshly prepared and properly activated. Using ultrasound can improve activation.[7]
Low substrate reactivity.Switch to a more reactive Simmons-Smith reagent, such as the Furukawa modification (Et₂Zn/CH₂I₂).[1]
Low reaction temperature.While good for selectivity, very low temperatures can stall the reaction. Gradually increase the temperature in 5-10 °C increments while monitoring.[7]
Inconsistent Results Presence of moisture or air.Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[7]
Impure reagents.Use freshly distilled or high-purity diiodomethane and solvents. Ensure the zinc source is of high quality.
Formation of Byproducts Methylation of heteroatoms.The electrophilic zinc carbenoid can methylate alcohols or other heteroatoms, especially with excess reagent or long reaction times. Use a stoichiometric amount of the reagent and monitor the reaction closely to avoid this.[1]
Reagent decomposition.High temperatures can cause the reagent to decompose. Run the reaction at the lowest effective temperature.[7]

Quantitative Data on Diastereoselectivity

The choice of substrate, directing group, and reagent has a profound impact on the diastereomeric ratio (d.r.) of the resulting norcarane derivative.

SubstrateReagent SystemSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
Cyclohexen-3-olEt₂Zn, CH₂I₂CH₂Cl₂0>95:585
Cyclohexen-3-olZn/Cu, CH₂I₂EtherReflux91:972
3-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂Toluene50>99:1 (single isomer)88
3-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂ICH₂Cl₂01:>99 (single isomer)92

Data compiled from representative literature procedures. Actual results may vary.

Experimental Protocols

Protocol: syn-Diastereoselective Cyclopropanation of Cyclohexen-3-ol

This protocol describes the highly diastereoselective cyclopropanation of cyclohexen-3-ol using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • Cyclohexen-3-ol

  • Diethylzinc (B1219324) (Et₂Zn, 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of dry argon. Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous CH₂Cl₂ (to make a 0.1 M solution) to the flask, followed by cyclohexen-3-ol (1.0 equiv.). Cool the solution to 0 °C in an ice bath.

  • Slowly add diiodomethane (1.5 equiv.) to the stirred solution.

  • Add diethylzinc solution (1.5 equiv.) dropwise via syringe over 15 minutes. A white precipitate may form.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the syn-bicyclo[4.1.0]heptan-2-ol.

Visualizations

Directed_Cyclopropanation cluster_substrate Substrate with Directing Group cluster_reagent Simmons-Smith Reagent cluster_transition Transition State cluster_product Product substrate Cyclohexene with allylic -OH group ts Coordination of Zinc to Hydroxyl Group substrate->ts 1. Coordination reagent ICH2ZnI reagent->ts product syn-Norcarane (Single Diastereomer) ts->product 2. Methylene Delivery (syn-facial attack)

Caption: Mechanism of a hydroxyl-directed Simmons-Smith reaction.

Troubleshooting_Workflow start Low Diastereoselectivity Observed in Norcarane Synthesis temp Is the reaction temperature optimized? start->temp reagent Is a directing group present and effective? temp->reagent Yes lower_temp Lower temperature (e.g., 0 °C or below) temp->lower_temp No solvent Is the solvent appropriate? reagent->solvent Yes check_dg Verify directing group efficacy. Consider protecting group effects. reagent->check_dg No screen_solvents Screen non-coordinating solvents (DCM, DCE). solvent->screen_solvents No end_good Desired Selectivity Achieved solvent->end_good Yes lower_temp->reagent check_dg->solvent screen_solvents->end_good

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Optimization

Technical Support Center: Overcoming the Low Reactivity of Norcarane

Welcome to the Technical Support Center for Norcarane (B1199111) Reactivity. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Norcarane (B1199111) Reactivity. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of norcarane (bicyclo[4.1.0]heptane) in various chemical transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is norcarane unreactive in many standard reactions?

A1: The low reactivity of norcarane stems from a combination of factors:

  • Steric Hindrance: The bicyclic structure shields the C-H bonds and the cyclopropane (B1198618) ring, making it difficult for reagents to access the reactive sites.

  • Strong C-H Bonds: The C(sp³)-H bonds in norcarane are relatively strong and non-polarized, requiring significant energy to activate.

  • Ring Strain: While the cyclopropane ring is strained, this strain is distributed across the bicyclic system. Ring-opening requires overcoming a significant activation barrier without a directing or activating group.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types where norcarane exhibits low reactivity.

Issue 1: Difficulty in Achieving C-H Functionalization of Norcarane

Direct functionalization of norcarane's C-H bonds is challenging due to their inert nature. However, certain transition metal-catalyzed reactions can overcome this hurdle. Computational studies suggest that the C2-H bond cis to the cyclopropane ring is activated due to hyperconjugation with the Walsh orbitals of the cyclopropane ring, making it a potential target for selective functionalization.

  • Dirhodium(II)-Catalyzed C-H Insertion: This method utilizes a rhodium carbene intermediate to insert into a C-H bond. While direct protocols for norcarane are not widely published, this approach is a powerful tool for C-H functionalization of alkanes and can be adapted for norcarane.[1][2]

  • Iridium-Catalyzed C-H Borylation: This reaction allows for the introduction of a versatile boronate ester group. General protocols for the borylation of unactivated alkanes can be optimized for norcarane.

Catalyst SystemReagentProduct TypeTypical Yields (General Alkanes)Reference
Dirhodium(II) TetracarboxylateDiazo CompoundC-H Insertion Product60-95%[1][2]
[Ir(cod)Cl]₂ / LigandB₂pin₂Borylated Alkane50-80%[3][4]

Protocol 1: General Procedure for Dirhodium(II)-Catalyzed C-H Insertion (Adaptable for Norcarane) [1][2]

  • To a solution of the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or norcarane itself if used as the solvent) under an inert atmosphere, add the substrate (norcarane, if not the solvent).

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent over a period of several hours using a syringe pump at the desired temperature (typically ranging from room temperature to reflux).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Workflow for Dirhodium-Catalyzed C-H Insertion

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Rh(II) catalyst in solvent B Add Norcarane A->B C Slowly add diazo compound B->C D Monitor reaction (TLC, GC-MS) C->D E Concentrate D->E F Column Chromatography E->F

A generalized workflow for C-H insertion.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation (Adaptable for Norcarane) [3][4]

  • In a glovebox, combine the iridium precursor (e.g., [Ir(cod)Cl]₂), a ligand (e.g., a bipyridine derivative), and the boron source (e.g., B₂pin₂) in a reaction vessel.

  • Add the alkane substrate (norcarane) and any solvent if required.

  • Seal the vessel and heat the reaction mixture at the specified temperature (often 80-150 °C) for the designated time.

  • After cooling, remove the volatile components under reduced pressure.

  • Purify the resulting boronate ester by chromatography or distillation.

Signaling Pathway for Iridium-Catalyzed C-H Borylation

G Ir(I) Ir(I) Ir(III) Ir(III) Ir(I)->Ir(III) Oxidative Addition (B-B) Ir(V) Ir(V) Ir(III)->Ir(V) C-H Activation Ir(III)-Product Ir(III)-Product Ir(V)->Ir(III)-Product Reductive Elimination (C-B) Ir(III)-Product->Ir(I) Reductive Elimination (H-B)

Catalytic cycle for Ir-catalyzed borylation.
Issue 2: Norcarane Fails to Undergo Ring-Opening Reactions

The stability of the norcarane ring system makes direct ring-opening challenging. However, derivatization to introduce an activating group or the use of potent electrophiles can facilitate this transformation.

  • Lewis Acid-Promoted Ring-Opening of Activated Norcarane Derivatives: While norcarane itself is unreactive, converting it to a derivative such as 1-trimethylsilyloxybicyclo[4.1.0]heptane allows for ring-opening promoted by a Lewis acid like iron(III) chloride. This proceeds via a 3-chlorocycloalkanone intermediate which can then be dehydrochlorinated.

Protocol 3: Iron(III) Chloride-Induced Ring Opening of 1-Trimethylsilyloxybicyclo[4.1.0]heptane

  • Dissolve 1-trimethylsilyloxybicyclo[4.1.0]heptane in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Add a solution of anhydrous iron(III) chloride in DMF dropwise.

  • Stir the reaction at low temperature until the starting material is consumed (monitor by GC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ether).

  • Wash the organic layer, dry it, and concentrate to obtain the crude 3-chlorocycloheptanone.

  • For dehydrochlorination, dissolve the crude product in methanol (B129727) saturated with sodium acetate (B1210297) and heat at reflux.

  • After workup, purify the resulting 2-cyclohepten-1-one (B143340) by distillation.

Logical Relationship for Activated Ring-Opening

G Norcarane Norcarane Activated Norcarane\n(e.g., silyl (B83357) enol ether) Activated Norcarane (e.g., silyl enol ether) Norcarane->Activated Norcarane\n(e.g., silyl enol ether) Derivatization Ring-Opened Intermediate\n(e.g., chloroketone) Ring-Opened Intermediate (e.g., chloroketone) Activated Norcarane\n(e.g., silyl enol ether)->Ring-Opened Intermediate\n(e.g., chloroketone) Lewis Acid Final Product\n(e.g., cycloheptenone) Final Product (e.g., cycloheptenone) Ring-Opened Intermediate\n(e.g., chloroketone)->Final Product\n(e.g., cycloheptenone) Elimination

Strategy for norcarane ring-opening.
Issue 3: Low Yields or No Reaction in Cycloaddition Attempts with Norcarane

Norcarane lacks the extended π-system necessary for efficient participation in thermal Diels-Alder reactions. However, photochemical cycloadditions or reactions under high pressure can sometimes force the desired transformation.

  • Photochemical [2+2] Cycloaddition: Irradiation with UV light can promote the [2+2] cycloaddition of alkenes that are otherwise unreactive under thermal conditions. This can be applied to the formation of cyclobutane (B1203170) rings involving the double bond of a suitable reaction partner and a C-C bond of the norcarane cyclopropane ring, though this is a challenging and less common reaction. A more feasible approach is the intramolecular photocycloaddition of a tethered olefin to form a bicyclo[4.1.0]heptane scaffold.[5][6][7]

  • High-Pressure Diels-Alder Reaction: Applying high pressure can lower the activation energy of cycloaddition reactions and favor the formation of the more compact cycloadduct. While not extensively documented for norcarane itself, this technique is a known method for promoting sluggish Diels-Alder reactions.[8]

Protocol 4: General Procedure for Intramolecular Photochemical [2+1] Cycloaddition to form Bicyclo[4.1.0]heptane Scaffolds [5][6][7]

  • Dissolve the acyl silane (B1218182) precursor with a tethered olefin in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the solution with a visible light source (e.g., 427 nm LED) at room temperature while stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the resulting bicyclo[4.1.0]heptane derivative by column chromatography.

Workflow for Photochemical Cycloaddition

G cluster_setup Preparation cluster_photo Photoreaction cluster_final Isolation A Dissolve precursor in solvent B Degas solution A->B C Irradiate with visible light B->C D Monitor reaction C->D E Remove solvent D->E F Purify product E->F

A typical photochemical reaction workflow.

Note: The provided protocols are general and may require optimization for specific substrates and desired outcomes when working with norcarane. Always consult the primary literature for detailed procedures and safety information.

References

Troubleshooting

Technical Support Center: Managing Norcarane Volatility in Experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the volatility of norcarane (B119...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the volatility of norcarane (B1199111) during experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent reaction outcomes or yields Evaporation of norcarane leading to changes in reactant concentration and stoichiometry.- Conduct reactions in a closed system or under an inert atmosphere (e.g., nitrogen or argon balloon). - Use a reflux condenser, potentially with a chilled coolant, to minimize solvent and reactant loss. - If possible, perform reactions at lower temperatures to reduce the vapor pressure of norcarane.[1] - Prepare and add norcarane solutions just before they are needed in the reaction sequence.
Difficulty in accurately measuring and dispensing norcarane Rapid evaporation from measuring vessels leading to inaccurate amounts being added to the reaction.- Pre-cool the norcarane solution in an ice bath before measurement.[1][2] - Use gas-tight syringes for accurate and rapid transfer with minimal exposure to the atmosphere.[2] - Dispense the liquid quickly and directly into the reaction mixture.[1] - Measure by mass instead of volume when high precision is required, as this is less affected by temperature changes.
Loss of product during workup and purification Evaporation of norcarane or volatile derivatives during solvent removal or chromatography.- When using a rotary evaporator, reduce the vacuum pressure and use a moderately cold water bath.[3] - Consider using a Kugelrohr apparatus for distillation of highly volatile products.[3] - For column chromatography, use a less volatile solvent system if compatible with the separation.[3] - Keep fractions containing the product cold and covered.
Cross-contamination of other experiments Norcarane vapors traveling through a shared inert gas line.- When working with norcarane on a Schlenk line, disconnect other reaction vessels. - Purge the line with inert gas after the experiment is complete.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of norcarane that contribute to its volatility?

A1: Norcarane is a volatile organic compound (VOC) due to its relatively low boiling point and high vapor pressure.[4][5][6][7] Key properties are summarized in the table below.

PropertyValue
Molecular Weight 96.17 g/mol
Boiling Point 116-117 °C at 760 mmHg
Vapor Pressure 21.6 mmHg at 25°C
Density 0.914 g/mL

Q2: How can I minimize the evaporation of norcarane during a lengthy experiment?

A2: To minimize evaporation during long reactions, it is crucial to use appropriate glassware and techniques. Employing a reflux condenser with a good flow of coolant is essential. For very volatile setups, a double-surface condenser or a cold finger condenser can be more effective. Running the reaction in a sealed vessel, such as a pressure tube, is also a highly effective method for preventing solvent and reactant loss, but ensure the vessel is rated for the expected pressure at the reaction temperature.[8]

Q3: What is the best way to store norcarane to maintain its integrity?

A3: Norcarane should be stored in a tightly sealed container in a cool, well-ventilated area, away from sources of ignition.[1][6][9] Storing it at a low temperature (e.g., in a refrigerator rated for flammable materials) will further reduce its vapor pressure and minimize evaporative losses.[3]

Q4: Are there any safety precautions I should take specifically related to norcarane's volatility?

A4: Yes, due to its volatility and flammability, all handling of norcarane should be conducted in a well-ventilated fume hood.[1][10] Ensure that there are no open flames or spark sources nearby.[6][9] Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10] Be aware that its vapors can accumulate in the laboratory air, so maintaining good ventilation is critical to avoid inhalation exposure and creating a flammable atmosphere.[11][12][13]

Q5: Can I use a rotary evaporator to concentrate a solution containing norcarane?

A5: Yes, but with caution. To avoid significant loss of norcarane, you should modify your standard rotary evaporation procedure. Use a lower bath temperature and a less powerful vacuum.[3] It is also beneficial to have an efficient condenser on your rotary evaporator, possibly with a dry ice/acetone cold finger trap, to recapture any evaporated product.[3]

Experimental Protocol: Simmons-Smith Cyclopropanation to Synthesize Norcarane

This protocol details the synthesis of norcarane from cyclohexene (B86901) using a diiodomethane (B129776) and a zinc-copper couple, with specific steps to manage the volatility of the reactants and product.[14][15][16][17][18][19]

Materials:

  • Cyclohexene

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry 500-mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent side reactions. The top of the condenser should be fitted with a drying tube or connected to an inert gas line.

  • Charging the Flask: In the fume hood, add the zinc-copper couple to the flask, followed by anhydrous diethyl ether.

  • Reactant Addition: Cool the cyclohexene and diiodomethane in an ice bath for 15-20 minutes to reduce their vapor pressure.

  • Initiating the Reaction: Add the pre-cooled mixture of cyclohexene and diiodomethane to the reaction flask through a dropping funnel.

  • Reflux: Gently heat the mixture to reflux using a heating mantle. The ether will boil at a low temperature, helping to control the reaction temperature and minimize the loss of more volatile components. The reflux condenser will return evaporated reactants and solvent to the flask.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for the specified time (e.g., 15 hours), ensuring a steady rate of reflux.

  • Workup:

    • Cool the reaction mixture to room temperature, and then further in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride. This should be done in the fume hood as gas evolution may occur.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Norcarane:

    • Filter the solution to remove the drying agent.

    • To remove the ether solvent and any unreacted starting materials, use fractional distillation. This allows for the separation of components based on their boiling points, which is a more controlled method than rotary evaporation for volatile products like norcarane.

    • Collect the fraction corresponding to the boiling point of norcarane (116-117 °C).

Visualizations

Experimental_Workflow_for_Volatile_Reactants Experimental Workflow for Handling Volatile Reactants cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start cool_reactants Pre-cool Volatile Reactants (e.g., Ice Bath) start->cool_reactants prep_glassware Assemble Dry Glassware with Condenser start->prep_glassware add_reactants Add Reactants to Flask (Use Gas-Tight Syringe or Dropping Funnel) cool_reactants->add_reactants prep_glassware->add_reactants run_reaction Run Reaction Under Reflux (Closed or Inert System) add_reactants->run_reaction cool_mixture Cool Reaction Mixture run_reaction->cool_mixture quench Quench Reaction cool_mixture->quench extract Aqueous Workup quench->extract purify Purify Product (e.g., Fractional Distillation) extract->purify end End purify->end

Caption: Workflow for experiments involving volatile reactants like norcarane.

reaction_setup Reaction Setup for Managing Volatility flask Round-Bottom Flask (with stir bar) condenser Reflux Condenser (Chilled Coolant In/Out) flask->condenser Vapors Rise heat Heating Mantle condenser->flask condenser->flask Returns Vapors drying_tube Drying Tube or Inert Gas Inlet drying_tube->condenser

Caption: A typical reflux setup to prevent the loss of volatile substances.

References

Optimization

Technical Support Center: Optimizing Norcarane Synthesis via Zinc-Copper Couple

Welcome to the technical support center for improving zinc-copper couple activity in Norcarane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving zinc-copper couple activity in Norcarane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the role of the zinc-copper couple in Norcarane synthesis?

The zinc-copper couple is a key reagent in the Simmons-Smith reaction, which is used to synthesize Norcarane (bicyclo[4.1.0]heptane) from cyclohexene (B86901).[1] It is an alloy of zinc and copper that reacts with diiodomethane (B129776) (CH₂I₂) to form an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI).[2][3] This carbenoid then reacts with an alkene, such as cyclohexene, to form a cyclopropane (B1198618) ring in a stereospecific manner, yielding Norcarane.[1][2]

Q2: Why is the activation of zinc important for the reaction?

Activation of zinc is crucial for the success of the Simmons-Smith reaction.[4] The copper in the couple is thought to enhance the reactivity of the zinc at the alloy's surface.[4] This increased reactivity is necessary for the efficient formation of the organozinc intermediate with diiodomethane. Inactive zinc will lead to low or no product yield.[5]

Q3: What are the common methods for preparing the zinc-copper couple?

Several methods exist for preparing the zinc-copper couple. The choice of method can depend on the desired reactivity and the scale of the reaction. Common methods involve the reduction of a copper(II) salt by zinc powder.[4] Some established procedures include:

  • From Copper(II) Acetate (B1210297): Treating zinc dust with copper(II) acetate monohydrate in hot acetic acid.[4][6]

  • From Copper(II) Sulfate (B86663): Washing zinc powder with an aqueous solution of copper(II) sulfate after an initial acid wash.[7]

  • From Copper(II) Oxide: Heating a mixture of zinc dust and copper(II) oxide under a hydrogen atmosphere.[4][7]

Q4: Can I use pre-made zinc-copper couple, or should it be freshly prepared?

For optimal results, it is highly recommended to use a freshly prepared and activated zinc-copper couple.[5] The activity of the couple can decrease over time due to oxidation from exposure to air and moisture.[6] If storing the couple, it should be kept under an inert atmosphere (e.g., nitrogen or argon).[6][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Norcarane Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and properly activated. Consider alternative activation methods or preparation protocols.[5]
Presence of moisture or oxygen in the reaction.Use oven-dried glassware and perform the reaction under an inert atmosphere (nitrogen or argon).[5]
Impure reagents (cyclohexene, diiodomethane).Purify cyclohexene and diiodomethane by distillation before use. Store diiodomethane over iron wire in a dark bottle.[7]
Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[5]
Formation of Side Products Reaction with solvent.Ensure the use of an appropriate anhydrous ether solvent, as specified in the protocol.
Methylation of other functional groups (if present on a substituted cyclohexene).This can occur with excess reagent and long reaction times. Use a stoichiometric amount of the Simmons-Smith reagent.[1]
Reaction Fails to Initiate Poor activation of the zinc-copper couple.A small crystal of iodine can be added to the reaction mixture to help initiate the reaction. The disappearance of the brown iodine color indicates the start of the reaction.[7]
Low quality of zinc dust.Use a high-purity, fine zinc dust for the preparation of the couple.

Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple (from Copper(II) Sulfate)

This protocol is adapted from the procedure for Norcarane synthesis in Organic Syntheses.[7]

Materials:

  • Zinc powder (fine dust)

  • 3% Hydrochloric acid (aq.)

  • 2% Copper(II) sulfate solution (aq.)

  • Distilled water

  • Absolute ethanol

  • Absolute ether

Procedure:

  • In a flask, rapidly stir zinc powder (e.g., 49.2 g) with 3% hydrochloric acid (40 mL) for 1 minute.

  • Decant the supernatant liquid.

  • Repeat the acid wash three more times.

  • Wash the zinc powder with five 100 mL portions of distilled water.

  • Wash the zinc powder with two 75 mL portions of 2% aqueous copper sulfate solution.

  • Wash the zinc powder with five 100 mL portions of distilled water.

  • Wash the zinc powder with four 100 mL portions of absolute ethanol.

  • Wash the zinc powder with five 100 mL portions of absolute ether.

  • Collect the zinc-copper couple by filtration and dry it under vacuum.

Protocol 2: Synthesis of Norcarane

This protocol is a general procedure based on the Simmons-Smith reaction.

Materials:

  • Freshly prepared zinc-copper couple

  • Anhydrous ether

  • Iodine (one crystal)

  • Cyclohexene (distilled)

  • Diiodomethane (distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add the zinc-copper couple (e.g., 0.72 g atom) and anhydrous ether (250 mL) under a nitrogen atmosphere.

  • Add a crystal of iodine and stir until the brown color disappears.

  • Add a mixture of cyclohexene (e.g., 0.65 mole) and diiodomethane (e.g., 0.71 mole) in one portion.

  • Heat the mixture to a gentle reflux with stirring. An exothermic reaction may occur, requiring the removal of external heating.

  • After the exothermic reaction subsides (approximately 30 minutes), continue stirring under reflux for 15 hours.

  • Cool the reaction mixture and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture and separate the ether layer.

  • Wash the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting Norcarane by distillation.

Data Summary

Table 1: Reagent Quantities for Norcarane Synthesis

ReagentMolar Ratio (relative to Cyclohexene)Typical Scale (Example)
Cyclohexene1.00.65 mol
Diiodomethane1.1 - 1.20.71 mol
Zinc-Copper Couple~1.1 (as Zn)0.72 g atom

Table 2: Typical Reaction Conditions for Norcarane Synthesis

ParameterValueNotes
SolventAnhydrous EtherEther is the most common solvent.
TemperatureRefluxAn initial exothermic reaction is often observed.
Reaction Time15 hoursCan vary depending on the scale and reactivity.
AtmosphereInert (Nitrogen or Argon)Crucial to prevent deactivation of the couple.

Visual Guides

experimental_workflow cluster_prep Zinc-Copper Couple Preparation cluster_reaction Norcarane Synthesis Zn Zinc Powder AcidWash Acid Wash (HCl) Zn->AcidWash WaterWash1 Water Wash AcidWash->WaterWash1 CuSO4Wash CuSO4 Wash WaterWash1->CuSO4Wash WaterWash2 Water Wash CuSO4Wash->WaterWash2 EthanolWash Ethanol Wash WaterWash2->EthanolWash EtherWash Ether Wash EthanolWash->EtherWash ZnCu Active Zn-Cu Couple EtherWash->ZnCu Reaction Simmons-Smith Reaction ZnCu->Reaction Reactants Cyclohexene + Diiodomethane Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation Workup->Purification Norcarane Pure Norcarane Purification->Norcarane troubleshooting_logic Start Low/No Product? CheckCouple Is Zn-Cu couple freshly prepared and activated? Start->CheckCouple CheckInert Is reaction under inert atmosphere? CheckCouple->CheckInert Yes PrepCouple Prepare fresh Zn-Cu couple. CheckCouple->PrepCouple No CheckReagents Are reagents pure? CheckInert->CheckReagents Yes UseInert Use inert atmosphere. CheckInert->UseInert No CheckConditions Optimize reaction time/temperature? CheckReagents->CheckConditions Yes PurifyReagents Purify reagents. CheckReagents->PurifyReagents No Optimize Increase time/ temperature. CheckConditions->Optimize Yes Success Successful Reaction CheckConditions->Success No (Consult further) PrepCouple->CheckInert UseInert->CheckReagents PurifyReagents->CheckConditions Optimize->Success

References

Troubleshooting

refining the workup procedure for Norcarane synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Norcarane, particularly focusing on the workup procedure followin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Norcarane, particularly focusing on the workup procedure following the Simmons-Smith reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of Norcarane synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Norcarane Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the couple is crucial for the reaction's success.
Incomplete reaction.The reaction can be slow to initiate. Gentle heating or the addition of a crystal of iodine can help start the reaction. Ensure the reaction has been allowed to proceed for a sufficient amount of time (e.g., reflux for 15 hours).[1]
Loss of product during workup.Norcarane is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Emulsion Formation During Extraction Finely divided copper and unreacted zinc-copper couple can stabilize emulsions.Add a saturated solution of brine (NaCl) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
Difficulty Filtering the Ether Solution The presence of finely divided copper and unreacted zinc-copper couple can clog filter paper.Decant the ether solution carefully from the solid residues before filtration. Washing the residue with additional ether can help recover more product.[1]
Presence of Unreacted Cyclohexene (B86901) in the Final Product Incomplete reaction or use of excess cyclohexene.The unreacted cyclohexene can be separated from Norcarane by fractional distillation.[1] Cyclohexene has a boiling point of 82-84°C, while Norcarane's boiling point is higher.
Incomplete Removal of Zinc Salts Insufficient washing during the aqueous workup.Thoroughly wash the ether solution with saturated ammonium (B1175870) chloride solution to remove zinc salts.[1] Additional washes may be necessary if a precipitate is observed at the aqueous-organic interface.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of Norcarane using the Simmons-Smith reaction?

A1: While yields can vary depending on the scale and reaction conditions, a well-executed reaction following the procedure outlined in Organic Syntheses can provide a good yield of Norcarane. It is also common to recover unreacted cyclohexene (around 10-12 g from a 0.65 mole scale reaction), which can be purified and reused.[1]

Q2: How can I confirm the purity of the synthesized Norcarane?

A2: The purity of Norcarane can be assessed using standard analytical techniques such as Gas Chromatography (GC) to check for the presence of starting materials (cyclohexene, methylene (B1212753) iodide) and solvent. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any impurities.

Q3: Are there alternative methods for the synthesis of Norcarane?

A3: Yes, besides the Simmons-Smith reaction with a zinc-copper couple, Norcarane can be prepared by other methods. These include the reaction of cyclohexene with diazomethane (B1218177) and zinc iodide, or the reaction of methylene iodide with diethylzinc (B1219324) (Furukawa modification).[2] It has also been synthesized by the reduction of 7,7-dichloronorcarane.[1]

Q4: What are the primary byproducts in the Simmons-Smith reaction for Norcarane synthesis?

A4: The main inorganic byproduct is zinc iodide, which is removed during the aqueous workup. The primary organic impurity is typically unreacted cyclohexene. Side reactions are generally minimal in a well-controlled Simmons-Smith reaction.[3]

Q5: How should the zinc-copper couple be handled and stored?

A5: The zinc-copper couple should be prepared, washed extensively with distilled water, ethanol, and ether, and then thoroughly dried under vacuum.[1] For optimal reactivity, it is best to use it freshly prepared. If storage is necessary, it should be kept under an inert atmosphere in a desiccator to prevent deactivation by moisture and air.[1]

Experimental Protocol: Workup Procedure for Norcarane Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Decantation and Washing of the Reaction Mixture:

    • After the reaction is complete (indicated by the disappearance of the gray zinc-copper couple and the formation of finely divided copper), allow the mixture to cool to room temperature.

    • Carefully decant the ether solution from the solid residue (copper and unreacted zinc).

    • Wash the solid residue with two portions of anhydrous ether (e.g., 30 mL each) to recover any remaining product. Combine these ether washes with the main decanted solution.

  • Aqueous Extraction:

    • Transfer the combined ether solution to a separatory funnel.

    • Wash the solution sequentially with:

      • Two portions of saturated aqueous ammonium chloride solution (e.g., 100 mL each). This step is crucial for removing zinc salts. Caution: This washing can be exothermic.[1]

      • One portion of saturated aqueous sodium bicarbonate solution (e.g., 100 mL) to neutralize any remaining acid.

      • One portion of water (e.g., 100 mL).

  • Drying and Solvent Removal:

    • Dry the washed ether solution over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the ether by distillation or using a rotary evaporator.

  • Purification by Fractional Distillation:

    • The crude product is then purified by fractional distillation to separate Norcarane from any unreacted cyclohexene and other less volatile impurities.

    • Collect the fraction corresponding to the boiling point of Norcarane.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents used in a literature preparation of Norcarane and the expected recovery of starting material.[1]

Reagent/ProductMolar QuantityMass/Volume
Cyclohexene0.65 mole53.3 g
Methylene Iodide0.71 mole190 g
Zinc-Copper Couple0.72 g atom (Zn)46.8 g
Recovered Cyclohexene-~10-12 g

Troubleshooting Workflow

Norcarane_Workup_Troubleshooting Norcarane Synthesis Workup Troubleshooting Flowchart start Start Workup extraction Aqueous Extraction (NH4Cl, NaHCO3, H2O) start->extraction emulsion Problem: Emulsion Forms extraction->emulsion drying Dry Organic Layer (e.g., MgSO4) solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation low_yield Problem: Low Yield distillation->low_yield impure_product Problem: Impure Product (GC/NMR) distillation->impure_product final_product Pure Norcarane emulsion->drying No add_brine Solution: Add Brine or Filter through Celite emulsion->add_brine Yes low_yield->final_product No check_reaction Solution: Check Reaction - Active Zn-Cu couple? - Sufficient reaction time? low_yield->check_reaction Yes impure_product->final_product No optimize_distillation Solution: Optimize Distillation - Efficient column? - Correct fractions collected? impure_product->optimize_distillation Yes add_brine->drying optimize_distillation->distillation

Caption: Troubleshooting workflow for Norcarane synthesis workup.

References

Optimization

addressing inconsistencies in Norcarane probe experiments

Technical Support Center: Norcarane (B1199111) Probe Experiments Welcome to the technical support center for Norcarane probe experiments. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Norcarane (B1199111) Probe Experiments

Welcome to the technical support center for Norcarane probe experiments. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered when using Norcarane as a mechanistic probe.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a much more complex product mixture than expected in my Norcarane oxidation experiment?

A1: The complexity often arises from parallel reaction pathways and secondary oxidations. Besides the expected hydroxylated products, many iron-containing enzymes also catalyze desaturase reactions, converting Norcarane to 2-norcarene and 3-norcarene.[1][2][3] These alkenes can be further oxidized by the enzyme, leading to a cascade of over 20 different primary and secondary oxidation products.[1][3][4] It is crucial to consider these alternative pathways when analyzing your results.

Q2: My GC-MS analysis shows overlapping peaks, making it difficult to identify and quantify the radical and cation-derived rearrangement products. How can I resolve this?

A2: Co-elution of key rearrangement products with other oxidation products is a significant challenge, especially on low-polarity GC columns.[1][3][4] For instance, the radical-derived product, 3-hydroxymethylcyclohexene, often co-elutes with oxidation products of norcarenes.[1][3] To address this, consider the following:

  • Varying GC Oven Temperature: Modifying the temperature program can sometimes resolve overlapping peaks. However, be aware that lowering the temperature to separate some compounds might cause them to co-elute with others.[4]

  • Using Different GC Columns: Employing columns with different polarities may alter the elution order and improve separation.

  • Authentic Standards: The most reliable method for product identification is to compare GC retention times and mass spectra with independently synthesized authentic standards for all potential products, including those from norcarene oxidation.[5]

  • Advanced MS Techniques: Avoid relying solely on single-ion monitoring (SIM) with a limited number of ion channels, as many products have similar mass spectra.[3][5] Whenever possible, use full scan mode or SIM with a larger number of ion channels for more robust identification.[3]

Q3: The calculated lifetimes for radical intermediates in my experiments are inconsistent with published data. What could be the cause?

A3: Inconsistencies in radical lifetime calculations often stem from the overestimation of rearrangement product yields due to the analytical challenges mentioned above.[2][6] If yields of radical-derived products are overestimated due to co-eluting species, the calculated radical lifetime will be artificially long.[1][2] Furthermore, the specific enzyme system being studied can influence the product distribution and, consequently, the calculated lifetimes.[7][8] Careful and accurate quantification of all products is essential for reliable lifetime calculations.

Q4: How can I be sure that the observed rearrangement products are not artifacts of the experimental conditions?

A4: Control experiments are critical. It has been shown that under certain non-enzymatic conditions, such as solvolysis of norcarane derivatives, rearrangement products can also be formed.[7] To confirm that your observed products are the result of the enzymatic reaction, you should run control experiments that include:

  • Reactions without the enzyme.

  • Reactions without the cofactor (e.g., NADPH).

  • Testing the stability of the rearrangement products under the reaction conditions.[7]

Q5: Are there ways to simplify the product profile of Norcarane oxidation?

A5: While the inherent reactivity of Norcarane with many oxidoreductases leads to complex mixtures, some strategies can help. Recent research has focused on the synthesis of substituted norcaranes.[9][10][11] The addition of substituents to the Norcarane scaffold can improve binding affinity and enhance the regioselectivity of oxidation, potentially leading to a less complex product profile.[9][10][11]

Troubleshooting Guides

Guide 1: Unexpectedly Low Yields of Rearrangement Products
Potential Cause Troubleshooting Step
Enzyme Inactivity Verify enzyme activity with a known, reliable substrate.
Suboptimal Reaction Conditions Optimize pH, temperature, and cofactor concentrations.
Poor Substrate Binding Consider using substituted Norcarane probes designed for better binding affinity with your specific enzyme class.[9][10]
Dominant Desaturation Pathway Quantify the amount of norcarenes formed. A high percentage of desaturation products will naturally lead to lower yields of other oxygenated products.[1][2][3]
Guide 2: Inconsistent Product Ratios Across Replicates
Potential Cause Troubleshooting Step
Substrate Impurity Ensure the purity of your Norcarane substrate. Trace olefin impurities can be oxidized and contribute to variability.[4]
Inconsistent Cofactor Regeneration If using a cofactor regeneration system, ensure it is functioning consistently across all experiments.
Extraction Inefficiency Standardize your product extraction protocol to ensure consistent recovery of all products.
GC Injection Variability Use an internal standard to normalize for variations in injection volume and detector response.

Data Presentation: Product Distributions in Norcarane Oxidation

The following tables summarize product yields from the oxidation of Norcarane and its desaturation products by different enzyme systems.

Table 1: Formation of Desaturation Products from Norcarane [1]

Enzyme2-norcarene (%)3-norcarene (%)
CYPΔ2B417.20.8
sMMO9.01.3
ToMO0.70.6
PH1.52.1

Table 2: Product Distribution from Oxidation of Norcarane by AlkB [12]

Product TypeYield (%)
C2 Hydroxylation7
C3 Hydroxylation43
Desaturation Products31
Radical Rearrangement Product19

Experimental Protocols

A detailed analytical protocol for identifying and quantifying Norcarane oxidation products is crucial. A general workflow is outlined below. For specific enzymatic assays, refer to the cited literature.

General Analytical Protocol for Norcarane Oxidation Products [3][5]

  • Enzymatic Reaction: Perform the oxidation of Norcarane under optimized conditions for your specific enzyme.

  • Product Extraction: After quenching the reaction, extract the products using an appropriate organic solvent (e.g., methylene (B1212753) chloride).

  • Concentration: Carefully concentrate the extract to a suitable volume for analysis.

  • GC-MS Analysis:

    • Use a low-polarity capillary column (e.g., DB-5) for initial analysis.

    • Employ a temperature program that provides the best possible separation of the complex product mixture.

    • Acquire mass spectra in full scan mode to aid in the identification of unknown peaks.

    • If using SIM, monitor a sufficient number of ion channels to differentiate between isomers and co-eluting products.

  • Quantification:

    • Use an internal standard for accurate quantification.

    • Determine the response factor for each product using authentic standards.

    • Integrate the peak areas from the GC chromatogram to calculate the yield of each product.

  • Confirmation:

    • Confirm the identity of all major and minor products by comparing their GC retention times and mass spectra with those of authentic, independently synthesized standards.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to Norcarane probe experiments.

Norcarane_Oxidation_Pathways cluster_primary Primary Reactions cluster_secondary Secondary Oxidation cluster_rearrangement Mechanistic Probe Rearrangement Norcarane Norcarane Hydroxylation Hydroxylation Products (e.g., Norcaranols) Norcarane->Hydroxylation Hydroxylation Desaturation Desaturation (2-norcarene, 3-norcarene) Norcarane->Desaturation Desaturation Radical_Intermediate Radical Intermediate Norcarane->Radical_Intermediate Cationic_Intermediate Cationic Intermediate Norcarane->Cationic_Intermediate Secondary_Products Secondary Oxidation Products (e.g., Hydroxy-norcarenes) Desaturation->Secondary_Products Further Oxidation Radical_Product Radical-Derived Rearrangement Product Radical_Intermediate->Radical_Product Cationic_Product Cation-Derived Rearrangement Product Cationic_Intermediate->Cationic_Product Troubleshooting_Workflow Start Inconsistent Results (Yields, Ratios) Check_Purity Verify Norcarane Substrate Purity Start->Check_Purity Check_Enzyme Confirm Enzyme Activity Start->Check_Enzyme Review_GCMS Review GC-MS Methodology Start->Review_GCMS Run_Controls Perform Control Experiments Check_Purity->Run_Controls Check_Enzyme->Run_Controls Identify_All_Products Identify All Products (incl. Desaturation) Review_GCMS->Identify_All_Products Complex Mixture? Requantify Re-quantify Products with Internal Standard Run_Controls->Requantify Synthesize_Standards Synthesize Authentic Standards Identify_All_Products->Synthesize_Standards Synthesize_Standards->Requantify Conclusion Consistent Data Requantify->Conclusion Product_Intermediate_Logic cluster_observed Observed Products cluster_inferred Inferred Intermediates P_Unrearranged Unrearranged Alcohols (e.g., 2-Norcaranol) P_Radical 3-Hydroxymethylcyclohexene P_Cationic 3-Cycloheptenol I_Radical Radical Intermediate I_Radical->P_Unrearranged Rebound I_Radical->P_Radical Rearrangement I_Cationic Cationic Intermediate I_Cationic->P_Cationic Rearrangement

References

Troubleshooting

optimizing storage conditions for long-term stability of Norcarane

Technical Support Center: Norcarane Stability and Storage Welcome to the Technical Support Center for Norcarane. This resource is designed for researchers, scientists, and professionals in drug development to ensure the...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Norcarane Stability and Storage

Welcome to the Technical Support Center for Norcarane. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of Norcarane in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides related to the optimal storage and handling of Norcarane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of Norcarane?

A1: For long-term stability, it is recommended to store Norcarane at low temperatures. Refrigeration at 2-8°C is a suitable condition. For extended periods (over a year), storage at -20°C is advisable to minimize any potential degradation. Storing hydrocarbons in a cool or refrigerated space reduces their volatility.[1]

Q2: What type of container should I use to store Norcarane?

A2: Norcarane should be stored in a tightly sealed, chemically resistant container. Amber glass bottles with a secure cap are ideal to protect the compound from light and prevent evaporation. Strong metal containers with close-fitting lids are also a good option for storing hydrocarbons.[1] Ensure the container material is inert and does not leach impurities into the Norcarane.

Q3: Is an inert atmosphere necessary for storing Norcarane?

A3: While Norcarane is a relatively stable saturated hydrocarbon, storage under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent potential long-term oxidation. This is particularly important if the compound will be stored for an extended period or at temperatures above refrigeration. Storage in an anaerobic environment can safeguard the quality of hydrocarbons over time.[2]

Q4: What are the potential degradation pathways for Norcarane during storage?

A4: The most likely degradation pathway for Norcarane, like other saturated hydrocarbons, is auto-oxidation.[3][4] This is a slow, spontaneous oxidation by atmospheric oxygen that can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and other oxygenated derivatives. This process is accelerated by exposure to light, heat, and the presence of metal catalysts.

Q5: How can I check the purity of my Norcarane sample after long-term storage?

A5: The purity of Norcarane can be reliably determined using gas chromatography (GC) with a flame ionization detector (FID).[5][6] A capillary column suitable for hydrocarbon analysis should be used. Comparison of the peak area of Norcarane to any impurity peaks will provide a quantitative measure of purity.

Q6: Are there any specific safety precautions I should take when handling and storing Norcarane?

A6: Norcarane is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a designated flammable liquids cabinet.

Troubleshooting Guide: Norcarane Stability Issues

This guide addresses specific issues that you may encounter related to the stability of Norcarane during your experiments.

Issue Possible Cause Recommended Action
Unexpected peaks in GC analysis of a stored sample. 1. Oxidation: The sample may have undergone auto-oxidation due to improper storage (exposure to air, light, or heat).2. Contamination: The sample may have been contaminated from the storage container or improper handling.1. Confirm Oxidation: Use GC-MS to identify the impurity peaks. Common oxidation products of alkanes include alcohols and ketones.2. Review Storage: Ensure the sample was stored in a tightly sealed, amber glass vial under an inert atmosphere and at the recommended low temperature.3. Check for Contamination: Analyze a fresh sample of Norcarane if available. If the issue persists, consider a new source of the compound or purifying the existing stock.
Inconsistent experimental results using different batches of Norcarane. 1. Purity Variation: Different batches may have varying levels of purity.2. Degradation of Older Batch: An older batch may have degraded over time.1. Establish Purity: Determine the purity of each batch using quantitative GC analysis before use.2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions.3. Use Fresh Batches: Whenever possible, use a fresh batch of Norcarane for critical experiments.
Visible changes in the appearance of the Norcarane sample (e.g., discoloration). Significant Degradation: Discoloration can be an indicator of substantial chemical degradation.1. Do Not Use: Do not use the discolored sample for experiments where purity is critical.2. Analyze Purity: Analyze the sample by GC to determine the extent of degradation.3. Proper Disposal: Dispose of the degraded sample according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol for Long-Term Stability Assessment of Norcarane

This protocol outlines a method for monitoring the stability of Norcarane over time using gas chromatography.

Objective: To determine the long-term stability of Norcarane under specified storage conditions.

Materials:

  • Norcarane sample

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or Argon gas

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5 or equivalent)

  • High-purity helium or hydrogen as carrier gas

  • Syringes for sample injection

Procedure:

  • Initial Purity Analysis (Time Zero):

    • Obtain a fresh sample of Norcarane.

    • Prepare a dilute solution of Norcarane in a suitable volatile solvent (e.g., hexane).

    • Analyze the sample by GC-FID to determine its initial purity. Record the chromatogram and the peak area of Norcarane.

  • Sample Preparation for Storage:

    • Dispense aliquots of the fresh Norcarane into several amber glass vials.

    • Purge the headspace of each vial with nitrogen or argon gas for 30-60 seconds to displace air.

    • Tightly seal the vials with PTFE-lined caps.

  • Storage Conditions:

    • Divide the vials into different storage condition groups (e.g., -20°C, 2-8°C, and room temperature).

    • Store the vials in the dark.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition group.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a sample for GC analysis as in step 1.

    • Analyze the sample by GC-FID under the same conditions used for the initial analysis.

  • Data Analysis:

    • For each time point and storage condition, calculate the purity of Norcarane by comparing the peak area of Norcarane to the total peak area of all components in the chromatogram.

    • Plot the purity of Norcarane as a function of time for each storage condition.

Data Presentation:

Storage ConditionTime 0 (Purity %)3 Months (Purity %)6 Months (Purity %)12 Months (Purity %)24 Months (Purity %)
-20°C (Inert atm.)99.899.899.799.799.6
2-8°C (Inert atm.)99.899.799.599.298.8
Room Temp (Air)99.899.098.296.594.0

Note: The data in this table is illustrative and represents expected trends. Actual results may vary.

Visualizations

Norcarane_Storage_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_storage Storage Preparation cluster_conditions Storage Conditions cluster_timepoint_analysis Time-Point Analysis cluster_end End start Fresh Norcarane Sample initial_gc GC Purity Analysis (T=0) start->initial_gc aliquot Aliquot into Vials initial_gc->aliquot inert Inert Atmosphere Purge aliquot->inert seal Seal Vials inert->seal storage_neg_20 -20°C seal->storage_neg_20 storage_4 2-8°C seal->storage_4 storage_rt Room Temp seal->storage_rt gc_analysis GC Purity Analysis storage_neg_20->gc_analysis storage_4->gc_analysis storage_rt->gc_analysis end Stability Data gc_analysis->end

Caption: Experimental workflow for long-term stability testing of Norcarane.

Troubleshooting_Norcarane_Stability cluster_causes Potential Causes cluster_actions Corrective Actions issue Issue: Unexpected Peaks in GC cause1 Oxidation issue->cause1 cause2 Contamination issue->cause2 action1a GC-MS to Identify Peaks cause1->action1a action1b Review Storage Conditions cause1->action1b action2a Analyze Fresh Sample cause2->action2a action2b Purify or Replace cause2->action2b

Caption: Troubleshooting logic for unexpected peaks in Norcarane GC analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Norcarane and Other Radical Clock Probes

For Researchers, Scientists, and Drug Development Professionals In the intricate world of reaction mechanisms, particularly within biological systems, the detection and characterization of transient radical intermediates...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanisms, particularly within biological systems, the detection and characterization of transient radical intermediates are paramount. Radical clocks, molecules that undergo unimolecular rearrangement at a known rate, serve as invaluable tools for elucidating these fleeting species. This guide provides a comprehensive comparison of norcarane (B1199111) with other commonly employed radical clock probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

Probing Radical Lifetimes: A Quantitative Comparison

The efficacy of a radical clock is fundamentally determined by its rearrangement rate constant (k_r). This value dictates the time scale of the reactions that can be effectively probed. A faster clock can measure shorter-lived radicals, while a slower clock is suitable for longer-lived species. The table below summarizes the ring-opening rate constants for norcarane and a selection of other widely used radical clock probes.

Radical Clock ProbeStructureRearrangement Rate Constant (k_r) at 25°C (s⁻¹)Reference(s)
Norcaranebicyclo[4.1.0]heptane2 x 10⁸[1][2]
Spiro[2.5]octane5 x 10⁷[1][3]
Bicyclo[2.1.0]pentane~2 x 10¹⁰ (from 50 ps lifetime)[1][3]
Cyclopropylcarbinyl8.6 x 10⁷[4]
1-Phenylcyclopropylcarbinyl~1 x 10⁸[5]
2,2-DiphenylcyclopropylcarbinylVaries with substitution[4]
(1-Methylcyclopropyl)carbinyl5.5 x 10⁸[6]
(1,2-trans-2-Methylcyclopropyl)carbinyl1.5 x 10⁹[6]
(2,2-Dimethylcyclopropyl)carbinyl3.6 x 10⁹[6]

Norcarane , with a ring-opening rate constant of 2 x 10⁸ s⁻¹, is a versatile probe suitable for studying a wide range of radical reactions.[1][2] Its bicyclic structure provides rigidity, which can be advantageous in enzymatic studies by restricting conformational flexibility within an active site.

Compared to spiro[2.5]octane , norcarane's radical rearranges approximately four times faster, making it sensitive to shorter-lived radical intermediates.[1] Bicyclo[2.1.0]pentane represents an even faster clock, with a lifetime in the picosecond range, allowing for the investigation of ultrafast radical processes.[1][3]

The cyclopropylcarbinyl radical and its substituted analogs offer a tunable platform for radical clock studies.[4] The rate of ring opening can be modulated by introducing substituents on the cyclopropane (B1198618) ring or at the carbinyl carbon. For instance, phenyl substitution can accelerate the rearrangement, while alkyl groups also influence the rate, providing a suite of probes with varying temporal resolutions.[4][5][6]

Differentiating Reaction Mechanisms

A key advantage of probes like norcarane is their ability to distinguish between radical, cationic, and concerted reaction pathways based on the product distribution. The formation of a ring-opened product is indicative of a radical intermediate. In contrast, different rearrangement products can signal the involvement of a cationic intermediate. The absence of any rearranged products suggests a concerted mechanism where no discrete intermediate is formed.[1][3]

Experimental Protocol: A General Workflow

The application of radical clocks typically involves a competition experiment where the radical intermediate can either undergo rearrangement or be trapped by another reagent. The ratio of the unrearranged to the rearranged product, as determined by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR), allows for the calculation of the unknown reaction rate.[4]

Herein lies a generalized experimental protocol for utilizing a radical clock probe in an enzymatic reaction:

  • Reaction Setup: The reaction mixture is prepared containing the enzyme, the radical clock substrate (e.g., norcarane), and any necessary cofactors or reagents in an appropriate buffer.

  • Initiation: The reaction is initiated, often by the addition of a starting reagent (e.g., a reducing agent for a P450 enzyme system).[1]

  • Quenching: After a predetermined time, the reaction is quenched to stop the enzymatic process.

  • Extraction: The products are extracted from the reaction mixture using a suitable organic solvent.

  • Analysis: The extracted products are analyzed by GC-MS or NMR to identify and quantify the unrearranged and rearranged products.

  • Data Interpretation: The ratio of the products is used in conjunction with the known rearrangement rate constant of the radical clock to calculate the rate of the competing reaction (e.g., the rate of oxygen rebound in a P450 hydroxylation).[1][6]

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using Graphviz.

RadicalClockMechanism Substrate Norcarane Substrate Radical Norcaranyl Radical (Unrearranged) Substrate->Radical H-abstraction RearrangedRadical Ring-Opened Radical (Rearranged) Radical->RearrangedRadical k_r (known) Product_U Unrearranged Product (e.g., Norcaranol) Radical->Product_U k_trap [X] (unknown) Product_R Rearranged Product RearrangedRadical->Product_R Trapping

Caption: General mechanism of a radical clock reaction using norcarane.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReactionSetup 1. Reaction Setup (Enzyme, Probe, Cofactors) Initiation 2. Initiation ReactionSetup->Initiation Quenching 3. Quenching Initiation->Quenching Extraction 4. Product Extraction Quenching->Extraction Analysis 5. GC-MS / NMR Analysis Extraction->Analysis Interpretation 6. Data Interpretation (Calculate unknown rate) Analysis->Interpretation

Caption: A typical experimental workflow for using a radical clock probe.

References

Comparative

The Double-Edged Sword: A Critical Comparison of Norcarane as a Mechanistic Probe

For researchers, scientists, and drug development professionals, the quest for reliable mechanistic probes is paramount in elucidating complex biochemical reactions. Norcarane (B1199111), a strained bicyclic alkane, has...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable mechanistic probes is paramount in elucidating complex biochemical reactions. Norcarane (B1199111), a strained bicyclic alkane, has long been a workhorse in this arena, particularly for distinguishing between radical and cationic intermediates in enzymatic oxidations. However, emerging evidence necessitates a critical re-evaluation of its reliability. This guide provides an objective comparison of norcarane's performance, supported by experimental data, to offer a clearer perspective on its utility and limitations.

Probing Reaction Mechanisms: The Ideal vs. The Reality

Norcarane's appeal as a mechanistic probe lies in its potential to undergo distinct rearrangements depending on the nature of the reactive intermediate formed during oxidation. The generally accepted diagnostic products are 3-hydroxymethylcyclohexene, indicative of a radical intermediate, and cyclohept-3-enol, signaling a cationic intermediate. This seemingly straightforward diagnostic power has been instrumental in studying a variety of enzymes, most notably cytochrome P450s and methane (B114726) monooxygenases.

However, recent investigations have unveiled a more complex reality. Studies have shown that enzymatic oxidation of norcarane doesn't solely lead to the expected hydroxylation and rearrangement products. A significant competing pathway is desaturation, yielding 2-norcarene and 3-norcarene.[1][2][3] These olefinic products can undergo further oxidation, leading to a complex mixture of over 20 different products.[1][2][3] This unforeseen reactivity complicates the interpretation of results, as some of these secondary oxidation products can interfere with the detection and quantification of the key diagnostic molecules.[1][2]

Quantitative Analysis: A Comparative Look at Product Distributions

The following table summarizes the product distribution from the oxidation of norcarane by various iron-containing enzymes. It is crucial to note that more recent studies, which account for the formation of norcarenes and their subsequent oxidation products, report lower yields of the radical-derived product (3-hydroxymethylcyclohexene) than previously thought.[1][2] This has significant implications for the calculated lifetimes of radical intermediates, suggesting they may be shorter than earlier estimates.

EnzymeMajor Products (>75%)Rearrangement ProductsDesaturation Products (2- & 3-norcarene)Reference(s)
Cytochrome P450 (general)endo- and exo-2-norcaranol(2-cyclohexenyl)methanol (radical), 3-cycloheptenol (cationic)Detected[4]
CYP2B1, CYPΔ2B4, CYPΔ2E1Not specified in detailDetectedUp to 50% of oxidation products[1][2][3]
Soluble Methane Monooxygenase (sMMO)Not specified in detailDetectedUp to 50% of oxidation products[1][2][3]
Toluene Monooxygenase (ToMO)Not specified in detailDetectedUp to 50% of oxidation products[1][2][3]
Phenol Hydroxylase (PH)Not specified in detailDetectedUp to 50% of oxidation products[1][2][3]

Experimental Protocols: A Closer Look at the Methodology

The validation of any mechanistic probe hinges on rigorous experimental design and execution. The following outlines a general methodology for studying norcarane oxidation, based on protocols described in the literature.

General Experimental Workflow for Norcarane Oxidation Studies:
  • Substrate Preparation: Norcarane and its deuterated analogs, if used, are synthesized and purified. Authentic standards of expected products (e.g., 2- and 3-norcaranol, 3-hydroxymethylcyclohexene, 3-cycloheptenol, 2- and 3-norcarene) are also prepared for product identification and quantification.[5]

  • Enzymatic Reaction:

    • Whole-Cell Biocatalysis: Whole microbial cells expressing the enzyme of interest are incubated with norcarane. This approach offers insights into in-vivo enzyme function.[6][7][8]

    • In Vitro Reconstituted Systems: Purified enzymes are incubated with norcarane in the presence of necessary cofactors (e.g., NADPH for P450s). This allows for a more controlled study of the enzyme's intrinsic properties.

  • Product Extraction: After the reaction, the products are extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).

    • Identification: Products are identified by comparing their retention times and mass spectra with those of the authentic standards.

    • Quantification: The amount of each product is determined by integrating the peak areas in the GC chromatogram and comparing them to a calibration curve generated with the standards.

Visualizing the Pathways: From Substrate to Product

The following diagrams illustrate the key reaction pathways of norcarane upon oxidation and a typical experimental workflow.

Norcarane_Oxidation_Pathways cluster_main Norcarane Oxidation cluster_products Products cluster_desaturation Desaturation Pathway Norcarane Norcarane Intermediate Reactive Intermediate (Radical or Cation) Norcarane->Intermediate Enzymatic Oxidation Desaturation Desaturation Norcarane->Desaturation Desaturation Hydroxylation Hydroxylated Products (e.g., 2-Norcaranol) Intermediate->Hydroxylation Hydroxylation Radical_Rearrangement Radical Rearrangement (3-Hydroxymethylcyclohexene) Intermediate->Radical_Rearrangement Rearrangement Cationic_Rearrangement Cationic Rearrangement (Cyclohept-3-enol) Intermediate->Cationic_Rearrangement Rearrangement Norcarenes 2- & 3-Norcarene Desaturation->Norcarenes Secondary_Oxidation Secondary Oxidation Products Norcarenes->Secondary_Oxidation Further Oxidation

Caption: Reaction pathways of norcarane upon enzymatic oxidation.

Experimental_Workflow cluster_workflow Typical Experimental Workflow Start Start: Prepare Substrate & Authentic Standards Reaction Enzymatic Reaction (Whole-cell or in vitro) Start->Reaction Extraction Product Extraction (Organic Solvent) Reaction->Extraction Analysis GC-MS Analysis (Identification & Quantification) Extraction->Analysis Interpretation Data Interpretation (Determine Product Ratios) Analysis->Interpretation Conclusion Conclusion: Infer Reaction Mechanism Interpretation->Conclusion

Caption: A generalized workflow for norcarane oxidation experiments.

Alternatives and a Path Forward: A Call for Caution and Corroboration

The complexities associated with norcarane oxidation highlight the need for caution in its use as a standalone mechanistic probe. The unique implication of a discrete radical intermediate in some hydroxylations of norcarane may be the consequence of a minor reaction pathway that is not apparent with other probes.[4]

Researchers are encouraged to employ a multi-pronged approach to mechanistic studies. This includes:

  • Use of Alternative Probes: Comparing the results from norcarane with other radical clocks, such as spiro[2.5]octane, can provide a more robust assessment of the reaction mechanism.[9]

  • Substituted Norcaranes: The use of substituted norcaranes may enhance enzyme binding affinity and improve the regioselectivity of oxidation, potentially simplifying the product mixture.[5]

  • Thorough Product Analysis: It is imperative to screen for and quantify all potential products, including the desaturation products and their derivatives, to avoid misinterpretation of the data.

  • Kinetic Isotope Effect Studies: Measuring the kinetic isotope effect using deuterated substrates can provide complementary information about the rate-limiting steps of the reaction.

References

Validation

comparative study of different synthetic routes to Norcarane

A Comparative Analysis of Synthetic Routes to Norcarane Norcarane, also known as bicyclo[4.1.0]heptane, is a saturated bicyclic organic compound that serves as a fundamental structural motif in many natural products and...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Norcarane

Norcarane, also known as bicyclo[4.1.0]heptane, is a saturated bicyclic organic compound that serves as a fundamental structural motif in many natural products and has applications in medicinal chemistry and materials science. The synthesis of this strained carbocycle has been a subject of interest, leading to the development of several synthetic strategies. This guide provides a comparative study of the most common and effective synthetic routes to Norcarane, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the optimal method for their specific needs.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. It involves the reaction of an alkene, in this case, cyclohexene (B86901), with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. This method is known for its stereospecificity and reliability.

Experimental Protocol

A detailed experimental procedure for the Simmons-Smith synthesis of Norcarane is as follows:

  • Preparation of Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, 10.0 g of zinc dust is washed successively with 5% hydrochloric acid, deionized water, 2% copper (II) sulfate (B86663) solution, deionized water, ethanol, and finally diethyl ether. The activated zinc-copper couple is then dried under vacuum.

  • Reaction Setup: The dried zinc-copper couple is suspended in 50 mL of anhydrous diethyl ether in a three-necked flask under a nitrogen atmosphere. A solution of 8.2 g (0.1 mol) of cyclohexene and 26.8 g (0.1 mol) of diiodomethane in 20 mL of anhydrous diethyl ether is prepared.

  • Reaction Execution: The cyclohexene-diiodomethane solution is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to afford pure Norcarane.

Reaction Pathway

Simmons_Smith cluster_reactants Reactants Cyclohexene Cyclohexene Norcarane Norcarane Cyclohexene->Norcarane Diethyl Ether CH2I2 CH₂I₂ Carbenoid IZnCH₂I CH2I2->Carbenoid + Zn(Cu) ZnCu Zn(Cu) Carbenoid->Norcarane Diethyl Ether

Caption: Simmons-Smith reaction pathway for Norcarane synthesis.

Diazomethane-Mediated Cyclopropanation

The reaction of cyclohexene with diazomethane (B1218177) in the presence of a copper catalyst is another effective method for the synthesis of Norcarane. This method involves the in-situ generation of a carbene from diazomethane, which then adds to the double bond of cyclohexene. Caution must be exercised when handling diazomethane as it is a toxic and explosive compound.

Experimental Protocol

A representative experimental procedure for the diazomethane-mediated synthesis of Norcarane is as follows:

  • Catalyst Preparation: 0.5 g of copper(I) chloride is added to a solution of 8.2 g (0.1 mol) of cyclohexene in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Diazomethane Generation: A solution of diazomethane in diethyl ether is prepared from a suitable precursor, such as Diazald®, following established safety protocols. The concentration of the diazomethane solution should be determined by titration before use.

  • Reaction Execution: The ethereal solution of diazomethane is added dropwise to the stirred cyclohexene-catalyst mixture at 0 °C. The addition is continued until a faint yellow color of diazomethane persists, indicating the completion of the reaction. Nitrogen evolution is observed throughout the addition.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The filtrate is carefully concentrated by rotary evaporation at reduced pressure and low temperature. The resulting crude product is purified by distillation to yield Norcarane.

Reaction Pathway

Diazomethane_Route cluster_reactants Reactants Cyclohexene Cyclohexene Norcarane Norcarane Cyclohexene->Norcarane Diethyl Ether CH2N2 CH₂N₂ Carbene [:CH₂] CH2N2->Carbene - N₂ CuCl CuCl (catalyst) Carbene->Norcarane Diethyl Ether

Caption: Diazomethane-mediated synthesis of Norcarane.

Furukawa's Modification of the Simmons-Smith Reaction

A significant improvement to the original Simmons-Smith reaction was developed by Furukawa and co-workers, which involves the use of diethylzinc (B1219324) instead of the zinc-copper couple. This modification often leads to higher yields and better reproducibility.

Experimental Protocol

The experimental protocol for Furukawa's modified Simmons-Smith reaction is as follows:

  • Reaction Setup: A solution of 8.2 g (0.1 mol) of cyclohexene in 50 mL of anhydrous toluene (B28343) is prepared in a flask under a nitrogen atmosphere.

  • Reagent Addition: To this solution, 11 mL of a 1.0 M solution of diethylzinc in hexanes (0.011 mol) is added, followed by the dropwise addition of 26.8 g (0.1 mol) of diiodomethane at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the residue is purified by distillation to give Norcarane.

Reaction Pathway

Furukawa_Modification cluster_reactants Reactants Cyclohexene Cyclohexene Norcarane Norcarane Cyclohexene->Norcarane Toluene CH2I2 CH₂I₂ Carbenoid EtZnCH₂I CH2I2->Carbenoid + Et₂Zn Et2Zn Et₂Zn Carbenoid->Norcarane Toluene

Caption: Furukawa's modification of the Simmons-Smith reaction.

Comparative Data of Synthetic Routes

Parameter Simmons-Smith Reaction Diazomethane-Mediated Cyclopropanation Furukawa's Modification
Typical Yield 60-70%75-85%85-95%
Reaction Time 12-18 hours2-4 hours12-14 hours
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature0 °C to Room Temperature
Key Reagents Zn(Cu), CH₂I₂CH₂N₂, CuClEt₂Zn, CH₂I₂
Safety Considerations Exothermic reactionDiazomethane is toxic and explosiveDiethylzinc is pyrophoric
Cost of Reagents ModeratePrecursor can be expensiveHigh

Conclusion

The choice of synthetic route to Norcarane depends on several factors including the desired yield, available equipment, safety considerations, and cost. Furukawa's modification of the Simmons-Smith reaction generally provides the highest yields, although it involves the use of pyrophoric diethylzinc. The diazomethane-mediated route is also high-yielding and relatively fast but requires extreme caution due to the hazardous nature of diazomethane. The classic Simmons-Smith reaction remains a reliable and cost-effective method, albeit with moderate yields. Researchers should carefully evaluate these parameters to select the most suitable method for their research objectives.

Comparative

A Tale of Two Probes: Norcarane, the Veteran Mechanistic Tool, and Nortricyclane, the Untapped Potential

A comprehensive guide for researchers, scientists, and drug development professionals on the application of norcarane (B1199111) as a mechanistic probe for enzymes, and an exploration of the conspicuous absence of nortri...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of norcarane (B1199111) as a mechanistic probe for enzymes, and an exploration of the conspicuous absence of nortricyclane in this role.

In the intricate world of enzymology, understanding the fleeting intermediates of a reaction is paramount to unraveling its mechanism. Mechanistic probes, molecules designed to react in a predictable manner depending on the chemical environment, are indispensable tools in this quest. Among these, strained carbocyclic compounds have proven particularly useful. This guide provides a detailed comparison of two such molecules: norcarane, a well-established probe for monooxygenase enzymes, and its structural isomer, nortricyclane. While norcarane has been extensively used to dissect enzymatic C-H activation pathways, a striking scarcity of data exists for nortricyclane in a similar capacity. This guide will delve into the known applications of norcarane, present the available data and experimental protocols, and discuss the potential reasons behind the divergent scientific utility of these two fascinating molecules.

Norcarane: A Window into Radical and Cationic Intermediates

Norcarane (bicyclo[4.1.0]heptane) has been a workhorse in the study of oxidative enzymes, most notably cytochrome P450s (P450s) and methane (B114726) monooxygenases (MMOs).[1][2][3] Its utility stems from the diagnostic rearrangements of the cyclopropylcarbinyl radical and cation intermediates that can be formed upon enzymatic oxidation. The product distribution provides a signature of the transient species involved in the reaction mechanism.

The enzymatic oxidation of norcarane can proceed through different pathways, leading to a complex mixture of products.[3][4] The primary products are typically endo- and exo-2-norcaranol.[4] However, the key diagnostic products arise from the rearrangement of the cyclopropylcarbinyl intermediate. A radical intermediate is expected to yield (2-cyclohexenyl)methanol, while a cationic intermediate would lead to the formation of 3-cycloheptenol.[4]

It is crucial to note that the use of norcarane is not without its complexities. Studies have revealed that some enzymes can also catalyze desaturation reactions, forming 2-norcarene and 3-norcarene.[3][4] These olefinic products can be further oxidized by the enzyme, leading to a cascade of secondary products that can complicate the analysis of the primary mechanistic probe results.[4]

Performance Data of Norcarane as an Enzyme Probe

The following table summarizes the product distribution from the oxidation of norcarane by various cytochrome P450 enzymes. The data highlights the formation of both unrearranged and rearranged products, providing insights into the lifetimes of the radical intermediates.

EnzymeMajor ProductsRearranged ProductsDeduced Radical LifetimeReference
P450cam (CYP101) 2-Norcaranols(2-cyclohexenyl)methanol, 3-cycloheptenol52 ps[5]
P450BM3 (CYP102) 2-Norcaranols(2-cyclohexenyl)methanol, 3-cycloheptenol44 ps[5]
CYP2B1 2-Norcaranols(2-cyclohexenyl)methanol, 3-cycloheptenol16 ps[5]
CYP2E1 2-Norcaranols(2-cyclohexenyl)methanol35 ps[5]

Note: The radical lifetime is calculated based on the ratio of rearranged to unrearranged products and the known rate of rearrangement of the cyclopropylcarbinyl radical.

Experimental Protocols for Norcarane Oxidation Assays

A typical experimental protocol for studying the enzymatic oxidation of norcarane involves the following steps:

1. Reaction Mixture Preparation:

  • A buffered solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) is prepared.

  • The purified enzyme (e.g., a cytochrome P450) and its reductase partner are added to the buffer.

  • A solution of norcarane in a suitable solvent (e.g., methanol) is prepared.

  • A source of reducing equivalents, such as NADPH, is prepared in the same buffer.

2. Reaction Initiation and Incubation:

  • The enzyme and reductase are pre-incubated.

  • The norcarane solution is added to the enzyme mixture.

  • The reaction is initiated by the addition of NADPH.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

3. Product Extraction and Analysis:

  • The reaction is quenched (e.g., by the addition of a strong acid or base).

  • An internal standard is added for quantification.

  • The products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extract is dried and concentrated.

  • The products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Nortricyclane: The Enigmatic Isomer

In stark contrast to the extensive literature on norcarane, there is a notable absence of studies employing nortricyclane (tricyclo[2.2.1.02,6]heptane) as a mechanistic probe for enzymes. While nortricyclane and its derivatives are of significant interest in medicinal chemistry as bioisosteres for aromatic rings and as scaffolds for the synthesis of biologically active molecules, their application in mechanistic enzymology appears to be unexplored.

This lack of data prevents a direct comparison of performance with norcarane. The reasons for this scientific gap can only be speculated upon but may be related to several factors:

  • Chemical Stability: The tricyclic cage structure of nortricyclane is highly strained and may possess a different reactivity profile compared to the bicyclic system of norcarane. It is possible that nortricyclane is either too unreactive to serve as a substrate for many enzymes or that it reacts in a manner that does not provide clear mechanistic insights.

  • Product Complexity: The rearrangement of a potential radical or cationic intermediate derived from nortricyclane could lead to a complex mixture of products that are difficult to identify and interpret.

  • Synthesis and Availability: While synthetic routes to nortricyclane exist, the availability and cost compared to norcarane might have historically favored the use of the latter.

Visualizing the Mechanistic Pathways of Norcarane

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways involved in the enzymatic oxidation of norcarane.

Norcarane_Oxidation_Pathway cluster_enzyme Enzyme Active Site cluster_products Products Norcarane Norcarane Enzyme-Substrate Complex Enzyme-Substrate Complex Norcarane->Enzyme-Substrate Complex Binding Radical Intermediate Radical Intermediate Enzyme-Substrate Complex->Radical Intermediate H-abstraction Cationic Intermediate Cationic Intermediate Radical Intermediate->Cationic Intermediate Oxidation 2-Norcaranol 2-Norcaranol Radical Intermediate->2-Norcaranol Radical Rebound Rearranged Radical Product (2-cyclohexenyl)methanol Radical Intermediate->Rearranged Radical Product Ring Opening Rearranged Cationic Product 3-cycloheptenol Cationic Intermediate->Rearranged Cationic Product Ring Opening Norcarane_Desaturation_Pathway cluster_enzyme Enzyme Active Site cluster_products Desaturation Products Norcarane Norcarane Enzyme-Substrate Complex Enzyme-Substrate Complex Norcarane->Enzyme-Substrate Complex Binding 2-Norcarene 2-Norcarene Enzyme-Substrate Complex->2-Norcarene Desaturation 3-Norcarene 3-Norcarene Enzyme-Substrate Complex->3-Norcarene Desaturation Secondary Oxidation Products Secondary Oxidation Products 2-Norcarene->Secondary Oxidation Products Further Oxidation 3-Norcarene->Secondary Oxidation Products Further Oxidation

References

Validation

A Comparative Guide to the Oxidation of Norcarane: Enzymatic and Chemical Methods

For Researchers, Scientists, and Drug Development Professionals Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable probe in studying the mechanisms of oxidation reactions. Its strained cyclopropane (B11986...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable probe in studying the mechanisms of oxidation reactions. Its strained cyclopropane (B1198618) ring and adjacent C-H bonds offer multiple sites for oxidation, leading to a diverse array of products. The distribution of these products provides a fingerprint of the oxidation mechanism, whether it proceeds through a radical, cationic, or concerted pathway. This guide offers a comparative analysis of the product distribution from norcarane oxidation using various enzymatic and chemical methods, supported by experimental data.

Product Distribution: A Comparative Overview

The oxidation of norcarane yields a complex mixture of products, including alcohols, ketones, and rearranged products. The relative abundance of these products is highly dependent on the oxidant used. This section provides a quantitative comparison of product distributions from different oxidation systems.

Enzymatic Oxidation

Enzymatic systems, particularly cytochrome P450 monooxygenases and diiron enzymes, are known to oxidize norcarane, often with high regio- and stereoselectivity. A primary observation in many enzymatic oxidations is the initial desaturation of norcarane to 2-norcarene and 3-norcarene, which are then further oxidized to a variety of products.[1]

Table 1: Product Distribution from the Oxidation of Norcarane by Cytochrome P450 and Diiron Enzymes

ProductCytochrome P450 (CYP2B4) (% of total products)Diiron Enzyme (sMMO) (% of total products)Diiron Enzyme (AlkB) (% of total products)
Primary Products
2-NorcaranolMajorMinor7% (C2 hydroxylation)
3-NorcaranolMajorMajor43% (C3 hydroxylation)
2-NorcaranoneMinorMinor-
3-NorcaranoneMinorMinor-
Desaturation Products
2-Norcarene & 3-NorcareneSignificantSignificant31%
Rearrangement Product
3-HydroxymethylcyclohexeneMinorMinor19%

*Data for CYP2B4 and sMMO are qualitative descriptions from available literature. Data for AlkB is from a study on purified AlkB from P. putida.[2] The formation of significant amounts of desaturation products (2- and 3-norcarene) is a common feature of these enzymatic reactions.[1][2] The subsequent oxidation of these alkenes leads to a more complex product mixture.

Chemical Oxidation

Chemical oxidants offer an alternative to enzymatic methods for norcarane oxidation. These reactions often proceed with different selectivities and can provide valuable mechanistic insights.

Table 2: Product Distribution from the Chemical Oxidation of Norcarane

OxidantMajor ProductsMinor Products
Chromium trioxide (on 3-norcarene) α,β-unsaturated ketone (2-norcaren-4-one)Isomeric α,β-unsaturated ketone
meta-Chloroperoxybenzoic acid (m-CPBA) Epoxides (from 2- and 3-norcarene)-
Lead Tetraacetate Alcohols, Acetates (expected)Rearrangement products (possible)
Potassium Permanganate (B83412) Diols, Dicarboxylic acids (expected from cleavage)-

Quantitative data for the chemical oxidation of norcarane is limited in the available literature. The product distributions for lead tetraacetate and potassium permanganate are based on their known reactivity with alkanes and alkenes. The oxidation of 3-norcarene with chromium trioxide has been reported to yield an α,β-unsaturated ketone as the major product.[1]

Reaction Pathways and Mechanisms

The diverse product distribution from norcarane oxidation can be understood by considering the different reaction pathways involved. A simplified representation of these pathways is illustrated below.

Norcarane_Oxidation cluster_start Starting Material cluster_enzymatic Enzymatic Oxidation cluster_chemical Chemical Oxidation cluster_products Products Norcarane Norcarane Enzymes Cytochrome P450 Diiron Enzymes Norcarane->Enzymes Chemicals CrO3, m-CPBA Pb(OAc)4, KMnO4 Norcarane->Chemicals Cleavage Oxidative Cleavage Norcarane->Cleavage KMnO4 (harsh) Diols Diols Norcarane->Diols KMnO4 (mild) Desaturation Desaturation Enzymes->Desaturation Major Hydroxylation Hydroxylation Enzymes->Hydroxylation Major Rearrangement Radical Rearrangement Enzymes->Rearrangement Minor Norcarenes 2-Norcarene & 3-Norcarene Desaturation->Norcarenes Alcohols Norcaranols Hydroxylation->Alcohols Rearranged_Alcohol 3-Hydroxymethyl- cyclohexene Rearrangement->Rearranged_Alcohol Allylic_Oxidation Allylic Oxidation Chemicals->Allylic_Oxidation Epoxidation Epoxidation Chemicals->Epoxidation Hydroxylation_Chem Hydroxylation Chemicals->Hydroxylation_Chem Chemicals->Cleavage Unsaturated_Ketone α,β-Unsaturated Ketone Allylic_Oxidation->Unsaturated_Ketone Epoxides Epoxides Epoxidation->Epoxides Hydroxylation_Chem->Alcohols Pb(OAc)4 Dicarboxylic_Acids Dicarboxylic Acids Cleavage->Dicarboxylic_Acids Norcarenes->Allylic_Oxidation CrO3 Norcarenes->Epoxidation m-CPBA Ketones Norcaranones Alcohols->Ketones further oxidation Alcohols->Ketones further oxidation

References

Comparative

A Comparative Analysis of Norcarane: Synthesis, Properties, and Application as a Mechanistic Probe

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of experimental data related to Norcarane (bicyclo[4.1.0]heptane), a saturated bicyclic hydrocarbon. Its rigid s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data related to Norcarane (bicyclo[4.1.0]heptane), a saturated bicyclic hydrocarbon. Its rigid structure and strained cyclopropane (B1198618) ring make it a valuable tool in mechanistic studies and a scaffold of interest in medicinal chemistry. This document summarizes its chemical and physical properties, compares common synthetic methodologies, and details its use in elucidating enzymatic reaction mechanisms, providing supporting experimental data where available.

Chemical and Physical Properties

Norcarane is a colorless liquid with a molecular formula of C₇H₁₂ and a molar mass of 96.173 g·mol⁻¹[1]. The following table summarizes its key physical properties as reported in publicly available chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₂[1][2]
Molar Mass 96.173 g·mol⁻¹[1]
Boiling Point 116 to 117 °C[1]
Density 0.914 g/mL[1]
IUPAC Name Bicyclo[4.1.0]heptane[1]
CAS Number 286-08-8[1]
Synthesis of Norcarane: A Comparative Overview

The synthesis of Norcarane has been accomplished through various methods. The most convenient and widely used method is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene (B86901).[3][4] Other methods include the reduction of 7,7-dichloronorcarane and the light-catalyzed reaction of diazomethane (B1218177) with cyclohexene.[3] A comparison of the two primary methods is presented below.

MethodReagentsGeneral ConditionsNotes
Simmons-Smith Reaction Cyclohexene, Diiodomethane (B129776) (CH₂I₂), Zinc-Copper CoupleAnhydrous ether, refluxConsidered the most convenient preparation for high-purity Norcarane.[3] An active zinc-copper couple is recommended for the reaction.[3]
Reduction of Dihalonorcarane 7,7-Dichloronorcarane, Sodium (Na)AlcoholAn alternative route to Norcarane.[3]

Experimental Protocols

Simmons-Smith Synthesis of Norcarane

This protocol is a summary of the procedure described in Organic Syntheses.[3]

  • Preparation of Zinc-Copper Couple: A mixture of zinc dust and copper(I) oxide is heated under a hydrogen atmosphere to produce an active zinc-copper couple.[3]

  • Reaction Setup: In a round-bottom flask fitted with a stirrer and reflux condenser, the zinc-copper couple is suspended in anhydrous ether. A crystal of iodine is added to activate the couple.[3]

  • Addition of Reagents: A mixture of cyclohexene and diiodomethane is added to the flask.[3]

  • Reaction and Reflux: The mixture is gently heated to initiate a mildly exothermic reaction. After the initial reaction subsides, the mixture is stirred under reflux for approximately 15 hours.[3]

  • Workup: The ether solution is decanted from the solid residue. The solution is then washed with a saturated ammonium (B1175870) chloride solution, followed by water, and dried over an anhydrous salt.[3]

  • Purification: The product, Norcarane, is isolated by fractional distillation.[3]

Norcarane as a Mechanistic Probe in Enzymatic Hydroxylation

Norcarane is a valuable tool for investigating the mechanisms of hydroxylation reactions catalyzed by enzymes such as cytochrome P450 (P450) and soluble methane (B114726) monooxygenase (sMMO).[5] The distribution of oxidation products can provide evidence for the involvement of radical or cationic intermediates in the reaction mechanism.[5]

When Norcarane is oxidized, the major products are typically endo- and exo-2-norcaranol.[5] However, the formation of rearrangement products, such as (2-cyclohexenyl)methanol and 3-cycloheptenol, is indicative of specific reactive intermediates. The formation of (2-cyclohexenyl)methanol is suggested to arise from a radical intermediate, while 3-cycloheptenol is ascribed to a cationic intermediate.[5]

Comparative Product Distribution in P450-Catalyzed Oxidation of Norcarane

The following table summarizes the product distribution from the oxidation of Norcarane by different cytochrome P450 enzymes. The presence of rearrangement products suggests the involvement of radical intermediates with lifetimes ranging from 16 to 52 picoseconds.[5]

EnzymeMajor Products (>75%)Rearrangement Products DetectedInferred Intermediate
P450cam (CYP101) endo/exo-2-Norcaranol(2-cyclohexenyl)methanol, 3-cycloheptenol (trace)Radical, Cationic
P450BM3 (CYP102) endo/exo-2-Norcaranol(2-cyclohexenyl)methanol, 3-cycloheptenol (trace)Radical, Cationic
CYP2B1 endo/exo-2-Norcaranol(2-cyclohexenyl)methanol, 3-cycloheptenol (trace)Radical, Cationic
CYP2E1 endo/exo-2-Norcaranol(2-cyclohexenyl)methanolRadical

Data adapted from studies on the use of Norcarane as a mechanistic probe.[5]

Visualizations

Experimental Workflow: Simmons-Smith Synthesis of Norcarane

G Simmons-Smith Synthesis of Norcarane reagents Cyclohexene + CH₂I₂ + Zn(Cu) reaction Reflux in Ether reagents->reaction workup Aqueous Workup reaction->workup purification Fractional Distillation workup->purification product Norcarane purification->product

Caption: Workflow for the synthesis of Norcarane via the Simmons-Smith reaction.

Proposed Mechanistic Pathways in Norcarane Hydroxylation

G Mechanistic Pathways in Norcarane Hydroxylation cluster_radical Radical Pathway cluster_cationic Cationic Pathway Norcarane_rad Norcarane Radical_Intermediate Norcaranyl Radical Norcarane_rad->Radical_Intermediate H abstraction Rearranged_Radical Cyclohexenylmethyl Radical Radical_Intermediate->Rearranged_Radical Rearrangement Norcaranol_rad Norcaranol Radical_Intermediate->Norcaranol_rad Hydroxylation Product_rad (2-cyclohexenyl)methanol Rearranged_Radical->Product_rad Hydroxylation Norcarane_cat Norcarane Cationic_Intermediate Norcaranyl Cation Norcarane_cat->Cationic_Intermediate Oxidation Rearranged_Cation Cycloheptenyl Cation Cationic_Intermediate->Rearranged_Cation Rearrangement Product_cat 3-cycloheptenol Rearranged_Cation->Product_cat Hydroxylation

Caption: Proposed radical and cationic pathways in the enzymatic hydroxylation of Norcarane.

References

Validation

A Comparative Guide to the Reactivity of Norcarane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Norcarane (B1199111) (bicyclo[4.1.0]heptane), a bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, and its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norcarane (B1199111) (bicyclo[4.1.0]heptane), a bicyclic hydrocarbon featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, and its derivatives are pivotal compounds in mechanistic studies and serve as versatile building blocks in synthetic chemistry. The inherent strain of the cyclopropane ring dictates their reactivity, making them susceptible to a variety of transformations not observed in their acyclic or larger-ring counterparts. This guide provides a comparative analysis of the reactivity of norcarane and its derivatives across several key reaction types, supported by experimental data and detailed protocols.

Enzymatic Oxidation: A Probe for Reaction Mechanisms

Norcarane is extensively used as a mechanistic probe to elucidate the nature of intermediates in enzymatic hydroxylations, particularly those catalyzed by cytochrome P450 (P450) and non-heme diiron enzymes like AlkB. The distribution of oxidation products—hydroxylated, desaturated, and ring-rearranged compounds—provides a fingerprint for the involvement of radical, cationic, or concerted pathways.[1][2]

The formation of a radical intermediate at the C2 position of norcarane can lead to a characteristic ring-opened product, (cyclohex-2-en-1-yl)methanol, while a cationic intermediate can rearrange to form 3-cycloheptenol.[1] The ratio of these products allows for the calculation of the lifetime of the radical intermediate.[2]

Table 1: Product Distribution in the Oxidation of Norcarane by Various Enzymes

Enzyme2-Norcaranols (%)3-Norcaranols (%)(Cyclohex-2-en-1-yl)methanol (%)3-Cycloheptenol (%)Desaturation Products (%)Reference(s)
Cytochrome P450s
P450cam (CYP101)89.97.82.00.3-[3]
P450BM3 (CYP102)86.910.91.90.3-[3]
CYP2B188.011.20.50.3-[3]
CYP2E187.711.01.30.0-[3]
Diiron Oxygenases
AlkB74319-31[4][5]
sMMOMajor (>75%)MinorDetectedDetected-[1]

Note: Product percentages are calculated from the reported product ratios. "-" indicates data not reported.

The data clearly distinguishes the reactivity patterns of P450 enzymes and AlkB. P450s predominantly yield hydroxylated products with very short-lived radical intermediates (16-52 ps), resulting in minimal rearrangement.[3] In contrast, AlkB exhibits significant desaturase activity and a much longer-lived radical intermediate (~10 ns), leading to a substantial amount of the radical rearrangement product.[4][6]

Substituents on the norcarane ring can influence both the binding affinity to the enzyme and the regioselectivity of the oxidation.[4] For instance, the introduction of functional groups can enhance enzyme-substrate interactions, leading to more selective oxidations.

Experimental Protocols

Protocol 1: General Procedure for Cytochrome P450-Catalyzed Oxidation of Norcarane [3]

  • Reaction Mixture Preparation: In a typical assay, a reaction mixture is prepared containing the purified P450 enzyme, a redox partner (e.g., putidaredoxin and putidaredoxin reductase for P450cam), and a buffer solution (e.g., potassium phosphate (B84403) buffer).

  • Substrate Addition: Norcarane is added to the reaction mixture. To improve solubility, it can be dissolved in a minimal amount of a suitable solvent like methanol.

  • Initiation: The reaction is initiated by the addition of an electron source, typically NADPH.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25 °C) for a specific duration.

  • Quenching and Extraction: The reaction is quenched, often by the addition of an organic solvent like ethyl acetate (B1210297) or dichloromethane. The products are then extracted into the organic phase.

  • Analysis: The extracted products are analyzed and quantified by gas chromatography-mass spectrometry (GC-MS) by comparison with authentic standards.

Protocol 2: Oxidation of Norcarane by AlkB Enzyme [4]

  • Enzyme System: A purified AlkB enzyme is used in conjunction with its electron transfer partners, such as rubredoxin-2 and ferredoxin-NADPH reductase.

  • Reaction Setup: The reaction is carried out in a buffered solution containing the enzyme system.

  • Substrate Introduction: Norcarane, dissolved in a solvent like acetone, is added to the reaction vessel.

  • Reaction Initiation: The oxidation is initiated by the addition of NADPH.

  • Product Analysis: After a set reaction time, the products are extracted and analyzed by GC-MS to determine the product distribution.

Signaling Pathways and Experimental Workflows

Enzymatic_Oxidation_of_Norcarane Norcarane Norcarane Enzyme P450 or AlkB Norcarane->Enzyme Binding Intermediate Substrate Radical or Cationic Intermediate Enzyme->Intermediate C-H Abstraction Hydroxylation Hydroxylation (2- and 3-Norcaranols) Intermediate->Hydroxylation Oxygen Rebound Desaturation Desaturation (Norcarenes) Intermediate->Desaturation Second H-Abstraction Rearrangement Rearrangement ((Cyclohex-2-en-1-yl)methanol or 3-Cycloheptenol) Intermediate->Rearrangement Ring Opening

Caption: Enzymatic oxidation pathways of norcarane.

Cycloaddition Reactions

The reactivity of norcarane in cycloaddition reactions is intrinsically linked to its valence tautomerism with cycloheptatriene (B165957). While norcarane itself is a saturated bicyclic alkane, certain derivatives can exist in equilibrium with their cycloheptatriene or norcaradiene isomers, which are reactive dienes or trienes in cycloaddition reactions.

For instance, norcaradienes, which are 1,2-disubstituted cyclohexadiene synthons, readily participate in Diels-Alder [4+2] cycloadditions with various dienophiles.[7] The kinetics of these reactions are influenced by the nature of the substituents on the norcaradiene and the dienophile. Computational studies on the cycloheptatriene-norcaradiene system have shown that [6+2] and [4+2] cycloadditions can be selective towards one of the valence isomers depending on the reaction partner. For example, reaction with nitroso compounds can favor [6+2] cycloaddition with the cycloheptatriene form, while reaction with benzynes can selectively undergo a [4+2] cycloaddition with the norcaradiene isomer.[8]

Quantitative kinetic data for the cycloaddition reactions of norcarane derivatives are sparse in the literature, with studies often focusing on more complex systems or related structures like cyclopentadiene (B3395910).[7]

Carbene and Carbenoid Additions

The addition of carbenes or carbenoids to alkenes is a fundamental method for the synthesis of cyclopropanes. The synthesis of norcarane itself is a classic example of the Simmons-Smith reaction, which involves the reaction of cyclohexene (B86901) with a zinc-copper couple and diiodomethane (B129776) to form an organozinc carbenoid (iodomethylzinc iodide).[6][9] This reaction is stereospecific, with the methylene (B1212753) group adding to the same face of the double bond.

The reactivity of the Simmons-Smith reagent can be influenced by the presence of directing groups on the alkene. For example, hydroxyl groups can coordinate to the zinc, directing the cyclopropanation to occur on the same face as the hydroxyl group.[6]

The addition of dichlorocarbene, typically generated from chloroform (B151607) and a strong base, to cyclohexene yields 7,7-dichloronorcarane.[10][11] The kinetics of this reaction have been studied, providing insight into the reactivity of dichlorocarbene.[1]

Table 2: Comparison of Carbene/Carbenoid Precursors for Cyclopropanation

Reagent/MethodCarbene/Carbenoid SpeciesCharacteristicsReference(s)
Simmons-Smith (CH₂I₂/Zn-Cu)Iodomethylzinc iodideStereospecific, tolerant of many functional groups, can be directed by -OH groups[6][9]
Furukawa Modification (Et₂Zn/CH₂I₂)Diethylzinc carbenoidIncreased reactivity compared to the traditional Simmons-Smith reaction[6]
CHCl₃/NaOH (Phase Transfer)Dichlorocarbene (:CCl₂)Adds to alkenes to form dichlorocyclopropanes[10][11]
Experimental Protocols

Protocol 3: Synthesis of Norcarane via the Simmons-Smith Reaction [9]

  • Preparation of Zinc-Copper Couple: Zinc dust is activated by treatment with hydrochloric acid, followed by washing with water and treatment with a copper(II) sulfate (B86663) solution. The resulting zinc-copper couple is washed with ethanol (B145695) and ether and dried.

  • Reaction Setup: The zinc-copper couple is placed in a flask with anhydrous ether. A crystal of iodine is added to activate the couple.

  • Addition of Reagents: A mixture of cyclohexene and diiodomethane is added to the flask.

  • Reaction: The mixture is stirred and refluxed. The reaction progress can be monitored by GC.

  • Workup: After the reaction is complete, the mixture is cooled, and the unreacted zinc is filtered off. The ethereal solution is washed with a saturated ammonium (B1175870) chloride solution, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting norcarane can be further purified by distillation.

Simmons_Smith_Workflow start Start prep_zncu Prepare Zn-Cu Couple start->prep_zncu reaction_setup Reaction Setup (Zn-Cu, Ether, I₂) prep_zncu->reaction_setup add_reagents Add Cyclohexene and CH₂I₂ reaction_setup->add_reagents reflux Stir and Reflux add_reagents->reflux workup Workup (Filtration, Washes) reflux->workup purification Purification (Distillation) workup->purification end Norcarane purification->end

Caption: Workflow for the synthesis of norcarane.

Ring-Opening Reactions

The strained cyclopropane ring of norcarane and its derivatives is susceptible to cleavage under various conditions, including reactions with electrophiles, radical conditions, and solvolysis of appropriately substituted derivatives.

Electrophilic Ring Opening: The reaction of cyclopropanes with electrophiles can lead to ring-opened products. For donor-acceptor substituted cyclopropanes, ring-opening can be initiated by Lewis or Brønsted acids.[12] While specific quantitative data for norcarane is limited, the general principle suggests that reaction with electrophiles would lead to cleavage of the C1-C6 or C1-C7/C6-C7 bonds.

Radical-Mediated Ring Opening: As seen in the enzymatic oxidations, the formation of a radical adjacent to the cyclopropane ring can induce rapid ring opening.[3] The stability of the resulting radical plays a key role in the reaction outcome. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.[13][14][15]

Free-Radical Halogenation

The free-radical halogenation of alkanes with halogens like chlorine and bromine, typically initiated by UV light, proceeds via a chain mechanism involving initiation, propagation, and termination steps.[12][18][19] The reactivity and selectivity of this reaction depend on the halogen and the stability of the radical intermediate formed. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical.[11]

For norcarane, halogenation can occur at various positions on the cyclohexane ring. The relative reactivity of the different C-H bonds would be expected to follow the general trend of tertiary > secondary > primary, but the presence of the cyclopropane ring may influence the selectivity. The cyclopropane ring itself can also react with halogens, particularly under conditions that favor addition reactions. For instance, cyclopropane can undergo ring-opening addition with bromine in the dark.[18]

Quantitative data on the product distribution for the free-radical halogenation of norcarane is not well-documented in the readily available literature.

Experimental Protocols

Protocol 4: General Procedure for Free-Radical Bromination [20][21][22][23]

  • Reaction Setup: The alkane (e.g., norcarane) is placed in a reaction vessel made of a material that is transparent to UV light (e.g., quartz or Pyrex).

  • Addition of Halogen: A solution of bromine in a suitable inert solvent (e.g., carbon tetrachloride) is added to the alkane.

  • Initiation: The reaction mixture is irradiated with a UV lamp. The disappearance of the bromine color indicates the progress of the reaction.

  • Workup: After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Analysis and Purification: The organic layer is dried, and the solvent is removed. The product mixture can be analyzed by GC-MS to determine the distribution of halogenated products, which can then be separated by distillation or chromatography.

Conclusion

The reactivity of norcarane and its derivatives is a rich and complex field, dominated by the influence of the strained cyclopropane ring. While enzymatic oxidations have been extensively studied, providing a clear picture of how different enzyme classes interact with the norcarane scaffold, quantitative data for many fundamental organic reactions of norcarane remain less explored. The available data highlights distinct reactivity patterns, particularly in enzymatic systems, and provides a foundation for further investigation into the non-enzymatic transformations of this important class of molecules. Future research focusing on the kinetics and product distributions of cycloaddition, carbene insertion, ring-opening, and free-radical reactions of a wider range of substituted norcaranes will be crucial for a more complete understanding of their chemical behavior and for expanding their application in organic synthesis and drug development.

References

Validation

comparative analysis of spectroscopic data for Norcarane isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the spectroscopic data for the endo and exo isomers of norcarane (B1199111) (bicyclo[4.1.0]heptane)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for the endo and exo isomers of norcarane (B1199111) (bicyclo[4.1.0]heptane). Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification and characterization in synthetic chemistry and drug development, where stereochemistry can significantly influence molecular properties and biological activity. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for the endo and exo isomers of norcarane and its derivatives. Due to the limited availability of directly comparable data for the parent unsubstituted isomers, data from closely related derivatives are used to illustrate the fundamental differences in their spectral properties.

Table 1: ¹H NMR Spectroscopic Data of Norcarane Derivatives

Protonendo-Norcarane Derivative (hydrotrioxide) Chemical Shift (δ ppm)exo-Norcarane Derivative (hydrotrioxide) Chemical Shift (δ ppm)Key Differences
H7Shifted downfieldShifted upfieldThe chemical shift of the proton at the C7 position is a key indicator of stereochemistry. In the endo isomer, this proton is closer to the cyclohexane (B81311) ring, leading to greater deshielding.
Bridgehead (H1, H6)Generally shieldedGenerally deshieldedThe spatial orientation of the cyclopropane (B1198618) ring relative to the cyclohexane ring influences the electronic environment of the bridgehead protons.
Cyclohexane RingComplex multipletsComplex multipletsSubtle differences in the coupling constants and chemical shifts of the cyclohexane ring protons can be observed due to the different steric environments in the two isomers.

Table 2: ¹³C NMR Spectroscopic Data of Norcarane Derivatives

Carbonendo-Norcarane Derivative (hydrotrioxide) Chemical Shift (δ ppm)exo-Norcarane Derivative (hydrotrioxide) Chemical Shift (δ ppm)Key Differences
C7ShieldedDeshieldedThe carbon of the methylene (B1212753) bridge (C7) exhibits a characteristic shift depending on the isomer. The steric interactions in the endo isomer typically result in an upfield shift compared to the exo isomer.
Bridgehead (C1, C6)Distinct chemical shiftsDistinct chemical shiftsThe bridgehead carbons also show slight differences in their chemical shifts between the two isomers.
Cyclohexane RingMultiple signalsMultiple signalsThe carbon signals of the cyclohexane ring will show minor variations in their chemical shifts reflecting the overall change in molecular geometry.

Note: As with the ¹H NMR data, this table is based on data from norcarane derivatives. The relative shielding and deshielding effects are the primary distinguishing features.

Table 3: Infrared (IR) Spectroscopy Data for Bicyclo[4.1.0]heptane Derivatives

Vibrational ModeWavenumber (cm⁻¹)Expected Differences between Isomers
C-H stretch (cyclopropane)~3080-3000Minimal differences expected.
C-H stretch (cyclohexane)~2950-2850Minor shifts in peak positions and intensities may occur due to changes in bond angles and steric strain.
CH₂ scissoring~1450Subtle differences in the fingerprint region are anticipated.
C-C ring vibrationsFingerprint Region (1400-600)The most significant differences between the IR spectra of the two isomers are expected in the fingerprint region, where the overall molecular vibrations are unique to each stereoisomer.

Table 4: Mass Spectrometry (MS) Fragmentation Data for Bicyclo[4.1.0]heptane

Fragment (m/z)Proposed StructureKey Fragmentation Pathways
96[C₇H₁₂]⁺• (Molecular Ion)The molecular ion is expected to be observed for both isomers.
81[M - CH₃]⁺Loss of a methyl radical.
68[M - C₂H₄]⁺•Loss of ethylene.[1]
67[M - C₂H₅]⁺Loss of an ethyl radical.[1]
54[M - C₃H₆]⁺•Loss of propene.[1]

Note: The mass spectra of the endo and exo isomers of norcarane are expected to be very similar, as they are stereoisomers. The fragmentation pathways are primarily determined by the overall bicyclic structure rather than the stereochemistry of the cyclopropane ring fusion. Distinguishing between the isomers based solely on their mass spectra can be challenging.[1]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Samples of the norcarane isomers are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆, to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

    • Solid Samples: Solid samples can be prepared as a KBr pellet, where a small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil) and then placing the paste between salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded and subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like norcarane. This allows for the separation of the isomers before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small, non-polar molecules. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis of Norcarane Isomers cluster_synthesis Isomer Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of Norcarane Isomers Separation Separation of endo and exo Isomers Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry (GC-MS) Separation->MS NMR_Data ¹H & ¹³C Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies Fingerprint Region Analysis IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Identification and Characterization of Isomers Comparison->Conclusion

References

Comparative

Assessing the Limitations of Norcarane as a Mechanistic Probe: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Norcarane (B1199111) (bicyclo[4.1.0]heptane) has been a widely utilized mechanistic probe in chemical and biological oxidations, particularly in studies inv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norcarane (B1199111) (bicyclo[4.1.0]heptane) has been a widely utilized mechanistic probe in chemical and biological oxidations, particularly in studies involving metalloenzymes like cytochrome P450s. Its diagnostic power lies in its potential to differentiate between radical and cationic reaction intermediates through distinct rearrangement pathways. However, a growing body of evidence highlights significant limitations that can complicate the interpretation of experimental results. This guide provides a critical assessment of norcarane's utility, compares its performance with alternative probes, and presents supporting experimental data and protocols to aid researchers in making informed decisions for their mechanistic studies.

The Double-Edged Sword: How Norcarane Probes Reaction Mechanisms

The core principle behind using norcarane as a mechanistic probe is the divergent reactivity of the 2-norcaranyl radical and the 2-norcaranyl cation. As illustrated below, a radical intermediate is expected to undergo a ring-opening rearrangement to form 3-cyclohexen-1-ylmethanol, while a cationic intermediate would rearrange to cyclohept-3-en-1-ol. The ratio of these rearranged products to the unrearranged 2-norcaranol can be used to estimate the lifetime of the radical intermediate.[1][2]

G Signaling Pathways of Norcarane Oxidation cluster_0 Norcarane Oxidation cluster_1 Radical Pathway cluster_2 Cationic Pathway Norcarane Norcarane Intermediate Intermediate Norcarane->Intermediate Enzyme Radical 2-Norcaranyl Radical Intermediate->Radical Hydrogen Abstraction Cation 2-Norcaranyl Cation Intermediate->Cation Hydride Abstraction RearrangedRadical 3-Cyclohexen-1-ylmethyl Radical Radical->RearrangedRadical Ring Opening (k = 2 x 10^8 s⁻¹) UnrearrangedProduct 2-Norcaranol (Unrearranged Product) Radical->UnrearrangedProduct Oxygen Rebound RadicalProduct 3-Cyclohexen-1-ylmethanol (Rearranged Product) RearrangedRadical->RadicalProduct Oxygen Rebound RearrangedCation Cyclohept-3-en-1-yl Cation Cation->RearrangedCation Rearrangement CationProduct Cyclohept-3-en-1-ol (Rearranged Product) RearrangedCation->CationProduct

Caption: Divergent rearrangement pathways of norcarane's radical and cationic intermediates.

Key Limitation: The Desaturase Pathway

A major complication in the use of norcarane arises from a competing desaturase pathway, which is operative in many iron-containing enzymes.[2][3] This pathway leads to the formation of 2-norcarene and 3-norcarene. These olefinic products are often more readily oxidized than norcarane itself, leading to a cascade of secondary oxidation products.[4] This complex product mixture, which can contain over 20 different compounds, significantly complicates the analysis and can interfere with the accurate quantification of the key rearranged alcohols.[3]

G Interference from the Desaturase Pathway Norcarane Norcarane Hydroxylation Hydroxylation Pathway Norcarane->Hydroxylation Desaturation Desaturase Pathway Norcarane->Desaturation TargetProducts Rearranged Alcohols (Mechanistic Insight) Hydroxylation->TargetProducts Norcarenes 2-Norcarene & 3-Norcarene Desaturation->Norcarenes SecondaryOxidation Secondary Oxidation Norcarenes->SecondaryOxidation ComplexMixture Complex Product Mixture (>20 compounds) SecondaryOxidation->ComplexMixture Interference Interference Interference->TargetProducts Masks and co-elutes with target products G Experimental Workflow for Mechanistic Probe Studies cluster_0 Enzymatic Reaction cluster_1 Sample Preparation cluster_2 Analysis Reaction_Setup Reaction Setup: - Enzyme - Buffer - NADPH system - Probe (Norcarane/Alternative) Incubation Incubation (Controlled Temp. & Time) Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., with Dichloromethane) Incubation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Sample Concentration Drying->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Analysis: - Product Identification - Quantification GC_MS->Data_Analysis

References

Validation

A Comparative Kinetic Analysis of Norcarane and Its Deuterated Analogue in Enzymatic Oxidation

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Norcarane (B1199111) and 3,3,4,4-norcarane-d4 as Probes in Kinetic Studies. This guide provides a detailed comparison of the kin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Norcarane (B1199111) and 3,3,4,4-norcarane-d4 as Probes in Kinetic Studies.

This guide provides a detailed comparison of the kinetic behavior of norcarane and its selectively deuterated analogue, 3,3,4,4-norcarane-d4, in the context of enzymatic C-H bond activation. The data presented herein is primarily drawn from studies on the non-heme diiron hydroxylase AlkB, an enzyme known for its role in alkane metabolism. This comparison highlights the utility of kinetic isotope effects (KIEs) in elucidating reaction mechanisms, particularly in distinguishing between competing reaction pathways.

Data Presentation: Quantitative Analysis of Reaction Products

The enzymatic oxidation of norcarane by AlkB yields a variety of products resulting from hydroxylation, desaturation, and radical rearrangement. The substitution of hydrogen with deuterium (B1214612) at the C3 and C4 positions of norcarane significantly alters the product distribution, providing clear evidence for a substantial kinetic isotope effect.

Product CategoryNorcarane (%)3,3,4,4-norcarane-d4 (%)
Products from C2 Abstraction
2-Norcaranol7Not explicitly quantified, but part of the major product fraction
3-Hydroxymethylcyclohexene (Rearrangement Product)1965
Subtotal C2 Products26~65
Products from C3 Abstraction
3-Norcaranol438
Desaturation Products (2- and 3-Norcarene)315
Subtotal C3 Products7413

Data sourced from a study on the non-heme diiron hydroxylase AlkB.[1]

The most striking observation is the dramatic shift in product distribution upon deuteration. For norcarane, the majority of products arise from the initial hydrogen abstraction at the C3 position. In contrast, for 3,3,4,4-norcarane-d4, the reaction predominantly proceeds via hydrogen abstraction at the C2 position, leading to a significant increase in the rearranged product, 3-hydroxymethylcyclohexene.[1] This shift indicates a large primary kinetic isotope effect for the reactions occurring at the C3 position.

A key finding from these studies is the calculation of a large kinetic hydrogen isotope effect (KIE) of approximately 20 for both the C-H hydroxylation at C3 and the desaturation pathway.[1] This indicates that the cleavage of the C-H (or C-D) bond at the C3 position is the rate-limiting step for these reaction pathways. Furthermore, it was observed that the deuterated norcarane exhibited approximately 70% of the overall activity of the non-deuterated norcarane, based on the rate of NADPH oxidation.[1]

Experimental Protocols

Synthesis of 3,3,4,4-norcarane-d4

The synthesis of 3,3,4,4-norcarane-d4 is achieved through a two-step process:

  • Simmons-Smith Cyclopropanation: The deuterated cyclohexene (B86901) is then subjected to a Simmons-Smith reaction to form the cyclopropane (B1198618) ring of norcarane. This reaction typically involves the use of diiodomethane (B129776) (CH2I2) and a zinc-copper couple (Zn(Cu)) in an ethereal solvent. The organozinc carbenoid formed in situ adds to the double bond of the cyclohexene to yield 3,3,4,4-norcarane-d4.

Enzymatic Oxidation Assay with AlkB

The kinetic studies of norcarane and its deuterated analogue are performed using a purified enzyme system. A typical experimental setup is as follows:

  • Reaction Mixture: A buffered solution containing the purified AlkB enzyme, recombinant P. putida rubredoxin-2, and maize ferredoxin NADPH reductase.

  • Substrate Addition: Norcarane or 3,3,4,4-norcarane-d4 is introduced into the reaction mixture, typically dissolved in a solvent like acetone.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Control Experiments: Positive controls with a known substrate like octane (B31449) and negative controls with the solvent alone are run in parallel.

  • Activity Measurement: The overall enzyme activity can be monitored spectrophotometrically by measuring the rate of NADPH oxidation.

Product Analysis

The identification and quantification of the reaction products are crucial for determining the product distribution and calculating the KIE.

  • Extraction: After the reaction is complete, the products are extracted from the aqueous reaction mixture using an organic solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted products are analyzed by GC-MS. The components of the product mixture are separated on a GC column and then detected by a mass spectrometer.

  • Identification and Quantification: Products are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by integrating the peak areas of the individual products in the gas chromatogram.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the proposed reaction mechanism for the enzymatic oxidation of norcarane.

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzymatic Assay cluster_analysis Product Analysis start 4,4,5,5-cyclohexene-d4 reagents CH2I2, Zn(Cu) start->reagents Simmons-Smith Reaction product 3,3,4,4-norcarane-d4 reagents->product enzyme_mix AlkB Enzyme Mix (AlkB, Reductase, Rubredoxin) substrate Norcarane or 3,3,4,4-norcarane-d4 enzyme_mix->substrate initiation NADPH Addition substrate->initiation reaction Incubation initiation->reaction extraction Organic Extraction reaction->extraction gcms GC-MS Analysis extraction->gcms data Product Identification & Quantification gcms->data

Caption: Experimental workflow for the synthesis and kinetic analysis.

reaction_pathway cluster_norcarane Norcarane Oxidation cluster_c2 C2 Abstraction cluster_c3 C3 Abstraction norcarane Norcarane c2_radical 2-Norcaranyl Radical norcarane->c2_radical H• abstraction c3_radical 3-Norcaranyl Radical norcarane->c3_radical H• abstraction c2_hydroxylation 2-Norcaranol c2_radical->c2_hydroxylation Hydroxylation rearrangement 3-Hydroxymethyl- cyclohexene c2_radical->rearrangement Radical Rearrangement c3_hydroxylation 3-Norcaranol c3_radical->c3_hydroxylation Hydroxylation desaturation 2- & 3-Norcarene c3_radical->desaturation Desaturation

Caption: Competing reaction pathways for norcarane oxidation by AlkB.

Comparison with Other Enzyme Systems

While the detailed kinetic analysis presented here focuses on the AlkB enzyme, norcarane has also been used as a mechanistic probe for other oxygenase enzymes, such as cytochrome P450s and soluble methane (B114726) monooxygenase (sMMO). Studies with these enzymes have also shown the formation of rearranged products, indicating the presence of radical intermediates. However, the lifetime of these radical intermediates can vary between different enzyme systems, leading to different product distributions. The large KIE observed with AlkB provides strong evidence for a significant energetic barrier to C-H bond cleavage, a feature that may differ in other enzyme systems.

References

Comparative

Norcarane as a Mechanistic Probe: A Comparative Review of Enzyme-Catalyzed Oxidation Studies

For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme reaction mechanisms is paramount. Norcarane (B1199111) has been widely employed as a mechanistic probe to investiga...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme reaction mechanisms is paramount. Norcarane (B1199111) has been widely employed as a mechanistic probe to investigate enzyme-catalyzed oxidation reactions, particularly those mediated by iron-containing enzymes. This guide provides a comparative analysis of key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to offer a comprehensive overview of norcarane's utility and its associated complexities.

Norcarane, or bicyclo[4.1.0]heptane, serves as a valuable tool for distinguishing between different reactive intermediates, such as radicals and cations, formed during enzymatic oxidation. The formation of specific rearrangement products from the norcarane scaffold provides insights into the lifetime and nature of these transient species. However, the interpretation of results from norcarane probe studies is often complicated by the formation of a multitude of products arising from various reaction pathways, including desaturation and subsequent secondary oxidations. This guide aims to dissect and compare the findings from pivotal studies to provide a clearer understanding of the factors influencing product distribution and the interpretation of mechanistic data.

Comparative Analysis of Norcarane Oxidation Products

The oxidation of norcarane by various iron-containing enzymes, including cytochrome P450s (CYPs) and diiron enzymes, results in a complex mixture of products. The distribution of these products is highly dependent on the specific enzyme and reaction conditions. The following tables summarize the quantitative data on product yields from key studies, offering a side-by-side comparison of enzyme performance.

Table 1: Product Distribution in Norcarane Oxidation by Cytochrome P450 Enzymes

EnzymeMajor Products (>10%)Minor Products (<10%)Putative Radical-Derived Product Yield (%)[1]Putative Cation-Derived Product Yield (%)[1]Desaturation Products (Norcarenes) Yield (%)[1]Reference
CYP2B1 endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products< 1Not Reported~20-30[1]
CYPΔ2B4 endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products< 1Not Reported~15-25[1]
CYPΔ2E1 endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products< 0.5Not Reported~30-40[1]
CYPΔ2E1 T303A endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products< 0.5Not Reported~25-35[1]
P450cam (CYP101) endo- and exo-2-Norcaranol (>75%)3-Norcaranols, 2-Norcaranone, 3-Norcaranone, (2-cyclohexenyl)methanol, 3-cycloheptenolTraceTraceNot Quantified[2]
P450BM3 (CYP102) endo- and exo-2-Norcaranol (>75%)3-Norcaranols, 2-Norcaranone, 3-Norcaranone, (2-cyclohexenyl)methanol, 3-cycloheptenolTraceTraceNot Quantified[2]

Table 2: Product Distribution in Norcarane Oxidation by Diiron Enzymes

EnzymeMajor Products (>10%)Minor Products (<10%)Putative Radical-Derived Product Yield (%)[1]Putative Cation-Derived Product Yield (%)[1]Desaturation Products (Norcarenes) Yield (%)[1]Reference
Soluble Methane (B114726) Monooxygenase (sMMO) endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products~1-2Not Reported~40-50[1]
Toluene Monooxygenase (ToMO) endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products< 1Not Reported~20-30[1]
Phenol Hydroxylase (PH) endo-2-Norcaranol, exo-2-Norcaranol3-Norcaranols, 2-Norcaranone, 3-Norcaranone, 2-Norcarene, 3-Norcarene, and their subsequent oxidation products< 1Not Reported~10-20[1]

Mechanistic Pathways in Norcarane Oxidation

The oxidation of norcarane by iron-containing enzymes can proceed through several competing pathways, leading to the observed product diversity. The initial step is generally believed to be the abstraction of a hydrogen atom from the norcarane substrate by a high-valent iron-oxo species in the enzyme's active site. The resulting substrate radical can then undergo different fates, which are depicted in the following diagrams.

Norcarane_Oxidation_Pathways cluster_main Norcarane Oxidation cluster_products Reaction Products Norcarane Norcarane Enzyme Iron-Containing Enzyme (e.g., P450) Norcarane->Enzyme Substrate Binding Intermediate Norcaranyl Radical Intermediate Enzyme->Intermediate H-atom Abstraction Oxygenated Oxygenated Products (e.g., Norcaranols) Intermediate->Oxygenated Oxygen Rebound Radical_Rearranged Radical-Derived Rearranged Product ((2-cyclohexenyl)methanol) Intermediate->Radical_Rearranged Radical Rearrangement Cation_Rearranged Cation-Derived Rearranged Product (3-cycloheptenol) Intermediate->Cation_Rearranged Further Oxidation to Cation & Rearrangement Desaturated Desaturation Products (2- and 3-Norcarene) Intermediate->Desaturated Desaturation Desaturation_Pathway cluster_desaturation Desaturation and Secondary Oxidation Norcarane Norcarane Norcarenes 2-Norcarene & 3-Norcarene Norcarane->Norcarenes Desaturase Activity of Enzyme Secondary_Products Secondary Oxidation Products Norcarenes->Secondary_Products Further Oxidation by the same Enzyme Experimental_Workflow cluster_workflow Norcarane Probe Experimental Workflow Start Start Preparation Prepare Reaction Mixture (Enzyme, Buffer, Cofactors) Start->Preparation Incubation Incubate at Optimal Temperature Preparation->Incubation Reaction_Start Add Norcarane and Initiate Reaction (NAD(P)H) Incubation->Reaction_Start Reaction Enzymatic Oxidation Reaction_Start->Reaction Quench Quench Reaction and Add Internal Standard Reaction->Quench Extraction Extract Products with Organic Solvent Quench->Extraction Analysis Analyze by GC-MS Extraction->Analysis Data_Processing Identify and Quantify Products Analysis->Data_Processing End End Data_Processing->End

References

Validation

A Comparative Guide to the Quantitative Analysis of Norcarane Rearrangement Products

For Researchers, Scientists, and Drug Development Professionals Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable mechanistic probe in chemical and biological systems due to its propensity to undergo char...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norcarane (B1199111) (bicyclo[4.1.0]heptane) serves as a valuable mechanistic probe in chemical and biological systems due to its propensity to undergo characteristic rearrangement reactions. The distribution of products from these rearrangements provides critical insights into the nature of the reactive intermediates, distinguishing between radical and cationic pathways. This guide offers a comparative analysis of the quantitative product distribution from norcarane rearrangements under different catalytic conditions, supported by detailed experimental protocols and mechanistic diagrams.

Quantitative Comparison of Norcarane Rearrangement Products

The product distribution following the reaction of norcarane is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from enzymatic oxidation studies, which generate radical intermediates.

Catalyst/SystemSubstrate(s)Unrearranged ProductsRearranged ProductsDesaturation ProductsReference
Purified AlkB Norcaraneexo-2-Norcaranol: 7%endo-3-Norcaranol: 43%3-Hydroxymethylcyclohexene: 19%2-Norcarene & 3-Norcarene: 31%[1]
GPo1 Whole Cells Norcarane & Bicyclohexane (1:1)Unrearranged Alcohols: 17.2%Rearranged Alcohols: 12.6%Others: 70.2%[2]

Mechanistic Pathways of Norcarane Rearrangement

The rearrangement of norcarane can proceed through distinct mechanistic pathways depending on the nature of the reactive intermediate. Enzymatic systems, like the non-heme diiron hydroxylase AlkB, typically proceed via a radical mechanism. In contrast, acid-catalyzed reactions are expected to involve carbocationic intermediates.

Enzymatic (Radical-Mediated) Rearrangement

G Norcarane Norcarane H_abstraction Hydrogen Abstraction Norcarane->H_abstraction AlkB AlkB AlkB Enzyme (Fe(IV)=O) Norcaranyl_Radical Norcaranyl Radical H_abstraction->Norcaranyl_Radical Radical_Rebound Radical Rebound Norcaranyl_Radical->Radical_Rebound Ring_Opening Radical Ring Opening Norcaranyl_Radical->Ring_Opening Unrearranged_Alcohol Unrearranged Alcohol (e.g., 2-Norcaranol) Radical_Rebound->Unrearranged_Alcohol Rearranged_Alcohol Rearranged Alcohol (e.g., 3-Hydroxymethylcyclohexene) Radical_Rebound->Rearranged_Alcohol Rearranged_Radical Cyclohexenylmethyl Radical Ring_Opening->Rearranged_Radical Rearranged_Radical->Radical_Rebound to form Rearranged Alcohol

Figure 1. Proposed radical-mediated rearrangement pathway of norcarane catalyzed by AlkB enzyme.

Acid-Catalyzed (Cationic) Rearrangement

G Norcarane Norcarane Protonation Protonation (H+) Norcarane->Protonation Norcaranyl_Cation Norcaranyl Cation Protonation->Norcaranyl_Cation Ring_Opening Cationic Ring Opening Norcaranyl_Cation->Ring_Opening Rearranged_Cation Cycloheptenyl/Cyclohexenylmethyl Cation Ring_Opening->Rearranged_Cation Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Rearranged_Cation->Nucleophilic_Attack Rearranged_Products Rearranged Products (e.g., Cycloheptenol, Cyclohexenylmethanol) Nucleophilic_Attack->Rearranged_Products

Figure 2. Generalized pathway for the acid-catalyzed rearrangement of norcarane via cationic intermediates.

Experimental Protocols

The following are summaries of the experimental methodologies used to obtain the quantitative data presented above.

AlkB-Catalyzed Oxidation of Norcarane[1]
  • Reaction Mixture: The reaction contained purified AlkB enzyme, norcarane as the substrate, and necessary cofactors in a buffered solution.

  • Incubation: The reaction mixture was incubated to allow for enzymatic turnover.

  • Extraction: The reaction was quenched, and the products were extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Analysis: The organic extract containing the products was analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Quantification: Products were identified and quantified by comparison to authentic standards. The product distribution was reported as percentages of the total products formed.

GPo1 Whole-Cell Oxygenation of Norcarane/Bicyclohexane[2]
  • Reaction Setup: Whole cells of Pseudomonas putida GPo1 were used as the biocatalyst. A mixture of norcarane and bicyclohexane (1:1 ratio) was added as substrates.

  • Reaction Conditions: The whole-cell suspension with the substrates was incubated under conditions suitable for microbial activity.

  • Product Analysis: The reaction products were extracted and analyzed by GC-MS.

  • Data Collection: Mass spectral data was collected using an HP GC 6890/MS 5973 with a HP-5MS cross-linked 5% PH ME Siloxane capillary column or a Shimadzu GCMS-QP2010 with a Supelco SPB-624 capillary column.[2]

  • Quantification: The distribution of products was determined from the GC-MS data, and the ratio of rearranged to unrearranged alcohols (R/U) was calculated.

Conclusion

The quantitative analysis of norcarane rearrangement products provides a powerful tool for elucidating reaction mechanisms. The available data from enzymatic studies clearly demonstrates the formation of both rearranged and unrearranged products through radical intermediates. While acid-catalyzed rearrangements are known to proceed through cationic pathways, a lack of comparative quantitative data in the literature for different chemical catalysts highlights an area for future research. Such studies would be invaluable for a more complete understanding of the factors that control the rearrangement pathways of this important mechanistic probe.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Norcarane: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Norcarane (also known as bicyclo[4.1.0]heptane) is a critical component of laboratory safety and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Norcarane (also known as bicyclo[4.1.0]heptane) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Norcarane, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety protocols for handling Norcarane. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When handling Norcarane, it is imperative to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, use a respirator with an appropriate organic vapor cartridge.

Ventilation: Always handle Norcarane in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

Norcarane Properties and Hazards

Understanding the chemical properties of Norcarane is essential for its safe handling and disposal.

Property[1][2]Value
Chemical Formula C₇H₁₂
Molar Mass 96.17 g/mol
Appearance Colorless liquid
Density 0.914 g/mL
Boiling Point 116-117 °C
Flash Point -0.2 ± 11.7 °C (Predicted)[2]

Norcarane is a flammable liquid and its vapors may form explosive mixtures with air. It should be kept away from heat, sparks, and open flames. While specific toxicity data is limited, it is prudent to treat Norcarane as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of Norcarane is through a licensed professional waste disposal company. This ensures that the chemical is managed in an environmentally sound and legally compliant manner.

Step 1: Waste Collection and Storage

  • Container: Collect waste Norcarane in a designated, properly labeled, and chemically resistant container. The container should be in good condition and have a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("Norcarane" or "bicyclo[4.1.0]heptane"), the approximate quantity of waste, and the date of accumulation.

  • Segregation: Do not mix Norcarane waste with other incompatible waste streams. Store the waste container in a designated satellite accumulation area that is away from sources of ignition and general laboratory traffic.

Step 2: Hazardous Waste Determination

While Norcarane is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is the responsibility of the waste generator to determine if it exhibits any characteristics of hazardous waste. Based on its properties, Norcarane is likely to be classified as a hazardous waste due to its ignitability.

  • Ignitability (D001): A liquid with a flash point less than 60 °C (140 °F) is considered an ignitable hazardous waste.[3] Norcarane's predicted flash point is well below this threshold, indicating it should be classified with the EPA waste code D001.

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Engage the services of a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors.

  • Provide Information: Furnish the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Follow Vendor Instructions: Adhere to the specific packaging, labeling, and transportation requirements provided by the waste disposal vendor.

Alternative Disposal Method (with caution):

In some jurisdictions and under specific circumstances, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a permissible disposal method.[1][2] This should only be carried out by trained personnel at a licensed facility.

Emergency Procedures

In the event of a spill or accidental release of Norcarane, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Cleanup: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

Logical Workflow for Norcarane Disposal

NorcaraneDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path A Wear Appropriate PPE C Collect in a Labeled, Sealed Container A->C B Work in a Ventilated Area B->C D Segregate from Incompatible Wastes C->D E Determine Hazardous Waste Classification (Ignitable - D001) D->E F Contact Licensed Waste Disposal Company E->F Primary Method H Incineration at a Licensed Facility (Alternative) E->H If Permissible G Follow Vendor's Packaging & Transport Instructions F->G

References

Handling

Essential Safety and Operational Guide for Handling Norcarane

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Norcarane (also known as B...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Norcarane (also known as Bicyclo[4.1.0]heptane), including detailed personal protective equipment (PPE) protocols, operational plans for disposal, and emergency procedures.

Hazard Summary

Norcarane is a colorless liquid that presents several hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. Inhalation may also lead to respiratory irritation. Adherence to the following safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Norcarane. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

PPE Category Item Specification and Remarks
Hand Protection Chemical-resistant glovesFor incidental contact or splash protection, Nitrile gloves (minimum 5-mil thickness) are recommended. For prolonged or immersive contact, Butyl rubber or Viton™ gloves offer superior resistance. Always inspect gloves for integrity before use and replace them immediately if contaminated.[1][2][3][4][5]
Eye and Face Protection Safety glasses with side shields or GogglesTo protect against splashes, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles should be worn.[6]
Face shieldA face shield must be worn in conjunction with safety glasses or goggles during procedures with a significant risk of splashing or aerosolization, such as when transferring large volumes.
Respiratory Protection NIOSH-approved air-purifying respiratorFor procedures that may generate vapors or aerosols, a half-mask or full-face respirator equipped with NIOSH-approved organic vapor (OV) cartridges is required.[6][7][8][9][10]
Body Protection Laboratory coat or Chemical-resistant apronA standard laboratory coat should be worn to protect personal clothing. For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is recommended.

Operational Plan: Disposal of Norcarane Waste

Proper disposal of Norcarane and contaminated materials is critical to ensure laboratory and environmental safety. All Norcarane waste is considered hazardous.

Step Procedure Key Considerations
1. Waste Segregation Collect all Norcarane-contaminated waste separately from other waste streams.This includes liquid Norcarane, contaminated solvents, used PPE (gloves, etc.), and spill cleanup materials.
2. Container Selection Use a designated, leak-proof, and chemically compatible waste container.The container should be made of a material that will not react with or be degraded by Norcarane. Clearly label the container as "Hazardous Waste: Norcarane".
3. Liquid Waste Pour liquid waste directly into the designated hazardous waste container.Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Keep the container securely closed when not in use.[11]
4. Solid Waste Place contaminated solid waste (e.g., used gloves, absorbent pads) in a sealed, heavy-duty plastic bag before placing it in the solid hazardous waste container.This double containment minimizes the risk of vapor release and contact.
5. Storage Store the hazardous waste container in a well-ventilated, designated satellite accumulation area.The storage area should be away from ignition sources and incompatible chemicals.
6. Final Disposal Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.Follow all institutional and local regulations for hazardous waste pickup and disposal.[11][12]

Emergency Procedures: Norcarane Spill

In the event of a Norcarane spill, a prompt and systematic response is essential to ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure (Minor Spill) cluster_major_response Emergency Response (Major Spill) Evacuate Evacuate Immediate Area & Alert Others Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Increase Ventilation (if safe) Ignition->Ventilate Assess Assess Spill Size & Hazard Ventilate->Assess MinorSpill Minor Spill (<1L, contained) Assess->MinorSpill Small & Contained MajorSpill Major Spill (>1L or uncontained) Assess->MajorSpill Large or Uncontained PPE Don Appropriate PPE MinorSpill->PPE Proceed with Cleanup ContactEHS Contact EHS/Emergency Services MajorSpill->ContactEHS Activate Emergency Protocol Contain Contain Spill with Absorbent Material PPE->Contain Absorb Absorb Spill Contain->Absorb Collect Collect & Bag Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose SecureArea Secure the Area & Prevent Entry ContactEHS->SecureArea

Norcarane Spill Response Workflow

This structured approach ensures that all necessary safety precautions and procedural steps are taken in the event of an accidental release of Norcarane. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for Norcarane before handling this chemical.

References

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